DBCO-PEG9-NH-Boc
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H65N3O13/c1-44(2,3)60-43(50)46-17-19-52-21-23-54-25-27-56-29-31-58-33-35-59-34-32-57-30-28-55-26-24-53-22-20-51-18-16-45-41(48)14-15-42(49)47-36-39-10-5-4-8-37(39)12-13-38-9-6-7-11-40(38)47/h4-11H,14-36H2,1-3H3,(H,45,48)(H,46,50) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMJGMMIRBYHKOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCC(=O)N1CC2=CC=CC=C2C#CC3=CC=CC=C31 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H65N3O13 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
844.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of DBCO-PEG9-NH-Boc in Bioconjugation: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action for DBCO-PEG9-NH-Boc, a heterobifunctional linker widely utilized in the field of bioconjugation. We will delve into the intricacies of its components, the kinetics of its reactivity, and the practical steps for its application in developing advanced biotherapeutics and diagnostic tools.
Introduction to this compound
This compound is a powerful molecular tool designed for the precise and stable linkage of biomolecules. Its structure is tripartite, featuring a Dibenzocyclooctyne (DBCO) group, a polyethylene glycol (PEG) spacer of nine repeating units, and a Boc-protected amine. This combination of functionalities allows for a two-step bioconjugation strategy that is both highly efficient and bioorthogonal, meaning it can proceed within a complex biological environment without interfering with native biochemical processes.[1][2]
The primary application of this compound lies in its ability to participate in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of "click chemistry" that forges a stable triazole linkage between an azide-modified molecule and the DBCO moiety.[3][4][5] This copper-free click reaction is particularly advantageous for biological applications as it circumvents the cytotoxicity associated with copper catalysts.
The Tripartite Functionality of this compound
The remarkable utility of this compound stems from the distinct roles of its three key components:
-
Dibenzocyclooctyne (DBCO): The Bioorthogonal Reactive Handle. The DBCO group is a strained alkyne that readily reacts with azides via SPAAC. This reaction is characterized by its high efficiency and specificity, proceeding rapidly at physiological temperatures and pH without the need for a catalyst. The DBCO group is stable in aqueous environments and does not react with other functional groups commonly found in biomolecules, such as amines and hydroxyls, ensuring minimal off-target reactions.
-
Polyethylene Glycol (PEG9): The Hydrophilic Spacer. The nine-unit polyethylene glycol chain serves as a flexible, hydrophilic spacer. This PEG linker is crucial for several reasons:
-
Enhanced Solubility: It significantly increases the aqueous solubility of the DBCO moiety and the resulting bioconjugate, which is particularly beneficial when working with hydrophobic molecules.
-
Reduced Steric Hindrance: The spacer extends the DBCO group away from the surface of the attached molecule, minimizing steric hindrance and allowing for more efficient reaction with the azide partner.
-
Improved Pharmacokinetics: In therapeutic applications, the PEG linker can help to improve the pharmacokinetic profile of the conjugate by increasing its hydrodynamic radius and reducing renal clearance.
-
Mitigation of Aggregation: The hydrophilic nature of the PEG chain helps to prevent the aggregation of conjugated biomolecules.
-
-
Boc-Protected Amine: The Latent Reactive Site. The terminal amine group is protected by a tert-butyloxycarbonyl (Boc) group. This protecting group renders the amine unreactive during the initial SPAAC reaction. Once the DBCO-azide conjugation is complete, the Boc group can be efficiently removed under acidic conditions to reveal a primary amine. This newly exposed amine can then be used for subsequent conjugation reactions, such as amide bond formation with an activated carboxylic acid, enabling the creation of more complex bioconjugates.
Mechanism of Action: A Two-Stage Process
The bioconjugation process using this compound can be conceptually divided into two distinct stages:
Stage 1: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
The core of the mechanism is the SPAAC reaction. This [3+2] cycloaddition occurs between the strained triple bond of the DBCO ring and an azide-functionalized molecule. The inherent ring strain of the DBCO molecule significantly lowers the activation energy of the cycloaddition, allowing the reaction to proceed spontaneously and rapidly. The result is a stable, covalent triazole linkage.
Stage 2: Boc Deprotection and Secondary Conjugation
Following the successful SPAAC reaction, the Boc protecting group on the terminal amine can be removed. This is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA). The deprotection exposes a primary amine, which can then be utilized for a variety of secondary conjugation chemistries. This dual-reactivity allows for the sequential assembly of complex biomolecular architectures.
Quantitative Data
The efficiency and kinetics of the SPAAC reaction are crucial for successful bioconjugation. The following tables summarize key quantitative data related to the performance of DBCO-based click chemistry.
| Parameter | Value | Notes |
| Second-Order Rate Constant (DBCO with benzyl azide) | 0.24 M⁻¹s⁻¹ | This demonstrates a significantly higher reaction rate compared to other cyclooctynes like BCN. |
| Second-Order Rate Constant (DBCO with phenyl azide) | 0.033 M⁻¹s⁻¹ | The reactivity can be influenced by the electronic properties of the azide. |
| UV Absorbance Maximum of DBCO | ~310 nm | This property allows for the monitoring of the reaction progress by observing the decrease in absorbance at this wavelength as the DBCO is consumed. |
Experimental Protocols
The following are generalized protocols for the use of this compound in bioconjugation. It is important to note that optimal conditions may vary depending on the specific biomolecules involved and should be determined empirically.
Protocol 1: Conjugation of a this compound to an Azide-Modified Protein
Materials:
-
Azide-modified protein in an appropriate buffer (e.g., PBS, pH 7.4)
-
This compound dissolved in a compatible organic solvent (e.g., DMSO)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reagent Preparation: Prepare a stock solution of this compound in DMSO at a concentration of 10 mM.
-
Reaction Setup: In a microcentrifuge tube, combine the azide-modified protein with the this compound solution. A 1.5 to 3-fold molar excess of the DBCO reagent over the azide-modified protein is a common starting point to drive the reaction to completion. The final concentration of the organic solvent should be kept low (typically <10%) to avoid denaturation of the protein.
-
Incubation: Incubate the reaction mixture at room temperature for 2-12 hours or at 4°C overnight. The reaction progress can be monitored by SDS-PAGE or mass spectrometry.
-
Purification: Remove the excess, unreacted this compound and any byproducts using a suitable purification method such as size-exclusion chromatography (e.g., a desalting column), dialysis, or HPLC.
Protocol 2: Boc Deprotection of the Conjugate
Materials:
-
This compound conjugated protein
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM) or other suitable organic solvent
Procedure:
-
Reaction Setup: Dissolve the Boc-protected conjugate in a solution of TFA in DCM (e.g., 20-50% TFA v/v).
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes. The deprotection reaction often produces gaseous byproducts, so the reaction vessel should not be sealed tightly.
-
Solvent Removal: Remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.
-
Purification: Purify the deprotected conjugate using a suitable method such as dialysis or size-exclusion chromatography to remove any residual acid and byproducts.
Protocol 3: Secondary Conjugation via the Deprotected Amine
Materials:
-
Amine-deprotected conjugate
-
NHS-activated molecule (e.g., NHS-ester of a fluorescent dye or drug)
-
Reaction buffer (e.g., PBS, pH 7.2-8.0)
Procedure:
-
Reagent Preparation: Dissolve the NHS-activated molecule in an appropriate solvent (e.g., DMSO).
-
Reaction Setup: Combine the amine-deprotected conjugate with the NHS-activated molecule in the reaction buffer. A 10-20 fold molar excess of the NHS-activated molecule is a common starting point.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching: Quench any unreacted NHS ester by adding a small amount of a primary amine-containing buffer, such as Tris or glycine, to a final concentration of 50-100 mM.
-
Purification: Purify the final bioconjugate using an appropriate chromatographic technique to remove excess reagents and byproducts.
Visualizing the Mechanism and Workflow
To further elucidate the processes described, the following diagrams, generated using the DOT language, illustrate the key pathways and workflows.
Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Caption: Overall workflow for bioconjugation using this compound.
Caption: Mechanism of Boc deprotection to reveal a primary amine.
Conclusion
This compound is a versatile and powerful reagent for advanced bioconjugation. Its trifunctional design enables a robust, two-step conjugation strategy that leverages the power of bioorthogonal click chemistry. By understanding the specific roles of the DBCO, PEG, and Boc-protected amine moieties, researchers can effectively employ this linker to construct complex and well-defined bioconjugates for a wide range of applications in research, diagnostics, and therapeutics. The provided protocols and diagrams serve as a foundational guide for the successful implementation of this technology.
References
An In-depth Technical Guide to the Physicochemical Properties of DBCO-PEG9-NH-Boc
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of Dibenzocyclooctyne-Polyethylene Glycol (9)-tert-butyl carbamate (DBCO-PEG9-NH-Boc). This heterobifunctional linker is a critical tool in the field of bioconjugation, particularly for the development of targeted therapeutics, diagnostics, and advanced biomaterials. This document details the molecule's structural and functional characteristics, presents available quantitative data in a structured format, and outlines key experimental protocols for its characterization and use.
Introduction
This compound is a versatile crosslinker designed for copper-free "click chemistry," specifically Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). Its structure incorporates three key moieties:
-
Dibenzocyclooctyne (DBCO): A strained alkyne that reacts rapidly and selectively with azide-functionalized molecules without the need for a cytotoxic copper catalyst. This bioorthogonal reaction is highly efficient under physiological conditions.
-
Polyethylene Glycol (PEG) Spacer (PEG9): A nine-unit PEG chain that enhances the hydrophilicity and solubility of the molecule in aqueous environments.[1][2] The PEG linker also provides spatial separation between the conjugated molecules, which can help to maintain their biological activity and reduce steric hindrance.
-
Boc-Protected Amine (NH-Boc): A primary amine protected by a tert-butyloxycarbonyl (Boc) group. This protecting group is stable under a variety of conditions but can be efficiently removed under acidic conditions to reveal a reactive primary amine, enabling further conjugation to other molecules.[2][3]
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the tables below. This data has been compiled from various chemical suppliers and available technical literature.
Table 1: General Properties
| Property | Value | Reference(s) |
| Chemical Formula | C₄₄H₆₅N₃O₁₃ | [2] |
| Molecular Weight | 844.0 g/mol | |
| Appearance | White to off-white solid or oil | - |
| Purity | Typically ≥95% or ≥98% |
Table 2: Solubility and Stability
| Property | Description | Reference(s) |
| Solubility | The PEG linker significantly increases the water solubility of the compound. While specific quantitative data for this compound is not readily available, similar DBCO-PEG compounds are soluble in a range of organic solvents. For instance, DBCO-NHCO-PEG4-NH-Boc is soluble in DMSO, DCM, and DMF. General PEG solubility is also high in chloroform and methylene chloride. | |
| Storage | For long-term storage, it is recommended to store the compound at -20°C in a dry, dark environment. Stock solutions in solvent should be stored at -80°C for up to one year. The compound is stable enough for short-term shipping at ambient temperature. | |
| Stability | The Boc protecting group is stable under basic and nucleophilic conditions but is readily cleaved by strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). The DBCO group can lose reactivity over time, with a reported 3-5% loss over 4 weeks at 4°C or -20°C for a DBCO-modified antibody. |
Experimental Protocols
The following sections provide detailed methodologies for the characterization and use of this compound. These protocols are based on established procedures for similar DBCO-PEG linkers and Boc-protected compounds.
Characterization Techniques
3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure of this compound.
-
Methodology:
-
Dissolve a small amount of the compound in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Expected ¹H NMR Signals:
-
Aromatic protons of the DBCO moiety are typically observed in the range of 7.0-7.8 ppm.
-
The characteristic repeating ethylene glycol units (-CH₂CH₂O-) of the PEG linker will show a strong signal around 3.6 ppm.
-
Protons of the tert-butyl group of the Boc protecting group will appear as a singlet at approximately 1.4 ppm.
-
-
Expected ¹³C NMR Signals:
-
Alkyne carbons of the DBCO group.
-
Carbonyl carbon of the carbamate.
-
Characteristic signal for the PEG linker carbons.
-
-
3.1.2. Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight of this compound.
-
Methodology:
-
Prepare a dilute solution of the compound in a suitable solvent (e.g., acetonitrile/water).
-
Analyze the sample using Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.
-
Expected Result: The mass spectrum should show a prominent peak corresponding to the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺). For this compound, the expected m/z for [M+H]⁺ is approximately 845.0.
-
3.1.3. High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of this compound and to purify the compound or its conjugates.
-
Methodology:
-
System: A reverse-phase HPLC (RP-HPLC) system with a C18 column is typically used.
-
Mobile Phase: A gradient of acetonitrile in water, often with 0.1% trifluoroacetic acid (TFA) as an additive, is a common mobile phase.
-
Detection: UV detection is suitable, as the DBCO moiety has a characteristic absorbance at approximately 309 nm.
-
Procedure: a. Dissolve the sample in a suitable solvent (e.g., mobile phase or DMSO). b. Inject the sample onto the HPLC system. c. Run a gradient elution to separate the compound from any impurities. d. Purity is determined by integrating the peak area of the compound of interest relative to the total peak area.
-
Boc Deprotection
-
Objective: To remove the Boc protecting group and expose the primary amine for subsequent conjugation.
-
Methodology (using Trifluoroacetic Acid):
-
Dissolve the this compound in a suitable solvent such as dichloromethane (DCM).
-
Add an equal volume of trifluoroacetic acid (TFA) to the solution (a 1:1 v/v mixture of DCM:TFA is common).
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.
-
Remove the solvent and excess TFA under reduced pressure.
-
To ensure complete removal of residual TFA, co-evaporate the residue with DCM (repeat 3 times).
-
The resulting deprotected product, DBCO-PEG9-NH₂, is often obtained as a TFA salt and can be used directly in the next step or purified by preparative RP-HPLC.
-
Applications and Workflow
This compound is primarily used as a linker in bioconjugation to connect two molecules. A typical workflow involves the deprotection of the Boc group followed by conjugation of the resulting amine to a molecule of interest, and then a copper-free click reaction to a second, azide-modified molecule.
Diagram 1: General Experimental Workflow for Bioconjugation
Caption: A logical workflow for the use of this compound in a two-step bioconjugation process.
This workflow illustrates the deprotection of the Boc group, followed by the conjugation of the exposed amine to a first molecule (e.g., a protein or drug), and finally the copper-free click reaction of the DBCO group with an azide-modified second molecule.
Conclusion
This compound is a well-defined and highly useful heterobifunctional linker for advanced applications in drug development, diagnostics, and materials science. Its key attributes—bioorthogonal reactivity, enhanced solubility, and a versatile protected amine—make it an invaluable tool for researchers. The experimental protocols outlined in this guide provide a solid foundation for the successful characterization and implementation of this reagent in various research and development settings.
References
The Cornerstone of Peptide Synthesis: A Technical Guide to Boc Protection and Deprotection
For Researchers, Scientists, and Drug Development Professionals
The tert-butyloxycarbonyl (Boc) protecting group has long been a fundamental tool in the art of peptide synthesis. Its strategic application and removal are critical steps that dictate the success and purity of the final peptide product. This in-depth technical guide provides a comprehensive overview of the core principles governing Boc protection and deprotection, complete with detailed experimental protocols, quantitative data, and visual workflows to support researchers in the synthesis of complex peptides.
The Chemistry of the Boc Group
The Boc group is prized for its stability under a wide range of conditions, including basic and nucleophilic environments, yet it is readily cleaved under moderately acidic conditions. This acid lability is the cornerstone of its utility, enabling an orthogonal protection strategy in concert with other protecting groups, such as the base-labile Fmoc group or benzyl-based side-chain protecting groups.[1][2]
The Principle of Boc Protection
The introduction of the Boc group to the α-amino group of an amino acid is typically achieved through nucleophilic acyl substitution. The most common and efficient reagent for this transformation is di-tert-butyl dicarbonate (Boc anhydride, Boc₂O).[3] The reaction involves the attack of the nucleophilic amino group on one of the carbonyl carbons of the Boc anhydride. This process is often facilitated by a base to neutralize the resulting acidic proton and drive the reaction to completion.[3]
Mechanism of Boc Protection
The protection mechanism proceeds via a tetrahedral intermediate, which subsequently collapses to form the N-Boc protected amino acid, releasing tert-butanol and carbon dioxide as byproducts.[3]
Experimental Protocol: General Boc Protection of an Amino Acid
This protocol outlines a standard procedure for the N-Boc protection of an amino acid in a solution phase.
Materials:
-
Amino Acid (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1-1.2 eq)
-
Dioxane
-
Water
-
1M Sodium Hydroxide (NaOH) solution
-
1M Hydrochloric Acid (HCl) or citric acid solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ice bath
Procedure:
-
Dissolve the amino acid (1.0 eq) in a 1:1 mixture of dioxane and water, then add 1M NaOH (2.0 eq).
-
Cool the solution to 0°C in an ice bath.
-
Add a solution of Boc anhydride (1.1 - 1.2 eq) in dioxane dropwise to the cooled amino acid solution over 30 minutes, maintaining the temperature at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove unreacted Boc anhydride.
-
Cool the aqueous layer to 0°C and acidify to pH 2-3 with 1M HCl or a citric acid solution.
-
Extract the product into ethyl acetate (3 times).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Remove the solvent under reduced pressure to yield the Boc-protected amino acid. Further purification can be achieved by crystallization if necessary.
Quantitative Data: Boc Protection of Amino Acids
The following table summarizes typical reaction conditions and yields for the Boc protection of various amino acids.
| Amino Acid Type | Reagents and Conditions | Time (h) | Temp (°C) | Yield (%) |
| Primary Aliphatic | (Boc)₂O (1.1 eq), TEA (1.2 eq), DCM | 2 | RT | >95 |
| Secondary Aliphatic | (Boc)₂O (1.5 eq), DIPEA (1.5 eq), DCM | 12 | RT | 90 |
| Aniline | (Boc)₂O (1.1 eq), DMAP (0.1 eq), CH₃CN | 4 | RT | 95 |
| General Amino Acid | (Boc)₂O (1.1 eq), NaOH (1.1 eq), Dioxane/H₂O | 4-6 | RT | 85-95 |
The Principle of Boc Deprotection
The removal of the Boc group is achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA). The acid-catalyzed cleavage proceeds through a stable tert-butyl cation intermediate.
Mechanism of Boc Deprotection
The deprotection mechanism is initiated by the protonation of the carbonyl oxygen of the Boc group by TFA. This leads to the cleavage of the tert-butyl-oxygen bond, forming a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and rapidly decarboxylates to release the free amine, carbon dioxide, and the tert-butyl cation, which is typically scavenged.
Experimental Protocol: Boc Deprotection in Solid-Phase Peptide Synthesis (SPPS)
This protocol describes a typical Boc deprotection step within a manual SPPS workflow.
Materials:
-
Boc-protected peptide-resin
-
Dichloromethane (DCM), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA) or Triethylamine (TEA)
-
SPPS reaction vessel
Procedure:
-
Swell the Boc-protected peptide-resin in DCM in a reaction vessel for 30 minutes. Drain the DCM.
-
Add a solution of 50% TFA in DCM (v/v) to the resin. Gently agitate for 1-2 minutes and drain.
-
Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.
-
Drain the TFA solution and wash the resin thoroughly with DCM (5-7 times) to remove residual acid.
-
Neutralize the resulting trifluoroacetate salt by washing the resin with a 5-10% solution of DIEA or TEA in DCM (2 x 2 minutes).
-
Wash the resin again with DCM (3-5 times) to remove excess base. The deprotected peptide-resin is now ready for the next coupling step.
Quantitative Data: Comparison of Deprotection Reagents
| Parameter | Trifluoroacetic acid (TFA) | Hydrochloric acid (HCl) in Dioxane |
| Reagent | 25-50% TFA in Dichloromethane (DCM) | 4M HCl in 1,4-Dioxane |
| Typical Reaction Time | 0.5 - 2 hours | 0.5 - 1 hour |
| Typical Yield | >90% | >95% |
| Typical Purity | High, but potential for t-butylation side products | High, generally clean conversion |
| Product Salt Form | Trifluoroacetate salt (often oily) | Hydrochloride salt (often a crystalline solid) |
| Key Advantages | Volatile reagent, easy to remove in vacuo. | Fast and highly efficient, product often precipitates. |
| Key Disadvantages | Strong acid, can cause side reactions with sensitive residues. | Not as volatile as TFA, can be corrosive. |
Boc Strategy in Solid-Phase Peptide Synthesis (SPPS)
The Boc strategy for SPPS is a cyclical process that builds a peptide chain from the C-terminus to the N-terminus while it is anchored to a solid support. The cycle involves four main steps: deprotection, neutralization, coupling, and optionally, capping.
The Boc-SPPS Workflow
Side Reactions and the Role of Scavengers
During the acidic deprotection of the Boc group, the generated tert-butyl cation is a reactive electrophile that can lead to undesired side reactions. Sensitive amino acid residues such as Tryptophan (Trp), Methionine (Met), and Cysteine (Cys) are particularly susceptible to alkylation by this cation.
To mitigate these side reactions, "scavengers" are added to the deprotection or cleavage cocktail. These are nucleophilic compounds that trap the reactive carbocations before they can modify the peptide.
Common Scavengers and Their Targets
| Scavenger | Target Side Reactions |
| Triisopropylsilane (TIS) | General carbocation scavenger, particularly effective for Trityl (Trt) groups. |
| Water | Suppresses t-butylation of Trp and reduces aspartimide formation. |
| 1,2-Ethanedithiol (EDT) | Scavenges cations and reduces Met sulfoxide. |
| Thioanisole | Prevents alkylation of Trp and Met. |
| Phenol | Scavenges cations and prevents alkylation of Tyr. |
TFA Cleavage Cocktail Recipes
The composition of the final cleavage cocktail is critical for obtaining a high-purity peptide and is dependent on the amino acid sequence.
| Cocktail Name | Composition (v/v) | Target Peptides & Remarks |
| Standard Cocktail | 95% TFA, 2.5% TIS, 2.5% H₂O | Suitable for most peptides without sensitive residues like Cys, Met, or Trp. |
| Reagent K | 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT | A robust and widely used cocktail for peptides containing multiple sensitive residues. |
| TFA/EDT/TIS/H₂O | 94% TFA, 2.5% H₂O, 1% TIS, 2.5% EDT | Recommended for peptides containing Trp, Cys, or Met to minimize side reactions. |
Conclusion
The Boc protecting group remains a powerful and reliable tool in peptide synthesis. A thorough understanding of the principles of its application and cleavage, coupled with the strategic use of scavengers and optimized protocols, is essential for the successful synthesis of high-purity peptides for research and drug development. While the Fmoc strategy has become more prevalent, the Boc strategy's robustness, especially for long or complex sequences, ensures its continued relevance in the field of peptide chemistry.
References
Navigating the Solution: A Technical Guide to the Solubility of DBCO-PEG9-NH-Boc
For Immediate Release
This technical guide provides an in-depth analysis of the solubility profile of DBCO-PEG9-NH-Boc, a heterobifunctional linker crucial for advancements in bioconjugation, drug delivery, and diagnostic development. Addressed to researchers, scientists, and professionals in the drug development sector, this document outlines the compound's solubility in both aqueous and organic media, presents detailed experimental protocols for solubility determination, and offers a visual workflow to guide laboratory practices.
Core Understanding of this compound Solubility
This compound (Dibenzocyclooctyne-Polyethylene Glycol-tert-butyloxycarbonyl) is a key reagent in copper-free click chemistry. Its structure is inherently designed for versatility, with the DBCO group enabling covalent bonding with azide-tagged molecules, a nine-unit polyethylene glycol (PEG) spacer, and a Boc-protected amine for further functionalization.
The solubility of this linker is a critical parameter for its application. The presence of the hydrophilic PEG9 chain significantly enhances its solubility in aqueous solutions compared to non-PEGylated DBCO derivatives[1][2]. This property is vital for reactions conducted in biological buffers. Concurrently, the dibenzocyclooctyne and Boc-protected amine moieties confer solubility in a range of common organic solvents, facilitating its use in diverse reaction conditions.
Qualitative Solubility Profile
While specific quantitative solubility data for this compound is not extensively published, a qualitative profile can be compiled from available information on structurally similar DBCO-PEG compounds. The following table summarizes the expected solubility of this compound in various solvents.
| Solvent Class | Solvent | Expected Solubility |
| Aqueous | Water, Phosphate-Buffered Saline (PBS) | Soluble. The PEG9 chain imparts significant hydrophilicity, making it suitable for use in aqueous buffers[3]. For related compounds like DBCO-PEG4-NHS ester, solubility in aqueous buffers has been noted up to certain concentrations (e.g., 5.5 mM)[4]. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Soluble. These are common solvents for dissolving DBCO-PEG linkers and are often used to prepare stock solutions before dilution into aqueous reaction mixtures[3]. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Soluble. Similar DBCO-PEG structures demonstrate good solubility in these solvents. |
| Alcohols | Ethanol, Methanol | Soluble to sparingly soluble. Generally, DBCO-PEG compounds can be dissolved in a mixture of ethanol and water. |
| Non-Polar | Toluene, Hexane | Sparingly soluble to insoluble. The polarity of the PEG chain limits solubility in non-polar organic solvents. |
| Ethers | Diethyl Ether | Insoluble. |
Experimental Protocols for Solubility Determination
To empower researchers to ascertain the precise solubility of this compound under their specific experimental conditions, the following detailed protocols are provided.
Protocol for Qualitative Solubility Assessment
This method offers a rapid preliminary evaluation of solubility in various solvents.
Materials:
-
This compound
-
Selection of solvents (e.g., Water, PBS, DMSO, DMF, DCM, Ethanol)
-
Small glass vials or test tubes
-
Vortex mixer
-
Microbalance
Procedure:
-
Add approximately 1-2 mg of this compound to a series of clean, dry vials.
-
To each vial, add 1 mL of a different solvent.
-
Vortex each vial vigorously for 2 minutes.
-
Allow the vials to stand at room temperature for 30 minutes.
-
Visually inspect each vial for the presence of undissolved solid material.
-
Record the compound as "soluble," "sparingly soluble," or "insoluble" for each solvent. A clear solution indicates solubility, while cloudiness or visible particles suggest limited or no solubility.
Protocol for Quantitative Solubility Determination (Shake-Flask Method)
The shake-flask method is a reliable approach for determining the thermodynamic solubility of a compound.
Materials:
-
This compound
-
Chosen solvent (e.g., PBS, pH 7.4)
-
Microcentrifuge tubes (2 mL)
-
Orbital shaker or rotator in a temperature-controlled environment
-
Microcentrifuge
-
0.22 µm syringe filters
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector, or a UV-Vis spectrophotometer.
-
Volumetric flasks and pipettes for standard preparation.
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a microcentrifuge tube. "Excess" means adding more solid than is expected to dissolve.
-
Add a precise volume (e.g., 1 mL) of the chosen solvent to the tube.
-
Seal the tube tightly and place it on an orbital shaker at a constant temperature (e.g., 25°C).
-
Agitate the mixture for 24 to 48 hours to ensure that equilibrium between the solid and dissolved compound is reached.
-
Sample Clarification: After the equilibration period, centrifuge the tube at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the undissolved solid.
-
Carefully collect the supernatant, ensuring no solid particles are disturbed. For added certainty, filter the supernatant through a 0.22 µm syringe filter.
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the clarified supernatant and the standard solutions using a validated analytical method (e.g., HPLC-UV or UV-Vis spectroscopy).
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of this compound in the supernatant by interpolating its analytical signal on the calibration curve. This concentration represents the solubility of the compound in that solvent at the specified temperature.
-
Visual Workflow for Solubility Assessment
The following diagram illustrates a logical workflow for determining the solubility of a chemical compound like this compound.
Caption: Workflow for determining the solubility of a chemical compound.
This guide provides a foundational understanding and practical protocols for assessing the solubility of this compound. Accurate solubility data is paramount for the successful design of conjugation reactions, formulation of drug candidates, and the overall advancement of biopharmaceutical research.
References
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) has emerged as a powerful and versatile bioorthogonal ligation reaction, enabling the covalent modification of biomolecules in complex biological environments.[1] This copper-free click chemistry reaction has revolutionized the fields of chemical biology, drug development, and materials science by providing a highly specific and biocompatible method for labeling and conjugating molecules of interest.[2][3]
At its core, SPAAC is a [3+2] cycloaddition between a cyclooctyne and an azide, forming a stable triazole linkage.[1] The reaction's driving force is the high ring strain of the cyclooctyne, which significantly lowers the activation energy of the cycloaddition, allowing it to proceed rapidly at physiological temperatures and pH without the need for a cytotoxic copper catalyst.[1] The bioorthogonal nature of SPAAC stems from the fact that both the cyclooctyne and azide functional groups are largely absent from and non-reactive with native biological molecules, ensuring that the ligation occurs exclusively between the intended partners.
This technical guide provides an in-depth overview of the core principles of SPAAC, detailed experimental protocols for key applications, a quantitative comparison of commonly used cyclooctynes, and visualizations of relevant workflows and pathways.
Core Principles and Mechanism
The mechanism of SPAAC is a concerted 1,3-dipolar cycloaddition. The strained alkyne, typically a cyclooctyne derivative, acts as the dipolarophile, readily reacting with the 1,3-dipole of the azide. The release of ring strain in the cyclooctyne provides the thermodynamic driving force for the reaction, leading to the formation of a stable, covalent triazole linkage. Unlike the copper-catalyzed azide-alkyne cycloaddition (CuAAC), SPAAC proceeds without the need for a metal catalyst, making it ideal for applications in living systems.
Figure 1: General mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).
Quantitative Comparison of Cyclooctyne Reaction Rates
The choice of cyclooctyne is a critical parameter in designing a SPAAC experiment, as it directly influences the reaction kinetics. A variety of cyclooctynes have been developed, each with different reactivity, stability, and hydrophilicity. The second-order rate constant (k₂) is a key metric for comparing the reaction speed of different cyclooctynes.
| Cyclooctyne | Abbreviation | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent | Reference(s) |
| Cyclooctyne | OCT | 2.4 x 10⁻³ | Acetonitrile | |
| Monofluorinated Cyclooctyne | MOFO | 4.3 x 10⁻³ | Acetonitrile | |
| Difluorinated Cyclooctyne | DIFO | 7.6 x 10⁻² | Acetonitrile | |
| Dibenzocyclooctyne | DIBO | ~0.3 | Various | |
| Dibenzocyclooctyne | DBCO | 0.1 - 0.9 | Various | |
| Biarylazacyclooctynone | BARAC | 0.9 - 1.3 | Various | |
| Dibenzoazacyclooctyne | DIBAC | ~2.5 (relative to BCN) | Various | |
| Bicyclo[6.1.0]nonyne | BCN | 0.03 - 1.5 | Various | |
| [9+1]CPP | - | 2.2 x 10⁻³ | Deuterated DMSO | |
| m[9+1]CPP | - | 9.6 x 10⁻³ | Deuterated DMSO | |
| [11+1]CPP | - | 4.5 x 10⁻⁴ | Deuterated DMSO | |
| fluor[11+1]CPP | - | 4.7 x 10⁻³ | Deuterated DMSO |
Note: Reaction rates can be influenced by the specific azide, solvent, and temperature. The values presented here are for reaction with benzyl azide at or near room temperature and should be used as a general guide.
Experimental Protocols
Protocol 1: Site-Specific Protein Labeling via Non-Canonical Amino Acid (ncAA) Incorporation
This protocol describes the site-specific labeling of a target protein with a probe using SPAAC. It involves the genetic incorporation of an azide-bearing non-canonical amino acid (ncAA) into the protein of interest, followed by reaction with a cyclooctyne-functionalized probe.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector for the protein of interest (POI) with a modified codon (e.g., amber stop codon, TAG) at the desired labeling site.
-
Plasmid encoding an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair for the ncAA.
-
Azide-functionalized ncAA (e.g., p-azidophenylalanine, AzF)
-
Luria-Bertani (LB) medium and Terrific Broth (TB) medium
-
Appropriate antibiotics
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Cyclooctyne-functionalized probe (e.g., DBCO-fluorophore)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% Triton X-100, 1 mM PMSF)
-
Purification resin (e.g., Ni-NTA for His-tagged proteins)
-
SDS-PAGE reagents
-
Fluorescence imager
Methodology:
-
Transformation: Co-transform the E. coli expression strain with the POI expression vector and the orthogonal aaRS/tRNA plasmid.
-
Expression:
-
Inoculate a starter culture in LB medium with appropriate antibiotics and grow overnight at 37°C.
-
Inoculate a larger volume of TB medium with the starter culture and grow at 37°C until the OD₆₀₀ reaches 0.6-0.8.
-
Add the azide-functionalized ncAA to a final concentration of 1 mM.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
-
Continue to grow the culture overnight at a reduced temperature (e.g., 18-25°C).
-
-
Cell Lysis and Protein Purification:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or high-pressure homogenization.
-
Clarify the lysate by centrifugation.
-
Purify the POI from the supernatant using the appropriate affinity chromatography resin.
-
Elute the purified protein and dialyze into PBS.
-
-
SPAAC Reaction:
-
To the purified protein solution, add the cyclooctyne-functionalized probe at a 5-10 fold molar excess.
-
Incubate the reaction at room temperature for 1-4 hours or overnight at 4°C. The reaction time will depend on the specific cyclooctyne used.
-
-
Removal of Excess Probe:
-
Remove the unreacted probe by size-exclusion chromatography or dialysis.
-
-
Analysis:
-
Confirm successful labeling by SDS-PAGE and in-gel fluorescence imaging.
-
Determine the labeling efficiency using mass spectrometry or UV-Vis spectroscopy.
-
Figure 2: Experimental workflow for site-specific protein labeling using ncAA incorporation and SPAAC.
Application in Signaling Pathway Analysis
SPAAC is a valuable tool for studying signaling pathways by enabling the specific labeling and tracking of proteins involved in these complex networks. For example, the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is crucial for cell growth and proliferation, can be investigated using SPAAC-based approaches. By incorporating an azide-bearing ncAA into a key protein in the pathway, such as EGFR itself or a downstream kinase, researchers can attach fluorescent probes to visualize its localization and interactions in real-time.
Figure 3: Simplified EGFR signaling pathway with a potential SPAAC labeling point on EGFR.
Conclusion
Strain-Promoted Alkyne-Azide Cycloaddition has become an indispensable tool in the modern life scientist's and drug developer's arsenal. Its bioorthogonality, high specificity, and ability to proceed under physiological conditions without a toxic catalyst have enabled a wide range of applications, from fundamental studies of protein function to the development of novel therapeutics and diagnostics. By understanding the core principles, kinetics, and experimental considerations of SPAAC, researchers can effectively harness this powerful chemistry to advance their scientific goals.
References
The Crucial Core: An In-depth Technical Guide to PROTAC Linker Design and Optimization
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTACs and the Pivotal Role of the Linker
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, redirecting the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. These heterobifunctional molecules are composed of three key components: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. While the ligands provide specificity, the linker is far from a passive spacer; it is a critical determinant of a PROTAC's overall efficacy, selectivity, and pharmacokinetic properties.
The primary function of the linker is to facilitate the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. An optimal linker orients the two proteins in a way that promotes efficient ubiquitination of the target protein, marking it for degradation by the proteasome. Conversely, a poorly designed linker can lead to steric hindrance, unfavorable conformations, or instability, ultimately compromising the degradation efficiency. The length, composition, and rigidity of the linker profoundly influence the efficacy, selectivity, and pharmacokinetic properties of the PROTAC.
PROTAC Mechanism of Action
PROTACs operate catalytically by hijacking the cell's natural protein degradation machinery. The process begins with the PROTAC molecule simultaneously binding to the POI and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the E3 ligase to transfer ubiquitin molecules from a charged E2 enzyme to accessible lysine residues on the surface of the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome. The PROTAC molecule is subsequently released and can engage in another cycle of degradation.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Types of PROTAC Linkers
PROTAC linkers can be broadly categorized into three main types: flexible, rigid, and clickable. Each type possesses distinct characteristics that influence the overall performance of the PROTAC.
Flexible Linkers: Alkyl and Polyethylene Glycol (PEG) Chains
Flexible linkers are the most commonly used type in early-stage PROTAC development due to their synthetic tractability and the ease with which their length can be modified.
-
Alkyl Chains: These are simple hydrocarbon chains that provide a high degree of conformational flexibility. While synthetically straightforward, they are generally hydrophobic, which can impact the solubility of the PROTAC.
-
Polyethylene Glycol (PEG) Chains: PEG linkers are widely used and can improve the solubility of PROTACs due to the polarity of the ethylene glycol units. The flexibility of PEG linkers can also be advantageous for cell permeability, as they can adopt folded conformations that shield the polar surface area of the PROTAC.
Rigid Linkers
Rigid linkers are gaining interest as a strategy to improve potency, selectivity, and drug-like properties. They can pre-organize the PROTAC into a conformation that is favorable for ternary complex formation, reducing the entropic penalty of binding.
-
Alkynes and Triazoles: The linear geometry of alkynes and the planarity of triazole rings provide conformational restriction. Triazoles, often formed via "click chemistry," are also metabolically stable.
-
Cycloalkanes and Heterocycles: Structures like piperazine and piperidine can introduce rigidity while also enhancing water solubility and metabolic stability.
Clickable Linkers
"Click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has become a powerful tool for the rapid synthesis of PROTAC libraries. This approach allows for the efficient connection of a warhead functionalized with an alkyne to an E3 ligase ligand bearing an azide, or vice versa. The resulting triazole linker is chemically robust and metabolically stable.
Linker Design Principles
The rational design of a PROTAC linker is a multifactorial process that requires careful consideration of several parameters.
-
Linker Length: This is one of the most critical parameters. A linker that is too short may lead to steric clashes, preventing the formation of a stable ternary complex. Conversely, a linker that is too long may result in an unproductive ternary complex where the lysine residues on the target protein are not optimally positioned for ubiquitination. The optimal linker length is highly dependent on the specific target protein and E3 ligase pair and is often determined empirically.
-
Linker Composition: The chemical makeup of the linker influences the physicochemical properties of the PROTAC, such as solubility and cell permeability. Incorporating polar groups like ethers and amides can improve solubility, while more lipophilic moieties can enhance cell permeability. The composition can also affect the conformational dynamics of the PROTAC.
-
Attachment Points: The points at which the linker is attached to the warhead and the E3 ligase ligand are crucial. The linker should be attached at a solvent-exposed region of each ligand to minimize disruption of their binding to their respective proteins.
-
Rigidity and Flexibility: A balance between rigidity and flexibility is often desirable. While flexibility can allow the PROTAC to adopt multiple conformations to find the optimal one for ternary complex formation, rigidity can pre-organize the molecule and reduce the entropic penalty of binding.
Quantitative Data on Linker Performance
The efficacy of a PROTAC is typically quantified by two key parameters: DC50 (the concentration of the PROTAC required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation achieved). The following tables summarize experimental data from various studies, comparing the performance of different linker types and lengths.
| Linker Type | Target Protein | E3 Ligase | Linker Length (atoms) | DC50 | Dmax (%) | Reference |
| Alkyl | Estrogen Receptor α (ERα) | VHL | 12 | >1000 nM | <10 | |
| Alkyl | Estrogen Receptor α (ERα) | VHL | 16 | ~100 nM | >80 | |
| Alkyl | Estrogen Receptor α (ERα) | VHL | 20 | >500 nM | ~40 | |
| PEG | BRD4 | CRBN | 0 PEG units | <0.5 µM | Not Specified | |
| PEG | BRD4 | CRBN | 1-2 PEG units | >5 µM | Not Specified | |
| PEG | BRD4 | CRBN | 4-5 PEG units | <0.5 µM | Not Specified | |
| Alkyl | p38α | CRBN | <15 | Poor Degradation | Not Specified | |
| Alkyl/Triazole | p38α | CRBN | 15-17 | Potent Degradation | Not Specified | |
| Alkyl/Triazole | p38α | CRBN | 20 | Efficient Degradation | Not Specified |
| Linker Composition | Parent PROTAC | Degradation Activity | Reference |
| Flexible (PEG) | PROTAC 54 | Exhibited degradation | |
| Rigid (Disubstituted Phenyl) | PROTACs 55-57 | No degradation |
Experimental Protocols
Accurate assessment of PROTAC efficacy requires robust experimental assays. Below are detailed protocols for key experiments.
Protocol 1: PROTAC Synthesis via Amide Bond Formation
This protocol describes a general method for coupling a carboxylic acid-functionalized component to an amine-functionalized component.
Reagents and Materials:
-
Component A-COOH (1.0 eq)
-
Component B-NH2 (1.0 eq)
-
HATU (1.1 eq)
-
DIPEA (2.0 eq)
-
Anhydrous DMF
-
Nitrogen atmosphere
-
Standard workup and purification reagents (Ethyl acetate, 5% LiCl, saturated NaHCO3, brine, anhydrous Na2SO4)
-
Flash column chromatography system
Procedure:
-
Dissolve Component A-COOH in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.
-
Add Component B-NH2 to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the final PROTAC.
Protocol 2: PROTAC Synthesis via Click Chemistry (CuAAC)
This protocol outlines the copper-catalyzed azide-alkyne cycloaddition.
Reagents and Materials:
-
Component A-Alkyne (1.0 eq)
-
Component B-Azide (1.0 eq)
-
Copper(II) sulfate pentahydrate (CuSO4·5H2O) (0.1 eq)
-
Sodium ascorbate (0.2 eq)
-
Solvent mixture (e.g., t-BuOH/H2O or DMF)
-
Standard workup and purification reagents (water, ethyl acetate, brine, anhydrous Na2SO4)
-
Flash column chromatography or preparative HPLC system
Procedure:
-
Dissolve Component A-Alkyne and Component B-Azide in the chosen solvent system.
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water.
-
In another vial, prepare a solution of CuSO4·5H2O in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO4·5H2O solution.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
The Crucial Role of PEGylation in Mitigating Antibody-Drug Conjugate Aggregation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of monoclonal antibodies with the potency of cytotoxic payloads. However, the inherent hydrophobicity of many payloads presents a significant challenge, often leading to ADC aggregation. This aggregation can compromise the efficacy, safety, and manufacturability of these complex biologics. This technical guide delves into the critical role of Polyethylene Glycol (PEG)ylation in reducing ADC aggregation, providing quantitative data, detailed experimental protocols, and visual representations of key concepts to aid researchers in the development of stable and effective ADCs.
The Challenge of ADC Aggregation
The conjugation of hydrophobic small molecule drugs to a monoclonal antibody can dramatically increase the overall hydrophobicity of the resulting ADC.[1][2] This increased hydrophobicity is a primary driver of protein aggregation, where individual ADC molecules self-associate to form higher-order structures.[1] These aggregates can lead to a host of undesirable consequences, including:
-
Reduced Efficacy: Aggregated ADCs may exhibit altered binding affinity for their target antigen and reduced penetration into tumor tissues.[3]
-
Increased Immunogenicity: The presence of aggregates can trigger an immune response in patients, potentially leading to the development of anti-drug antibodies (ADAs) and reduced therapeutic benefit.[3]
-
Altered Pharmacokinetics: Aggregates are often cleared more rapidly from circulation, leading to decreased exposure of the therapeutic agent at the tumor site.
-
Manufacturing and Stability Issues: Aggregation can lead to product loss during purification and storage, and can negatively impact the long-term stability and shelf-life of the final drug product.
PEGylation: A Powerful Strategy to Enhance ADC Stability
PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to a molecule, is a well-established strategy to improve the pharmaceutical properties of biologics. In the context of ADCs, the incorporation of PEG into the linker connecting the antibody and the payload offers a highly effective solution to the challenge of aggregation.
The hydrophilic nature of the PEG polymer chain helps to counteract the hydrophobicity of the payload. This is achieved through the formation of a hydration shell around the ADC, which increases its overall solubility and masks the hydrophobic regions prone to self-association. This "stealth" effect not only reduces aggregation but also offers several other advantages, including:
-
Improved Pharmacokinetics: The increased hydrodynamic radius of PEGylated ADCs leads to reduced renal clearance and a longer circulation half-life.
-
Reduced Immunogenicity: The PEG chains can sterically hinder the recognition of the ADC by the immune system.
-
Enhanced Solubility and Stability: PEGylation significantly improves the solubility and overall stability of the ADC, facilitating formulation development and improving shelf-life.
The mechanism by which PEGylation mitigates ADC aggregation is multifaceted. It involves steric hindrance, where the flexible PEG chains create a physical barrier preventing close contact between ADC molecules, and the formation of a hydrophilic shield that minimizes hydrophobic interactions.
Figure 1: Mechanism of PEGylation in reducing ADC aggregation.
Quantitative Impact of PEGylation on ADC Aggregation
Numerous studies have demonstrated the quantitative benefits of PEGylation in reducing ADC aggregation. The inclusion of PEG linkers consistently leads to a lower percentage of high molecular weight (HMW) species, which are indicative of aggregation.
| ADC Construct | Linker Type | Drug-to-Antibody Ratio (DAR) | % Aggregation (HMW Species) | Reference |
| anti-CD30-MMAE | Non-PEGylated | 8 | Significant Aggregation | |
| anti-CD30-MMAE | PEGylated (PEG4, PEG8, PEG12) | 8 | < 2% | |
| Trastuzumab-DM1 | SMCC (Non-PEGylated) | ~3.5 | Prone to aggregation | |
| Trastuzumab-DM1 | PEGylated (branched PEG26) | 4 | Diminished aggregation | |
| anti-CD79b-MMAE | Non-PEGylated | 8 | Increased aggregation propensity | |
| anti-CD79b-MMAE | PEGylated (pendant PEG12) | 8 | ~6% after 28 days at 25°C |
Table 1: Comparison of Aggregation Levels in PEGylated vs. Non-PEGylated ADCs. This table summarizes data from various studies, highlighting the significant reduction in high molecular weight (HMW) species, a key indicator of aggregation, upon the incorporation of PEG linkers in ADCs.
The length and architecture of the PEG linker also play a crucial role in its effectiveness at preventing aggregation. Longer PEG chains generally provide a greater steric shield and a more extensive hydration layer, leading to improved stability.
| PEG Linker Length | Impact on ADC Properties | Reference |
| PEG2 - PEG4 | Modest improvement in hydrophilicity and PK | |
| PEG8 - PEG12 | Significant reduction in aggregation and clearance | |
| PEG24 and higher | Further improvements in PK, but may decrease in vitro potency |
Table 2: Influence of PEG Linker Length on ADC Properties. This table outlines the general trends observed with varying PEG linker lengths on key ADC characteristics. The optimal length often represents a balance between improved stability and pharmacokinetics, and the potential for reduced biological activity due to steric hindrance.
Experimental Protocols for Assessing ADC Aggregation
A robust analytical strategy is essential for characterizing and quantifying ADC aggregation. The following are detailed methodologies for three key techniques used in the industry.
Size-Exclusion Chromatography (SEC-HPLC)
SEC-HPLC is the most widely used method for quantifying the percentage of monomer, aggregates (HMW species), and fragments (low molecular weight species) in an ADC sample.
Principle: This technique separates molecules based on their hydrodynamic size. Larger molecules, such as aggregates, elute earlier from the column than smaller molecules like the monomer.
Detailed Methodology:
-
Instrumentation: A biocompatible HPLC or UHPLC system equipped with a UV detector (e.g., Agilent 1260 Infinity Bio-inert Quaternary LC System).
-
Column: A size-exclusion column suitable for monoclonal antibodies and ADCs (e.g., Agilent AdvanceBio SEC 300Å, 2.7 µm, 7.8 x 300 mm).
-
Mobile Phase: A phosphate-buffered saline (PBS) solution is commonly used. For ADCs with highly hydrophobic payloads, the addition of an organic modifier (e.g., 5-15% isopropanol or acetonitrile) or increasing the salt concentration (e.g., adding 150 mM sodium chloride) may be necessary to minimize secondary hydrophobic interactions with the stationary phase and ensure accurate separation. A typical mobile phase is 100 mM sodium phosphate, 150 mM sodium chloride, pH 6.8-7.4.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Detection: UV absorbance at 280 nm is used to monitor the protein elution profile.
-
Sample Preparation: Dilute the ADC sample to a concentration of approximately 1 mg/mL in the mobile phase. Filter the sample through a 0.22 µm filter before injection.
-
Data Analysis: Integrate the peak areas of the HMW species, monomer, and any fragments. The percentage of aggregates is calculated as the area of the HMW peaks divided by the total area of all peaks.
References
The Hydrophilic Advantage: A Technical Guide to Long-Chain PEG Linkers in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced biotherapeutics, the precise engineering of molecules is paramount to achieving desired therapeutic outcomes. Among the critical components in bioconjugation, linkers play a pivotal role in connecting disparate molecular entities, such as antibodies and cytotoxic drugs in antibody-drug conjugates (ADCs), or a target-binding ligand and an E3 ligase recruiter in proteolysis-targeting chimeras (PROTACs). This technical guide delves into the core principles and practical applications of long-chain polyethylene glycol (PEG) linkers, with a focus on their defining characteristic: hydrophilicity. The inherent water solubility of long-chain PEG linkers imparts significant advantages to bioconjugates, influencing their solubility, stability, pharmacokinetics, and ultimately, their therapeutic efficacy.[1][2][3]
The Physicochemical Impact of PEG Hydrophilicity
Polyethylene glycol is a polymer composed of repeating ethylene oxide units, which are responsible for its high water solubility.[4] When incorporated as a long-chain linker in a bioconjugate, PEG imparts a hydrophilic "shield" to the molecule.[5] This has several profound effects on the overall physicochemical properties of the bioconjugate.
Enhanced Solubility and Reduced Aggregation
Many potent therapeutic payloads, particularly in the realm of oncology, are highly hydrophobic. Covalent attachment of these molecules to a biologic, such as an antibody, can induce aggregation, leading to a loss of therapeutic activity and potential immunogenicity. Long-chain PEG linkers effectively mitigate this issue by increasing the overall hydrophilicity of the conjugate, thereby improving its solubility and preventing aggregation. This enables the development of bioconjugates with higher drug-to-antibody ratios (DARs) without compromising their stability.
Improved Pharmacokinetics
The hydrophilic nature and increased hydrodynamic radius conferred by long-chain PEG linkers significantly impact the pharmacokinetic (PK) profile of a bioconjugate. The PEG chain creates a hydration shell around the molecule, which can reduce renal clearance and shield it from proteolytic degradation, leading to a prolonged circulation half-life. This extended exposure can result in greater accumulation of the therapeutic at the target site.
Quantitative Impact of Long-Chain PEG Linkers
The length of the PEG chain is a critical parameter that can be modulated to fine-tune the properties of a bioconjugate. The following tables summarize quantitative data from various studies, illustrating the impact of different long-chain PEG linkers on key bioconjugate characteristics.
Table 1: Effect of PEG Linker Length on Antibody-Drug Conjugate (ADC) Pharmacokinetics
| PEG Linker Length | Molecule Type | Key Pharmacokinetic Finding | Reference(s) |
| No PEG | Affibody-Drug Conjugate | Half-life of 19.6 minutes. | |
| 4 kDa | Affibody-Drug Conjugate | 2.5-fold increase in half-life compared to no PEG. | |
| 10 kDa | Affibody-Drug Conjugate | 11.2-fold increase in half-life compared to no PEG. | |
| PEG8 | Trastuzumab (Antibody) | Faster blood clearance compared to the non-PEGylated counterpart. | |
| PEG12 | Val-Ala-DM1 ADC | Clearance rate of 4.9 mL/kg/day. | |
| PEG24 | Val-Ala-DM1 ADC | Clearance rate of 3.8 mL/kg/day. |
Table 2: Impact of PEG Linker Length on In Vivo Efficacy of ADCs
| PEG Linker Length | ADC Model | In Vivo Efficacy Outcome | Reference(s) |
| PEG4 | Trastuzumab-MMAE | Moderate tumor growth inhibition. | |
| PEG8 | Trastuzumab-MMAE | Significant tumor growth inhibition. | |
| PEG12 | Trastuzumab-MMAE | Strong tumor growth inhibition. | |
| PEG24 | Trastuzumab-MMAE | Potent tumor growth inhibition and tumor regression. |
Table 3: Influence of PEG Linker Length on Bioconjugate Stability
| PEG Linker Length | Protein | Stability Finding | Reference(s) |
| 2-armed 40 kDa PEG | Alpha-1 Antitrypsin | Greatly improved proteolytic resistance. | |
| 10, 50, 100, 200 units | Insulin | Reduced solvent accessible surface area (SASA), indicating increased stability. | |
| Tri-PEGylated (unspecified length) | SH3 Domain | -0.93 kcal/mol more stable than its non-PEGylated counterpart. |
Experimental Protocols
The following section provides detailed methodologies for key experiments relevant to the characterization and evaluation of bioconjugates with long-chain PEG linkers.
Protocol 1: Bioconjugation of a Protein with a Long-Chain PEG-NHS Ester
This protocol outlines the general procedure for conjugating a protein via its primary amines (lysine residues and N-terminus) using an NHS-ester functionalized long-chain PEG linker.
Materials:
-
Protein solution (e.g., monoclonal antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 1-10 mg/mL.
-
Long-chain PEG-NHS ester (e.g., mPEG-succinimidyl carbonate, MW 5-40 kDa) dissolved in a dry, aprotic solvent (e.g., DMSO or DMF) immediately before use.
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine).
-
Purification system (e.g., size-exclusion chromatography or ion-exchange chromatography).
-
Reaction vessels and standard laboratory equipment.
Procedure:
-
Protein Preparation: Ensure the protein solution is in an appropriate amine-free buffer at the desired concentration.
-
PEG-NHS Ester Preparation: Immediately prior to the reaction, dissolve the PEG-NHS ester in the organic solvent to the desired stock concentration.
-
Conjugation Reaction:
-
Slowly add the desired molar excess of the PEG-NHS ester solution to the stirring protein solution. A typical molar excess ranges from 5 to 20-fold.
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C for 4-12 hours with gentle stirring. The optimal time and temperature should be determined empirically for each specific protein and PEG linker.
-
-
Quenching the Reaction: Add the quenching solution to a final concentration of 50-100 mM to react with any unreacted PEG-NHS ester. Incubate for 30 minutes at room temperature.
-
Purification: Purify the PEGylated protein from unreacted PEG linker and other byproducts using a suitable chromatography method, such as size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).
-
Characterization: Analyze the purified PEGylated protein using techniques such as SDS-PAGE to visualize the increase in molecular weight, SEC to assess purity and aggregation, and mass spectrometry to determine the degree of PEGylation.
Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
HIC is a powerful technique for determining the DAR of ADCs, as the addition of each drug-linker-PEG moiety typically increases the hydrophobicity of the antibody.
Materials:
-
Purified ADC sample.
-
HIC column (e.g., TSKgel Butyl-NPR).
-
HIC Buffer A (High Salt): e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 6.95.
-
HIC Buffer B (Low Salt): e.g., 25 mM sodium phosphate, pH 6.95, 10% isopropanol.
-
HPLC system with a UV detector.
Procedure:
-
System Equilibration: Equilibrate the HIC column with 100% Buffer A until a stable baseline is achieved.
-
Sample Injection: Inject an appropriate amount of the ADC sample (typically 10-50 µg) onto the column.
-
Chromatographic Separation: Elute the bound ADC species using a linear gradient from 100% Buffer A to 100% Buffer B over a suitable time frame (e.g., 30 minutes) at a constant flow rate (e.g., 0.8 mL/min).
-
Data Acquisition: Monitor the elution profile by measuring the absorbance at 280 nm.
-
Data Analysis:
-
The chromatogram will show a series of peaks, with the unconjugated antibody (DAR 0) eluting first, followed by species with increasing DAR values (DAR 2, DAR 4, etc.).
-
Integrate the peak area for each species.
-
Calculate the weighted average DAR using the following formula: Average DAR = Σ (% Peak Area of Species * DAR of Species) / 100
-
Protocol 3: In Vitro Cytotoxicity Assessment using MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation. This protocol can be used to evaluate the in vitro potency of an ADC with a long-chain PEG linker.
Materials:
-
Target cancer cell line and a control (antigen-negative) cell line.
-
Complete cell culture medium.
-
96-well cell culture plates.
-
ADC with long-chain PEG linker and a non-targeting control ADC.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS).
-
Solubilization solution (e.g., 0.01 M HCl in 10% SDS solution).
-
Plate reader capable of measuring absorbance at 570 nm.
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
ADC Treatment:
-
Prepare serial dilutions of the ADC and control ADC in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted ADC solutions to the respective wells. Include untreated control wells (medium only).
-
-
Incubation: Incubate the plates for a period that allows for the ADC to exert its cytotoxic effect (e.g., 72-120 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition:
-
After the incubation period, add 10 µL of the MTT solution to each well.
-
Incubate the plates for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Incubate overnight at 37°C.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a plate reader.
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability for each ADC concentration relative to the untreated control cells.
-
Plot the percentage of cell viability against the logarithm of the ADC concentration and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
-
Visualizing the Role of Long-Chain PEG Linkers
Diagrams are essential tools for visualizing complex biological processes and experimental workflows. The following sections provide Graphviz (DOT language) scripts to generate such diagrams, adhering to the specified design constraints.
Pegfilgrastim Signaling Pathway
Pegfilgrastim is a PEGylated form of granulocyte colony-stimulating factor (G-CSF) that stimulates the proliferation and differentiation of neutrophils. The long-chain PEG linker extends its half-life, allowing for less frequent dosing. The following diagram illustrates the signaling cascade initiated upon the binding of pegfilgrastim to its receptor.
Caption: Pegfilgrastim signaling pathway.
PROTAC-Mediated Protein Degradation Workflow
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase. Long-chain PEG linkers are often incorporated into PROTAC design to improve solubility and optimize the formation of the ternary complex.
Caption: PROTAC discovery and evaluation workflow.
General Bioconjugation Workflow
The following diagram outlines a typical workflow for the synthesis, purification, and characterization of a bioconjugate, such as a PEGylated protein or an ADC.
Caption: General workflow for bioconjugate development.
References
Methodological & Application
Application Notes and Protocols for Antibody Labeling with DBCO-PEG Linkers
These application notes provide a detailed protocol for the covalent labeling of antibodies with a Dibenzocyclooctyne (DBCO) moiety using a DBCO-PEG-NHS ester. This process enables the subsequent attachment of azide-containing molecules through copper-free click chemistry, a bioorthogonal reaction widely used for creating stable antibody conjugates for various research, diagnostic, and therapeutic applications.
Introduction
Strain-promoted alkyne-azide cycloaddition (SPAAC) is a highly efficient and bioorthogonal click chemistry reaction that occurs between a cyclooctyne, such as DBCO, and an azide-functionalized molecule, forming a stable triazole linkage without the need for a cytotoxic copper catalyst.[1][2] This makes it an ideal method for conjugating sensitive biomolecules like antibodies under physiological conditions.[1] The protocol described herein involves the modification of primary amines (e.g., on lysine residues) on the antibody with a DBCO-PEG-NHS ester. The polyethylene glycol (PEG) linker enhances the solubility of the hydrophobic DBCO group and provides a spacer arm, which can reduce steric hindrance.[1] The resulting DBCO-labeled antibody can then be reliably conjugated to any azide-containing molecule of interest.
Data Presentation
The efficiency of antibody labeling with DBCO-PEG-NHS esters is influenced by several factors. The following table summarizes key quantitative data and reaction parameters to guide the experimental setup.
| Parameter | Recommended Range/Value | Notes |
| Molar Excess of DBCO-NHS Ester | 5 to 30-fold | A higher molar excess can increase the degree of labeling, but may also lead to antibody aggregation or inactivation.[3] Optimization is recommended for each specific antibody. |
| Antibody Concentration | 1 - 10 mg/mL | A concentration of at least 2 mg/mL is often recommended for optimal results. |
| Reaction Buffer | Phosphate-Buffered Saline (PBS), pH 7.2-8.5 | Buffers should be free of primary amines (e.g., Tris) and sodium azide. A slightly basic pH (8.0-8.5) can increase the reactivity of the NHS ester. |
| Reaction Time | 30 - 60 minutes at room temperature or 2 hours on ice | Longer incubation times do not necessarily increase the degree of labeling and may lead to antibody denaturation. |
| Reaction Temperature | Room temperature or 4°C | Room temperature is common, while 4°C can be used if the antibody is sensitive. |
| Quenching Reagent | 50-100 mM Tris or Hydroxylamine | Used to stop the reaction by consuming unreacted DBCO-NHS ester. |
| Purification Method | Spin desalting columns, dialysis, or size-exclusion chromatography | Essential for removing excess, unreacted DBCO reagent. |
| Degree of Labeling (DOL) | 1.5 - 8 | The optimal DOL depends on the specific application. A DOL of ~3 is often a good starting point to balance labeling efficiency and antibody functionality. |
| Storage of DBCO-labeled Antibody | Up to 1 month at -20°C | The reactivity of the DBCO group can decrease over time. For best results, use the labeled antibody in the subsequent click reaction as soon as possible. |
Experimental Protocols
This section provides a detailed, step-by-step methodology for labeling an antibody with a DBCO-PEG-NHS ester and subsequent purification.
Part 1: Antibody Preparation and Buffer Exchange
Objective: To prepare the antibody in a suitable buffer for the labeling reaction.
Materials:
-
Antibody of interest
-
Phosphate-Buffered Saline (PBS), pH 7.2-7.4 (amine-free)
-
Spin desalting columns or dialysis cassettes (e.g., 10K MWCO)
-
Centrifuge
Protocol:
-
Buffer Exchange: If the antibody solution contains primary amines (e.g., Tris buffer) or sodium azide, a buffer exchange into an amine-free buffer like PBS is necessary. This can be achieved using a spin desalting column or dialysis according to the manufacturer's instructions.
-
Concentration Adjustment: Adjust the antibody concentration to 1-10 mg/mL in PBS. The antibody concentration should be at least 2 mg/mL for optimal labeling.
-
Protein Quantification: Determine the precise concentration of the antibody solution using a spectrophotometer at 280 nm or a protein assay (e.g., BCA).
Part 2: Antibody Labeling with DBCO-PEG-NHS Ester
Objective: To covalently attach the DBCO-PEG moiety to the antibody.
Materials:
-
Prepared antibody solution from Part 1
-
DBCO-PEG-NHS ester
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching solution: 1 M Tris-HCl, pH 8.0
-
Reaction tubes
Protocol:
-
Prepare DBCO-PEG-NHS Ester Solution: Immediately before use, prepare a 10 mM stock solution of the DBCO-PEG-NHS ester in anhydrous DMSO or DMF.
-
Reaction Setup: Add a 5 to 30-fold molar excess of the DBCO-PEG-NHS ester solution to the antibody solution. The final concentration of DMSO or DMF in the reaction mixture should be below 20%.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing. Alternatively, the reaction can be carried out for 2 hours on ice.
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.
Part 3: Purification of DBCO-Labeled Antibody
Objective: To remove unreacted DBCO-PEG-NHS ester and quenching reagent.
Materials:
-
Quenched reaction mixture from Part 2
-
Spin desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO) or other suitable size-exclusion chromatography system
-
Collection tubes
Protocol:
-
Column Equilibration: Equilibrate the spin desalting column with PBS according to the manufacturer's protocol.
-
Purification: Apply the quenched reaction mixture to the equilibrated column. Centrifuge to collect the purified DBCO-labeled antibody. The larger antibody conjugate will pass through the column, while the smaller, unreacted components will be retained.
-
Protein Recovery: Determine the concentration of the purified DBCO-labeled antibody. Protein recovery is typically greater than 85%.
Part 4: Characterization of the Conjugate (Degree of Labeling)
Objective: To determine the average number of DBCO molecules per antibody.
Materials:
-
Purified DBCO-labeled antibody from Part 3
-
UV-Vis Spectrophotometer
Protocol:
-
Absorbance Measurement: Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~309 nm (for DBCO).
-
Calculation: The Degree of Labeling (DOL) can be calculated using the following formula, which accounts for the contribution of DBCO to the absorbance at 280 nm.
-
Protein Concentration (M) = [(A280 - (A309 x Correction Factor)) / ε_protein]
-
DBCO Concentration (M) = A309 / ε_DBCO
-
DOL = DBCO Concentration / Protein Concentration
Where:
-
A280 and A309 are the absorbances at 280 nm and 309 nm, respectively.
-
ε_protein is the molar extinction coefficient of the antibody at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for a typical IgG).
-
ε_DBCO is the molar extinction coefficient of the DBCO reagent at ~309 nm (typically around 12,000 M⁻¹cm⁻¹).
-
The Correction Factor accounts for the DBCO absorbance at 280 nm (this value should be provided by the reagent manufacturer).
-
Part 5: Copper-Free Click Reaction
Objective: To conjugate the DBCO-labeled antibody with an azide-modified molecule.
Materials:
-
Purified DBCO-labeled antibody
-
Azide-functionalized molecule of interest
Protocol:
-
Reaction Setup: Mix the DBCO-labeled antibody with a 2 to 4-fold molar excess of the azide-modified molecule.
-
Incubation: Incubate the reaction mixture overnight (10-12 hours) at 4°C or for 3-4 hours at room temperature.
-
Purification (Optional): If necessary, purify the final antibody conjugate to remove excess azide-containing molecules using an appropriate method such as size-exclusion chromatography.
-
Validation: The final conjugate can be validated by methods such as SDS-PAGE, which should show a shift in the molecular weight of the antibody.
Mandatory Visualization
Caption: Experimental workflow for labeling antibodies with DBCO-PEG-NHS ester.
Caption: Logical relationship of the two-step antibody conjugation process.
References
Application Notes and Protocols for Antibody-Drug Conjugate (ADC) Synthesis using DBCO-PEG9-NH-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a powerful class of biotherapeutics designed for targeted cancer therapy.[1][2] They consist of a monoclonal antibody (mAb) that specifically targets a tumor-associated antigen, a highly potent cytotoxic payload, and a chemical linker that connects the two.[2] The linker is a critical component, ensuring the ADC remains stable in circulation and enables the efficient release of the payload within the target cancer cells.[2][3]
This document provides a detailed protocol for the synthesis of ADCs using DBCO-PEG9-NH-Boc , a heterobifunctional linker that leverages the advantages of copper-free click chemistry. This linker features:
-
Dibenzocyclooctyne (DBCO): A strained alkyne that undergoes a highly efficient and bioorthogonal Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction with azide-functionalized molecules. This "click chemistry" approach avoids the need for a cytotoxic copper catalyst, making it ideal for bioconjugation under mild, aqueous conditions.
-
PEG9 Spacer: A nine-unit polyethylene glycol (PEG) chain that enhances the hydrophilicity of the linker and the final ADC. This improved solubility can help prevent aggregation, which is a common challenge in ADC development.
-
Boc-Protected Amine (NH-Boc): A primary amine protected by a tert-butyloxycarbonyl (Boc) group. After deprotection, this amine serves as a versatile handle for conjugating a variety of cytotoxic payloads, typically those containing a carboxylic acid group, through a stable amide bond.
The overall strategy involves a three-stage process:
-
Synthesis of the Payload-Linker Construct: The Boc-protected amine on the linker is deprotected and then conjugated to the cytotoxic drug.
-
Azide Modification of the Antibody: Azide functional groups are introduced onto the antibody, typically by modifying lysine residues.
-
Final ADC Conjugation: The DBCO-containing payload-linker is "clicked" onto the azide-modified antibody to form the final ADC.
Overall Experimental Workflow
The synthesis of an ADC using this compound is a sequential process involving the preparation of the functionalized payload and antibody, followed by their final conjugation.
Caption: Overall workflow for ADC synthesis.
Experimental Protocols & Data
This section provides detailed methodologies for each stage of the ADC synthesis.
Part 1: Synthesis of the DBCO-PEG9-Payload Conjugate
This initial stage involves preparing the payload-linker construct ready for conjugation to the antibody.
Caption: Workflow for DBCO-PEG9-Payload synthesis.
Protocol 1.1: Boc Deprotection of this compound
This protocol removes the Boc protecting group to expose the primary amine.
-
Preparation: Dissolve this compound (1.0 eq) in a 1:1 (v/v) mixture of Dichloromethane (DCM) and Trifluoroacetic acid (TFA).
-
Reaction: Stir the solution at room temperature for 1-2 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC).
-
Work-up: Remove the solvent and excess TFA under reduced pressure. To ensure complete removal of residual TFA, co-evaporate with DCM three times. The resulting product is DBCO-PEG9-NH2, which should be used promptly.
Protocol 1.2: Amide Coupling of Payload to Deprotected Linker
This protocol describes the conjugation of a payload containing a carboxylic acid to the deprotected linker.
-
Payload Activation: In an inert atmosphere, dissolve the cytotoxic payload (containing a carboxylic acid, 1.0 eq) in anhydrous Dimethylformamide (DMF). Add HATU (1.1 eq) and DIPEA (2.0 eq) and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Conjugation: Add a solution of the deprotected DBCO-PEG9-NH2 linker (1.05 eq) in a minimum amount of anhydrous DMF to the activated payload mixture.
-
Reaction: Allow the reaction to stir at room temperature for 4-6 hours.
-
Purification: Purify the resulting DBCO-PEG9-Payload conjugate using reverse-phase HPLC. Characterize the final product by LC-MS to confirm its identity and purity.
| Parameter | Value / Condition | Reference |
| Boc Deprotection | ||
| Reagents | TFA, DCM | |
| Reaction Time | 1-2 hours | |
| Temperature | Room Temperature | |
| Amide Coupling | ||
| Activation Reagents | HATU, DIPEA | |
| Molar Ratio (Linker:Payload) | 1.05 : 1.0 | |
| Solvent | Anhydrous DMF | |
| Reaction Time | 4-6 hours | |
| Temperature | Room Temperature |
Table 1: Key parameters for payload-linker synthesis.
Part 2: Preparation of Azide-Modified Antibody (mAb-N3)
This stage introduces azide handles onto the antibody surface for subsequent click chemistry. The protocol uses an NHS-ester functionalized azide to target primary amines (lysine residues) on the antibody.
Caption: Workflow for antibody azide modification.
Protocol 2.1: Antibody Modification with NHS-PEG4-Azide
-
Antibody Preparation: If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into an amine-free buffer like PBS (pH 7.4) using a centrifugal filter unit (e.g., Amicon Ultra). Adjust the final antibody concentration to 1-5 mg/mL.
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of NHS-PEG4-Azide in anhydrous DMSO.
-
Reaction: Add a 10- to 20-fold molar excess of the NHS-PEG4-Azide solution to the antibody solution. Ensure the final concentration of DMSO is below 10% to prevent antibody denaturation.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
Purification: Remove excess, unreacted NHS-PEG4-Azide by buffer exchange into PBS (pH 7.4) using a centrifugal filter unit. Repeat the buffer exchange at least three times to ensure complete removal of small molecules. The resulting azide-modified antibody (mAb-N3) is ready for conjugation.
| Parameter | Value / Condition | Reference |
| Antibody Buffer | PBS, pH 7.4 | |
| Antibody Concentration | 1-5 mg/mL | |
| Molar Ratio (NHS-Azide:mAb) | 10-20 fold excess | |
| Reaction Solvent | <10% DMSO in PBS | |
| Incubation Time | 1-2 hours | |
| Incubation Temp. | Room Temperature | |
| Purification Method | Centrifugal Filtration / Buffer Exchange |
Table 2: Key parameters for antibody azide modification.
Part 3: Final ADC Synthesis and Purification
This final stage uses the SPAAC reaction to conjugate the DBCO-functionalized payload to the azide-modified antibody.
Caption: Workflow for final ADC synthesis and characterization.
Protocol 3.1: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
-
Reagent Preparation: Prepare a 10 mM stock solution of the DBCO-PEG9-Payload conjugate in DMSO.
-
Reaction: To the azide-modified antibody solution (mAb-N3), add a 2- to 4-fold molar excess of the DBCO-PEG9-Payload solution.
-
Incubation: Incubate the reaction mixture overnight (12-18 hours) at 4°C with gentle mixing. Alternatively, incubation for 1-2 hours at 37°C can be performed. The longer, colder incubation is often preferred to maintain antibody integrity.
-
Purification: Purify the final ADC from unreacted payload-linker and other small molecules. This is typically achieved using size-exclusion chromatography (SEC) or centrifugal filter units.
Protocol 3.2: ADC Characterization
After purification, the ADC must be thoroughly characterized.
-
Drug-to-Antibody Ratio (DAR): The average number of drug molecules conjugated to each antibody is a critical quality attribute. It can be determined using Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry (MS). A typical target DAR is 2-4.
-
Purity and Aggregation: Analyze the final ADC product for purity and the presence of aggregates using Size Exclusion Chromatography (SEC).
-
Concentration: Determine the final protein concentration using a UV-Vis spectrophotometer at 280 nm.
| Parameter | Value / Condition | Reference |
| SPAAC Reaction | ||
| Molar Ratio (Payload:mAb-N3) | 2-4 fold excess | |
| Incubation Time | 12-18 hours (overnight) or 1-2 hours | |
| Incubation Temp. | 4°C or 37°C | |
| Characterization | ||
| Expected DAR | 2-4 | |
| DAR Analysis | HIC, Mass Spectrometry | |
| Purity Analysis | Size Exclusion Chromatography (SEC) |
Table 3: Key parameters for the final SPAAC conjugation and characterization.
Conclusion
The use of the this compound linker provides a robust and efficient method for synthesizing antibody-drug conjugates. The copper-free SPAAC reaction offers high specificity and biocompatibility, while the hydrophilic PEG spacer helps mitigate issues with aggregation. The protocols outlined in this document provide a comprehensive framework for researchers to develop novel ADCs with controlled drug-to-antibody ratios. Careful execution of each step, particularly the purification and characterization stages, is essential to ensure the production of a safe and effective therapeutic candidate.
References
Application Notes and Protocols: A Step-by-Step Guide for Conjugating DBCO-PEG9-NH-Boc to Azide-Modified Proteins
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the successful conjugation of DBCO-PEG9-NH-Boc to azide-modified proteins via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). SPAAC is a highly efficient and bioorthogonal click chemistry reaction that proceeds under mild, aqueous conditions without the need for a cytotoxic copper catalyst, making it ideal for bioconjugation applications.[1][2][3][4] These protocols detail the necessary steps from reagent preparation and conjugation to purification and characterization of the final protein conjugate, tailored for professionals in research and drug development.
Introduction
The covalent modification of proteins is a cornerstone of modern biotechnology and drug development, enabling the creation of advanced therapeutics like antibody-drug conjugates (ADCs), PEGylated proteins with extended half-lives, and precisely labeled proteins for imaging and diagnostic applications.[5] Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) has emerged as a leading bioorthogonal ligation strategy due to its high selectivity, biocompatibility, and rapid reaction kinetics.
This reaction involves the specific and efficient cycloaddition of a strained alkyne, such as Dibenzocyclooctyne (DBCO), with an azide to form a stable triazole linkage. The this compound reagent combines the highly reactive DBCO moiety with a nine-unit polyethylene glycol (PEG) spacer. The PEG linker enhances the hydrophilicity of the molecule, which can improve the solubility and reduce aggregation of the resulting protein conjugate. The Boc-protected amine terminus offers the potential for subsequent, orthogonal modifications after deprotection, allowing for the construction of more complex bioconjugates.
These application notes provide a detailed, step-by-step protocol for the conjugation of this compound to proteins that have been site-specifically modified to contain an azide group.
Experimental Protocols
Materials and Reagents
-
Azide-Modified Protein: Purified and buffer-exchanged into an amine-free and azide-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4).
-
This compound: Store at -20°C or -80°C, protected from light and moisture.
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: Amine-free and azide-free buffer such as PBS, pH 7.4.
-
Purification System: Size-Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEX) system.
-
Analytical Instruments: UV-Vis Spectrophotometer, SDS-PAGE system, Mass Spectrometer (e.g., ESI-MS or MALDI-TOF).
Reagent Preparation
-
Azide-Modified Protein Solution:
-
Ensure the azide-modified protein is purified and free of any interfering substances.
-
Buffer exchange the protein into the chosen reaction buffer (e.g., PBS, pH 7.4).
-
Determine the precise protein concentration using a standard protein assay (e.g., BCA or Bradford).
-
-
This compound Stock Solution:
-
Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.
-
Prepare a stock solution of this compound in anhydrous DMSO. A typical concentration is 10 mM.
-
Conjugation Reaction Protocol
The following protocol outlines the general procedure for conjugating this compound to an azide-modified protein. Optimization of reaction parameters may be necessary depending on the specific protein.
-
In a suitable reaction vessel, add the azide-modified protein solution.
-
Add the calculated volume of the this compound stock solution to the protein solution. A 1.5 to 20-fold molar excess of the DBCO reagent over the protein is a common starting point.
-
Ensure the final concentration of DMSO in the reaction mixture is kept low (ideally below 10% v/v) to minimize potential effects on protein structure and stability.
-
Gently mix the reaction components.
-
Incubate the reaction at room temperature for 2-12 hours or at 4°C for 12-24 hours. Reaction progress can be monitored by analytical techniques such as LC-MS.
Experimental Workflow for this compound Conjugation
Caption: Workflow for protein conjugation.
Purification of the Conjugate
After the conjugation reaction, it is crucial to remove unreacted this compound and any potential byproducts. Size-exclusion chromatography (SEC) is the most common method for this purification step.
-
Equilibrate an appropriate SEC column (e.g., a desalting column) with the desired storage buffer.
-
Load the reaction mixture onto the column.
-
Collect fractions corresponding to the high molecular weight protein conjugate, which will elute first. Unreacted, low molecular weight DBCO reagent will elute later.
-
Monitor the elution profile using UV absorbance at 280 nm for the protein.
Characterization of the Conjugate
Thorough characterization is essential to confirm successful conjugation and determine the purity and degree of labeling of the final product.
-
SDS-PAGE: A noticeable shift in the molecular weight of the conjugated protein compared to the unmodified protein should be visible on an SDS-PAGE gel.
-
Mass Spectrometry (MS): Techniques like ESI-MS or MALDI-TOF can be used to determine the precise mass of the conjugate, confirming the addition of the this compound moiety.
-
UV-Vis Spectroscopy: The degree of labeling (DOL), which is the average number of DBCO-PEG molecules per protein, can be estimated using UV-Vis spectroscopy by measuring the absorbance at 280 nm (for the protein) and ~309 nm (for the DBCO group).
Quantitative Data Summary
The efficiency of the conjugation reaction is influenced by several factors. The following tables provide a summary of typical reaction parameters and expected outcomes.
Table 1: Recommended Reaction Parameters
| Parameter | Recommended Range | Notes |
| Molar Excess of DBCO Reagent | 1.5 - 20 fold | A higher excess can drive the reaction to completion but may require more extensive purification. |
| Reaction Temperature | 4°C to 37°C | Lower temperatures may require longer incubation times but can be beneficial for sensitive proteins. |
| Reaction Time | 2 - 24 hours | Reaction progress should be monitored to determine the optimal time. |
| pH | 7.0 - 8.5 | SPAAC is efficient at physiological pH. |
| DMSO Concentration | < 10% (v/v) | High concentrations of organic solvents can denature proteins. |
Table 2: Characterization Data
| Analytical Technique | Expected Outcome | Purpose |
| SDS-PAGE | Increased molecular weight band for the conjugate. | Confirmation of conjugation. |
| Mass Spectrometry | Mass increase corresponding to the mass of this compound (~700 Da). | Precise confirmation of conjugation and determination of labeling distribution. |
| UV-Vis Spectroscopy | Absorbance peak at ~309 nm. | Calculation of the Degree of Labeling (DOL). |
Signaling Pathways and Logical Relationships
The core of this protocol is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction. The following diagram illustrates the logical relationship of this bioorthogonal reaction.
References
Application Notes and Protocols: Acidic Removal of the Boc Protecting Group
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butoxycarbonyl (Boc) group is one of the most extensively used protecting groups for amines in organic synthesis, particularly in peptide synthesis and the development of pharmaceutical agents.[1] Its popularity is attributed to its ease of installation and its stability under a wide range of reaction conditions, including catalytic hydrogenation, basic, and nucleophilic environments.[1] However, the selective and efficient cleavage of the Boc group is a crucial step in multi-step syntheses. These application notes provide detailed protocols for the acidic removal of the Boc protecting group, present quantitative data for comparison of different methods, and include diagrams to illustrate the reaction mechanism and experimental workflows.
Mechanism of Acid-Catalyzed Boc Deprotection
The most prevalent method for the removal of the Boc group involves treatment with an acid.[1] The reaction is initiated by the protonation of the carbamate oxygen by an acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). This protonation is followed by the fragmentation of the protonated intermediate to generate a stable tert-butyl cation, carbon dioxide, and the free amine.[1][2] The liberated tert-butyl cation can be scavenged by nucleophiles present in the reaction mixture or can be deprotonated to form isobutene gas.
Caption: Acid-catalyzed Boc deprotection mechanism.
Data Presentation: Comparison of Common Acidic Deprotection Conditions
The choice of acid and reaction conditions for Boc deprotection depends on the substrate's sensitivity to acidic conditions and the presence of other acid-labile functional groups. The following table summarizes typical conditions for various acidic reagents.
| Reagent | Typical Concentration & Solvent | Temperature (°C) | Typical Reaction Time | Notes |
| Trifluoroacetic Acid (TFA) | 20-50% in Dichloromethane (DCM) | 0 to Room Temperature | 30 min - 4 h | Most common method. Volatile acid and solvent are easily removed. Can cleave other acid-labile groups. |
| Hydrochloric Acid (HCl) | 4M in 1,4-Dioxane | Room Temperature | 30 min - 4 h | Product often precipitates as the HCl salt, simplifying isolation. Dioxane is a common solvent. |
| Hydrochloric Acid (HCl) | Concentrated aq. HCl in Acetone | 50 | 3 h | A cost-effective and scalable method. |
| p-Toluenesulfonic acid (pTSA) | Catalytic to stoichiometric in various solvents | Room Temperature | 10 min - 2 h | A solid, non-volatile acid that can be a milder alternative to TFA. |
Experimental Protocols
Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a widely used and generally efficient method for the removal of the Boc group.
Materials:
-
Boc-protected amine
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-protected amine (1.0 eq) in anhydrous DCM (approximately 10 mL per mmol of substrate) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA) (typically 5-10 equivalents, or as a 20-50% solution in DCM) to the stirred solution. An exotherm may be observed.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
Work-up:
-
Aqueous Work-up: Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate or DCM). Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Then, wash with brine, dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the free amine.
-
Ion-Exchange Resin: For a non-aqueous work-up, dissolve the TFA salt in a suitable solvent (e.g., methanol or DCM). Add a basic ion-exchange resin and stir for 1-2 hours. Filter the resin and wash it with the solvent. Concentrate the filtrate under reduced pressure to obtain the free amine.
-
Protocol 2: Boc Deprotection using HCl in 1,4-Dioxane
This method is particularly useful when the desired product is the hydrochloride salt, as it often precipitates directly from the reaction mixture.
Materials:
-
Boc-protected amine
-
4M HCl in 1,4-dioxane
-
Diethyl ether (or other suitable washing solvent)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Dissolve or suspend the Boc-protected amine (1.0 eq) in a minimal amount of a suitable solvent if necessary, or use it neat in a round-bottom flask.
-
Add a 4M solution of HCl in 1,4-dioxane (typically 5-10 equivalents of HCl).
-
Stir the mixture at room temperature for 1 to 4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the product often precipitates as the hydrochloride salt. The solid can be collected by filtration and washed with a solvent like diethyl ether to remove non-polar impurities.
-
Dry the collected solid under vacuum.
Workflow and Decision Making
The selection of a deprotection method is critical and depends on the overall synthetic strategy and the nature of the substrate.
Caption: Decision workflow for choosing a Boc deprotection method.
Concluding Remarks
The acidic removal of the Boc protecting group is a fundamental transformation in modern organic synthesis. The protocols described herein using TFA and HCl are robust and widely applicable. Careful consideration of the substrate's properties and the desired final product form will guide the selection of the most appropriate deprotection strategy. For substrates sensitive to strong acids, exploring milder conditions or alternative deprotection methods is recommended.
References
Application Notes: Reaction Kinetics of DBCO-PEG9-NH-Boc in SPAAC Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments without the need for cytotoxic copper catalysts.[1] At the heart of this technology is the reaction between a strained cyclooctyne and an azide. Dibenzocyclooctyne (DBCO) derivatives are among the most widely used cyclooctynes due to their high reactivity and stability.[2] This document provides detailed insights into the reaction kinetics of DBCO-PEG9-NH-Boc, a heterobifunctional linker combining the reactive DBCO group with a flexible polyethylene glycol (PEG) spacer and a protected amine, making it a versatile tool for bioconjugation in research and drug development.
The SPAAC reaction is a [3+2] cycloaddition between the DBCO and an azide-containing molecule, resulting in the formation of a stable triazole linkage.[3][4] The reaction is highly selective and proceeds efficiently under physiological conditions (temperature, pH, and aqueous environments).[1] The kinetics of the reaction are primarily governed by the inherent strain of the DBCO ring. The PEG linker serves to enhance aqueous solubility and provides spatial separation between the conjugated molecules, which can minimize steric hindrance and preserve biomolecule function.
Quantitative Kinetic Data
The rate of SPAAC reactions is described by second-order kinetics, and the rate constant (k) is a critical parameter for designing and optimizing conjugation experiments. While kinetic data for the exact this compound molecule is not extensively published, the kinetics are overwhelmingly dictated by the DBCO core structure. Therefore, data from structurally similar sulfo-DBCO and DBCO-PEG constructs provide a reliable framework for predicting its reactivity. The typical range for second-order rate constants for DBCO derivatives is approximately 0.1 to 2.0 M⁻¹s⁻¹.
Several factors significantly influence the reaction rate, including the choice of buffer, pH, temperature, and the structure of both the DBCO reagent and the azide partner.
Table 1: Effect of Buffer and pH on SPAAC Second-Order Rate Constants (k)
| Buffer (pH) | Reactants | Rate Constant (M⁻¹s⁻¹) |
|---|---|---|
| PBS (pH 7) | Sulfo DBCO-amine + Model Azides¹ | 0.32 – 0.85 |
| HEPES (pH 7) | Sulfo DBCO-amine + Model Azides¹ | 0.55 – 1.22 |
| DMEM | Sulfo DBCO-amine + Model Azides¹ | 0.59 – 0.97 |
| RPMI | Sulfo DBCO-amine + Model Azides¹ | 0.27 – 0.77 |
¹Model azides used were 1-azido-1-deoxy-β-D-glucopyranoside and 3-azido-L-alanine. Data demonstrates that HEPES buffer at pH 7 generally provides faster kinetics compared to PBS.
Table 2: Influence of PEG Linker and Steric Hindrance on SPAAC Rate Constants
| DBCO Construct | Reactant Azide | Buffer | Rate Constant (M⁻¹s⁻¹) | Key Observation |
|---|---|---|---|---|
| Sulfo DBCO-amine | Model Azides | Various | 0.27 - 1.22 | Highest reactivity due to minimal steric hindrance. |
| DBCO-Trastuzumab | Model Azides | HEPES & PBS | Slower than Sulfo DBCO-amine | Steric hindrance from the large antibody reduces the reaction rate. |
| DBCO-PEG5-Trastuzumab | Model Azides | HEPES & PBS | 0.18 - 0.37 | The PEG linker increases the rate by 31 ± 16% compared to the non-PEGylated antibody conjugate, mitigating steric hindrance. |
Visualizing the SPAAC Reaction and Experimental Workflow
To better understand the process, the following diagrams illustrate the reaction mechanism and a typical experimental workflow for bioconjugation.
Caption: SPAAC reaction between DBCO and an azide to form a stable triazole.
Caption: General workflow for a typical SPAAC bioconjugation experiment.
Protocols
Protocol 1: General Procedure for SPAAC Bioconjugation
This protocol provides a general workflow for conjugating a DBCO-functionalized molecule (after deprotection of the Boc group if necessary, or using a derivative like an NHS ester to attach the DBCO-PEG moiety) to an azide-modified biomolecule.
Materials:
-
This compound (or an activated derivative, e.g., DBCO-PEG-NHS ester)
-
Azide-modified molecule (e.g., protein, peptide, nucleic acid)
-
Reaction Buffer: Amine- and azide-free buffer, such as PBS (pH 7.4) or HEPES (pH 7.0-7.5). Do not use buffers containing sodium azide as a preservative.
-
Anhydrous DMSO or DMF
-
Purification system (e.g., desalting columns, SEC-HPLC)
Procedure:
-
Reagent Preparation:
-
Equilibrate the vial of the DBCO reagent to room temperature before opening to prevent moisture condensation.
-
Immediately before use, prepare a stock solution of the DBCO reagent (e.g., 10 mM) in anhydrous DMSO or DMF.
-
Prepare the azide-containing molecule in the chosen reaction buffer.
-
-
Conjugation Reaction:
-
Add the dissolved DBCO reagent to the solution of the azide-containing molecule.
-
A 5- to 10-fold molar excess of one reactant is recommended to drive the reaction to completion. For antibody conjugations, a 1.5-10 fold excess is often used.
-
The final concentration of the organic solvent (DMSO/DMF) should ideally be kept below 10-20% to maintain protein solubility and stability.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 2-12 hours or at 4°C for 12-24 hours. Reaction times may vary depending on the concentrations and reactivity of the substrates.
-
-
Purification:
-
Remove excess, unreacted DBCO reagent and other small molecules using a desalting column, size-exclusion chromatography (SEC), or dialysis.
-
-
Characterization and Storage:
-
Analyze the final conjugate by SDS-PAGE to observe the shift in molecular weight, by SEC-HPLC to assess purity, and by mass spectrometry to confirm identity.
-
Store the purified conjugate under appropriate conditions, typically at 4°C or frozen at -20°C. Note that DBCO-modified proteins may lose some reactivity over several weeks of storage.
-
Protocol 2: Kinetic Analysis of SPAAC Reaction by UV-Vis Spectrophotometry
This protocol describes how to monitor the reaction progress by observing the disappearance of the characteristic DBCO absorbance peak.
Principle: DBCO has a distinct absorbance maximum around 309 nm, which disappears as it reacts with an azide to form the triazole product. By monitoring the decrease in absorbance at this wavelength over time, the reaction rate can be determined.
Materials:
-
UV-Vis Spectrophotometer with a temperature-controlled cuvette holder
-
Quartz cuvettes
-
Reaction components as described in Protocol 1
Procedure:
-
Spectrophotometer Setup:
-
Set the spectrophotometer to measure absorbance at 309 nm.
-
-
Sample Preparation:
-
Prepare the reaction mixture as described in Protocol 1, ensuring the initial concentration of the DBCO reagent provides an absorbance reading within the linear range of the instrument.
-
In a reference cuvette, place the reaction buffer and the azide-containing molecule to zero the instrument.
-
-
Data Acquisition:
-
Place the azide and buffer solution in the sample cuvette.
-
Initiate the reaction by adding the DBCO reagent to the sample cuvette, mixing quickly and thoroughly.
-
Immediately begin monitoring the absorbance at 309 nm, recording data points at regular intervals until the absorbance value stabilizes, indicating reaction completion.
-
-
Data Analysis:
-
Plot the natural logarithm of the absorbance at 309 nm (which is proportional to the DBCO concentration) versus time.
-
If the reaction is run under pseudo-first-order conditions (i.e., one reactant is in large excess, typically >10-fold), the plot should be linear.
-
The pseudo-first-order rate constant (k') is the negative of the slope of this line.
-
The second-order rate constant (k) can be calculated by dividing k' by the concentration of the reactant in excess.
-
References
Applications of DBCO-PEG9-NH-Boc in Targeted Drug Delivery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
DBCO-PEG9-NH-Boc is a bifunctional, heterobifunctional linker molecule designed for the development of advanced targeted drug delivery systems. This linker incorporates three key components: a Dibenzocyclooctyne (DBCO) group, a nine-unit polyethylene glycol (PEG) chain, and a Boc-protected amine (NH-Boc). This combination of functional groups makes it an invaluable tool in bioconjugation and nanomedicine.
The DBCO group enables highly efficient and specific conjugation to azide-modified molecules through a copper-free click chemistry reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)[1][2]. This bioorthogonal reaction proceeds readily in aqueous environments under mild conditions, making it ideal for conjugating sensitive biological molecules. The hydrophilic PEG9 spacer enhances the solubility and biocompatibility of the resulting conjugate, reduces non-specific protein binding, and can improve the pharmacokinetic profile of the delivery system[3][4]. The terminal Boc-protected amine provides a stable, latent primary amine which, upon deprotection, can be used for covalent attachment to drugs, targeting ligands, or nanoparticle surfaces through standard amine-reactive chemistry.
These features allow for a modular and versatile approach to constructing sophisticated drug delivery vehicles such as antibody-drug conjugates (ADCs), functionalized liposomes, and targeted nanoparticles for enhanced therapeutic efficacy and reduced off-target toxicity[].
Core Applications and Quantitative Data
The primary application of this compound is in the multi-step assembly of targeted drug delivery systems. A common workflow involves the initial functionalization of a nanoparticle or a targeting moiety with the linker, followed by the "click" conjugation of a second component.
Surface Functionalization of Liposomes for Targeted Delivery
This compound can be used to modify the surface of pre-formed liposomes or other nanoparticles that display amine-reactive functional groups (e.g., NHS esters) or, after deprotection, can be conjugated to carboxylated surfaces. The exposed DBCO group is then available to bind azide-modified targeting ligands, such as antibodies or peptides.
The functionalization process typically results in a stepwise increase in the hydrodynamic diameter and a change in the polydispersity index (PDI) of the nanoparticles. These changes are monitored to ensure successful conjugation at each step.
Table 1: Representative Physicochemical Characterization of Liposome Functionalization
| Step | Description | Average Diameter (nm) | Polydispersity Index (PDI) |
| 1 | Bare Amine-Functionalized Liposomes | 130 ± 15 | < 0.1 |
| 2 | After conjugation with DBCO-PEG-Linker | 150 ± 20 | < 0.2 |
| 3 | After click-conjugation of Azide-Antibody | 180 ± 20 | ~ 0.3 |
Data adapted from a study on liposome functionalization using a similar DBCO-PEG linker. The values represent typical changes observed during the functionalization process.
Assembly of Antibody-Drug Conjugates (ADCs)
In the synthesis of ADCs, the this compound linker can be used to attach a cytotoxic payload to a targeting antibody. For example, the deprotected amine of the linker can be conjugated to a drug molecule, and the DBCO group can then react with an azide-modified antibody. The inclusion of the PEG spacer in ADCs has been shown to improve their pharmacokinetic properties and reduce off-target toxicity.
Table 2: Impact of PEG Linkers on Efficacy and Toxicity of Drug Conjugates
| Conjugate | In Vitro Cytotoxicity Reduction (fold change vs. no PEG) | Maximum Tolerable Dose (in vivo) | Reference |
| ZHER2-PEG4K-MMAE | 4.5 | 10.0 mg/kg | |
| ZHER2-PEG10K-MMAE | 22 | 20.0 mg/kg |
This data is from a study on affibody-drug conjugates, demonstrating that increasing the PEG chain length can significantly decrease in vitro cytotoxicity while increasing the in vivo tolerable dose, thereby improving the therapeutic window.
Experimental Protocols
The following protocols provide a generalized methodology for using this compound in the creation of a targeted liposomal drug delivery system.
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to yield a reactive primary amine.
Materials:
-
This compound
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Anhydrous diethyl ether
Procedure:
-
Dissolve this compound (1.0 equivalent) in a mixture of DCM and TFA (1:1 v/v).
-
Stir the solution at room temperature for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Remove the solvent and excess TFA under reduced pressure (e.g., using a rotary evaporator).
-
To ensure complete removal of residual TFA, co-evaporate the residue with DCM three times.
-
The resulting product, DBCO-PEG9-NH2 (as a TFA salt), can be used directly in the next step or purified further if required.
Protocol 2: Conjugation of Deprotected Linker to Carboxylated Liposomes
This protocol details the covalent attachment of the deprotected linker (DBCO-PEG9-NH2) to the surface of liposomes displaying carboxylic acid groups.
Materials:
-
Carboxyl-terminated liposomes encapsulating a desired drug.
-
DBCO-PEG9-NH2 (from Protocol 1).
-
MES Buffer (0.1 M, pH 6.0).
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC).
-
N-hydroxysuccinimide (NHS).
-
Phosphate-Buffered Saline (PBS, pH 7.4).
-
Size-exclusion chromatography column or centrifugal filtration device for purification.
Procedure:
-
Activation of Liposome Carboxyl Groups: a. Disperse the carboxyl-terminated liposomes in MES buffer. b. Add a 5-fold molar excess of EDC and NHS relative to the estimated surface carboxyl groups. c. Incubate for 30 minutes at room temperature with gentle mixing to activate the surface.
-
Conjugation Reaction: a. Dissolve the DBCO-PEG9-NH2 in DMSO or a suitable buffer. b. Add the DBCO-PEG9-NH2 solution to the activated liposome suspension (a 10-fold molar excess of linker to liposomes is a common starting point). c. Allow the reaction to proceed for 2-4 hours at room temperature with gentle mixing.
-
Purification: a. Purify the DBCO-functionalized liposomes by size-exclusion chromatography or repeated centrifugation/washing steps with PBS to remove unreacted linker and coupling reagents.
-
Characterization: a. Characterize the resulting DBCO-liposomes using Dynamic Light Scattering (DLS) to measure the average hydrodynamic diameter and PDI. An increase in size is expected.
Protocol 3: Click Chemistry Conjugation of Targeting Ligand
This protocol describes the final step of attaching an azide-modified targeting ligand (e.g., an antibody or peptide) to the DBCO-functionalized liposomes.
Materials:
-
DBCO-functionalized liposomes (from Protocol 2).
-
Azide-modified targeting ligand.
-
PBS (pH 7.4).
Procedure:
-
Resuspend the purified DBCO-liposomes in PBS.
-
Add the azide-modified targeting ligand. A 1.5 to 3-fold molar excess of the ligand over the estimated surface DBCO groups is recommended to drive the reaction.
-
Incubate the mixture for 4-12 hours at 4°C or 2-4 hours at room temperature with gentle agitation.
-
Purify the final targeted liposomes using a suitable method (e.g., size exclusion chromatography) to remove the excess, unreacted targeting ligand.
-
Characterize the final product by DLS to confirm a further increase in size and by functional assays to confirm the binding activity of the targeting ligand.
Visualizations
Workflow for Liposome Functionalization
Caption: Synthesis workflow for a targeted drug delivery system.
Generalized Cellular Uptake Pathway
Caption: Cellular uptake and drug release from a targeted liposome.
References
Application Notes and Protocols for Biomolecule Immobilization using DBCO-PEG9-NH-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
DBCO-PEG9-NH-Boc is a heterobifunctional linker that enables the covalent attachment of biomolecules to surfaces through a two-step process. This linker contains a dibenzocyclooctyne (DBCO) group, a Boc-protected amine, and a 9-unit polyethylene glycol (PEG) spacer. The DBCO group allows for copper-free click chemistry, specifically Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), with azide-modified biomolecules.[1][2] This bioorthogonal reaction is highly specific and occurs under mild, biocompatible conditions, making it ideal for immobilizing sensitive biological molecules.[3] The PEG spacer enhances water solubility, reduces non-specific binding, and minimizes steric hindrance, thereby improving the accessibility of the immobilized biomolecule.[3] The Boc-protected amine provides a stable functional group that, upon deprotection, can be used to covalently link the DBCO moiety to a functionalized surface.
Key Features and Applications:
-
Heterobifunctional Nature: Allows for sequential and controlled conjugation to a surface and a biomolecule.[3]
-
Copper-Free Click Chemistry: The DBCO group reacts specifically with azides in a bioorthogonal manner, ensuring high specificity and biocompatibility.
-
Amine-Reactive Potential: The Boc-protected amine, once deprotected, allows for covalent attachment to surfaces functionalized with amine-reactive groups (e.g., NHS esters).
-
Hydrophilic PEG9 Spacer: Improves solubility, reduces non-specific binding, and provides a flexible spacer arm.
-
Applications:
-
Biosensor Development: Immobilization of antibodies, enzymes, or other recognition elements.
-
Microarray Fabrication: Covalent attachment of DNA or protein probes for high-throughput screening.
-
Nanoparticle Functionalization: Surface modification of nanoparticles for targeted drug delivery and imaging.
-
Cell-Based Assays: Studying cell-surface interactions by immobilizing ligands or antibodies.
-
Experimental Protocols
This section details the protocols for immobilizing azide-modified biomolecules on a surface using this compound. The overall workflow involves:
-
Surface Preparation: Activating a surface with amine-reactive groups.
-
Linker Immobilization: Deprotecting the this compound and coupling it to the activated surface.
-
Biomolecule Conjugation: Attaching the azide-modified biomolecule to the DBCO-functionalized surface via SPAAC.
Protocol 1: Surface Functionalization with this compound
This protocol describes the immobilization of the DBCO linker onto a surface previously functionalized with N-hydroxysuccinimide (NHS) esters.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Diisopropylethylamine (DIPEA)
-
NHS-ester functionalized surface (e.g., glass slide, microplate, sensor chip)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Washing Buffer: 1X PBS with 0.05% Tween-20 (PBST)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M ethanolamine, pH 8.5
Procedure:
Part A: Boc Deprotection of this compound
-
Dissolve this compound in a solution of 20-50% TFA in DCM.
-
Incubate for 1-2 hours at room temperature.
-
Remove the TFA/DCM solution under a stream of nitrogen.
-
Co-evaporate with DCM (3 times) to ensure complete removal of residual TFA.
-
The resulting deprotected DBCO-PEG9-NH2 is now ready for surface coupling.
Part B: Immobilization of Deprotected Linker on an NHS-Ester Surface
-
Prepare a 1-10 mM solution of the deprotected DBCO-PEG9-NH2 in anhydrous DMF or DMSO.
-
Dilute the linker solution to a final concentration of 100-500 µg/mL in Coupling Buffer. Add DIPEA to a final concentration of 10-20 mM to neutralize any residual TFA and facilitate the coupling reaction.
-
Wash the NHS-ester functionalized surface with Coupling Buffer.
-
Immediately add the linker solution to the surface, ensuring complete coverage.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.
-
Remove the linker solution and wash the surface thoroughly three times with PBST.
-
Quench any unreacted NHS-ester groups by incubating with Quenching Buffer for 30 minutes at room temperature.
-
Wash the surface three times with PBST and once with PBS.
-
The surface is now DBCO-functionalized and ready for biomolecule immobilization.
Protocol 2: Immobilization of Azide-Modified Biomolecules
This protocol details the attachment of an azide-containing biomolecule to the DBCO-functionalized surface via SPAAC.
Materials:
-
DBCO-functionalized surface (from Protocol 1)
-
Azide-modified biomolecule (e.g., protein, antibody, oligonucleotide)
-
Reaction Buffer: 1X PBS, pH 7.4 (or other amine-free and azide-free buffer)
-
Washing Buffer: PBST
-
Blocking Buffer (optional): e.g., 1% BSA in PBS
Procedure:
-
Prepare a solution of the azide-modified biomolecule in the Reaction Buffer at a concentration typically ranging from 10-200 µg/mL. The optimal concentration will depend on the specific biomolecule and surface.
-
Apply the biomolecule solution to the DBCO-functionalized surface.
-
Incubate for 2-12 hours at room temperature or overnight at 4°C. Some reactions can be performed at 37°C to increase the reaction rate, provided the biomolecule is stable at this temperature.
-
(Optional) After the initial incubation, you can block any remaining reactive sites and reduce non-specific binding by incubating the surface with Blocking Buffer for 1 hour at room temperature.
-
Wash the surface three times with PBST to remove any unbound biomolecules.
-
Finally, wash the surface three times with PBS.
-
The surface is now functionalized with the desired biomolecule and ready for use.
Data Presentation
The efficiency of immobilization can be assessed using various analytical techniques. The following table summarizes key parameters and methods for quantification.
| Parameter | Method | Typical Values/Observations | Reference |
| Linker Immobilization Density | X-ray Photoelectron Spectroscopy (XPS) | Increase in N1s signal after linker immobilization. | |
| Quartz Crystal Microbalance (QCM) | Frequency change corresponding to the mass of the immobilized linker. | ||
| Fluorescence Microscopy | If a fluorescently tagged linker is used. | ||
| Biomolecule Immobilization Density | Surface Plasmon Resonance (SPR) | Change in resonance units (RU) proportional to the mass of the bound biomolecule. 1 RU ≈ 1 pg/mm². | |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Colorimetric or fluorometric signal from a labeled secondary antibody. | ||
| Fluorescence Microscopy | Direct detection if the biomolecule is fluorescently labeled. | ||
| QCM | Frequency change corresponding to the mass of the immobilized biomolecule. | ||
| Surface Homogeneity | Atomic Force Microscopy (AFM) | Visualization of surface topography to assess the uniformity of the coating. | |
| Contact Angle Measurement | Changes in surface hydrophilicity/hydrophobicity after each functionalization step. |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Linker Immobilization | Incomplete Boc deprotection. | Ensure complete removal of TFA. Use fresh deprotection reagents. |
| Inactive NHS-ester surface. | Use freshly activated surfaces. Ensure anhydrous conditions during linker preparation. | |
| Hydrolysis of NHS ester. | Perform the coupling reaction immediately after preparing the linker solution. Maintain a slightly basic pH (7.2-7.5). | |
| Low Biomolecule Immobilization | Inefficient azide incorporation into the biomolecule. | Verify the presence of azide groups using a suitable analytical method (e.g., IR spectroscopy or a click reaction with a fluorescent DBCO probe in solution). |
| Steric hindrance. | Increase the length of the PEG spacer if possible. Optimize the concentration of the immobilized linker. | |
| Inappropriate reaction buffer. | Ensure the buffer is free of azides and primary amines. | |
| High Non-specific Binding | Incomplete quenching of the surface. | Ensure the quenching step is performed thoroughly. |
| Insufficient washing. | Increase the number of washing steps and the concentration of Tween-20 in the washing buffer. | |
| Use of a blocking agent. | Incubate with a suitable blocking agent (e.g., BSA, casein) after biomolecule immobilization. |
Visualizations
Caption: Workflow for surface immobilization of biomolecules.
Caption: Chemical steps in surface functionalization.
References
Application Note: Protocol for Oligonucleotide Conjugation via DBCO-PEG Linkers
Audience: Researchers, scientists, and drug development professionals.
Introduction
Oligonucleotide conjugates are at the forefront of therapeutic and diagnostic innovation, enabling targeted delivery of nucleic acid payloads and enhancing the sensitivity of molecular assays.[1][2] Applications range from antisense oligonucleotides (ASOs) and siRNA delivery to advanced diagnostics like immuno-PCR, proximity ligation assays (PLA), and CITE-seq.[3][4][5] A key technology enabling the creation of these powerful molecules is the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of "click chemistry."
SPAAC provides a robust and bioorthogonal method for covalently linking molecules. It involves a rapid reaction between a dibenzocyclooctyne (DBCO) group and an azide group to form a stable triazole linkage. Critically, this reaction proceeds efficiently under mild, aqueous conditions without the need for a cytotoxic copper catalyst, making it ideal for modifying sensitive biomolecules.
This application note provides a detailed protocol for the conjugation of an amine-modified oligonucleotide with a DBCO-PEG-NHS ester, creating a DBCO-labeled oligonucleotide primed for subsequent conjugation to any azide-bearing molecule. The polyethylene glycol (PEG) spacer enhances solubility and reduces steric hindrance between the oligonucleotide and its conjugation partner. While various DBCO-PEG linkers exist, such as DBCO-PEG9-NH-Boc used in PROTAC synthesis, this protocol focuses on the widely used DBCO-PEG-NHS ester for its direct and efficient reaction with amine-modified oligonucleotides.
Principle of the Method
The conjugation strategy is a two-stage process. First, an oligonucleotide synthesized with a terminal primary amine (e.g., 5'-Amino-Modifier C6) is covalently modified using a DBCO-PEG-NHS ester. The N-hydroxysuccinimide (NHS) ester reacts efficiently with the primary amine on the oligonucleotide to form a stable amide bond. After purification, the resulting DBCO-activated oligonucleotide can be directly conjugated to a molecule containing an azide group via the SPAAC reaction.
Overall Experimental Workflow
The following diagram outlines the complete workflow from oligonucleotide activation to the final conjugate characterization.
Caption: High-level workflow for oligonucleotide conjugation using a DBCO-PEG-NHS ester.
Experimental Protocols
Materials and Reagents
-
5'- or 3'-Amine-Modified Oligonucleotide
-
DBCO-PEG-NHS Ester (e.g., DBCO-PEG4-NHS Ester)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Conjugation Buffer: 0.1 M Sodium Borate or 0.1 M Sodium Bicarbonate, pH 8.5
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
3 M Sodium Acetate
-
100% Ethanol (ice-cold)
-
70% Ethanol (ice-cold)
-
Nuclease-free water
-
Purification columns (e.g., RP-HPLC, Glen-Pak™ cartridges)
Protocol 1: Activation of Amine-Oligonucleotide with DBCO-PEG-NHS Ester
This protocol describes the covalent attachment of the DBCO moiety to the amine-modified oligonucleotide.
-
Oligonucleotide Preparation: Dissolve the amine-modified oligonucleotide in the conjugation buffer (e.g., 0.1 M Sodium Borate, pH 8.5) to a final concentration of 0.5-1.0 mM.
-
DBCO Reagent Preparation: Immediately before use, dissolve the DBCO-PEG-NHS ester in anhydrous DMSO to a concentration of 10-20 mM.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved DBCO-PEG-NHS ester to the oligonucleotide solution. Ensure the final DMSO concentration in the reaction mixture is below 20%.
-
Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching (Optional): Add Tris buffer to a final concentration of 50-100 mM to quench any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.
Protocol 2: Purification of DBCO-Oligonucleotide
Purification is critical to remove unreacted DBCO linker, which could interfere with downstream applications.
Method A: Ethanol Precipitation
-
Add 0.1 volumes of 3 M Sodium Acetate to the reaction mixture.
-
Add 3 volumes of ice-cold 100% ethanol and vortex thoroughly.
-
Incubate at -20°C for at least 30 minutes.
-
Centrifuge at high speed (e.g., >12,000 rpm) for 10-15 minutes at 4°C.
-
Carefully decant the supernatant. Wash the pellet twice with cold 70% ethanol.
-
Briefly air-dry or speed-vac the pellet and resuspend in nuclease-free water or PBS.
Method B: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a highly effective method for separating the more hydrophobic DBCO-labeled oligonucleotide from the unlabeled starting material.
-
Use a C18 column for purification.
-
Set up a gradient of acetonitrile in a triethylammonium acetate (TEAA) buffer.
-
Monitor the elution at 260 nm (for the oligonucleotide) and ~309 nm (for the DBCO group).
-
The desired DBCO-oligonucleotide conjugate will elute later than the unlabeled oligonucleotide due to the increased hydrophobicity of the DBCO group.
-
Collect the peak that absorbs at both wavelengths and lyophilize.
Protocol 3: SPAAC Reaction with an Azide-Modified Molecule
This protocol describes the copper-free click reaction between the purified DBCO-oligonucleotide and an azide-containing molecule (e.g., protein, peptide).
-
Reagent Preparation: Dissolve the purified DBCO-oligonucleotide and the azide-modified molecule in PBS (pH 7.4).
-
SPAAC Reaction: Mix the components, using a 2- to 4-fold molar excess of the DBCO-oligonucleotide relative to the azide-modified molecule to drive the reaction to completion.
-
Incubation: Incubate the reaction overnight at 4°C or for 2-4 hours at room temperature. Incubation time may require optimization depending on the specific reactants.
-
Purification: Purify the final conjugate using a suitable chromatography method, such as ion-exchange (IEX) or size-exclusion chromatography (SEC) for protein conjugates, to remove excess oligonucleotide.
Data Presentation and Characterization
Quantitative analysis is essential to confirm the success of the conjugation.
Reaction Parameters Summary
| Parameter | NHS Ester Reaction | SPAAC Reaction |
| Buffer | 0.1 M Na-Borate / Na-Bicarbonate | PBS |
| pH | 8.5 | 7.4 |
| Temperature | Room Temperature or 4°C | Room Temperature or 4°C |
| Duration | 2-4 hours to Overnight | 2-4 hours to Overnight |
| Molar Ratio | 10-20x excess of DBCO-NHS ester | 2-4x excess of DBCO-Oligo |
Characterization Methods
Successful conjugation can be verified using several analytical techniques.
| Technique | Purpose | Expected Outcome |
| UV-Vis Spectroscopy | Determine Degree of Labeling (DOL) | Measurement of absorbance at 260 nm (DNA) and ~309 nm (DBCO) allows for calculation of the ratio of DBCO molecules per oligonucleotide. |
| Gel Electrophoresis | Confirm covalent linkage | An observable shift in molecular weight on an SDS-PAGE (for protein conjugates) or denaturing polyacrylamide gel indicates successful conjugation. |
| Mass Spectrometry | Precise mass verification | MALDI-TOF or ESI-MS can confirm the exact mass of the final conjugate, providing definitive proof of a 1:1 conjugation. |
| HPLC Analysis | Assess purity and yield | RP-HPLC or IEX-HPLC can be used to separate the final conjugate from starting materials and determine the purity of the final product. |
Logical Relationship Diagram
The following diagram illustrates the chemical logic of the two-stage conjugation process.
Caption: Chemical logic of the two-stage oligonucleotide conjugation process.
References
- 1. Bioconjugated Oligonucleotides: Recent Developments and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibody-Oligonucleotide Conjugates: A Twist to Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dynamic-biosensors.com [dynamic-biosensors.com]
- 4. Preparation of single- and double-oligonucleotide antibody conjugates and their application for protein analytics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: DBCO-PEG9-NH-Boc in Cellular Imaging
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of DBCO-PEG9-NH-Boc in cellular imaging. The primary application detailed is metabolic glycoengineering followed by copper-free click chemistry for the fluorescent labeling of cell surface glycans.
Introduction
This compound is a versatile heterobifunctional linker designed for bioorthogonal chemistry. It features a dibenzocyclooctyne (DBCO) group for strain-promoted alkyne-azide cycloaddition (SPAAC), a nine-unit polyethylene glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a Boc-protected amine for subsequent conjugation to molecules of interest, such as fluorescent dyes. This reagent is a cornerstone for imaging applications where the covalent labeling of azide-modified biomolecules on live cells is required, offering high specificity and biocompatibility without the need for cytotoxic copper catalysts.[1][2]
The most common application in cellular imaging involves a two-step process:
-
Metabolic Labeling: Cells are cultured with an unnatural sugar modified with an azide group (e.g., peracetylated N-azidoacetyl-D-mannosamine, Ac4ManNAz). The cells' metabolic machinery incorporates this azido-sugar into cell surface glycans.[1][3]
-
Copper-Free Click Chemistry: The azide-labeled cells are then treated with a DBCO-functionalized probe (e.g., a fluorescent dye conjugated to DBCO-PEG9-amine). The DBCO group reacts specifically and spontaneously with the azide group, resulting in stable, covalent labeling of the cell surface for visualization by fluorescence microscopy.[1]
Data Presentation
The following tables summarize key quantitative parameters for metabolic labeling and copper-free click chemistry reactions for cellular imaging, compiled from various studies.
Table 1: Parameters for Metabolic Labeling with Ac4ManNAz
| Parameter | Cell Line(s) | Concentration Range (µM) | Incubation Time (days) | Notes |
| Optimal Labeling | A549, MCF-7, HCT116 | 10 - 50 | 1 - 3 | 10 µM is often recommended to minimize potential physiological effects while achieving sufficient labeling. Higher concentrations (up to 150 µM) have been used, but may impact cell health. |
| Cell Seeding Density | A549 | 3 x 10⁴ cells/mL | 3 | For seeding in 35-mm glass-bottom dishes. |
| Cell Viability | A549 | 0 - 50 | 3 | Cell viability was assessed after 3 days of incubation with various concentrations. |
Table 2: Parameters for Copper-Free Click Reaction with DBCO-Fluorophore
| Parameter | Cell Line(s) | Concentration Range (µM) | Incubation Time (min) | Temperature (°C) | Notes |
| Live Cell Staining | A549, MCF-7, HCT116 | 10 - 50 | 30 - 60 | 37 | Performed in serum-free medium or PBS. |
| Fixed Cell Staining | A549 | 20 | 60 | Room Temperature | Following fixation with 4% paraformaldehyde. |
| In Vivo Labeling | Mouse model | Intravenous injection | 240 (4 hours) | In vivo | DBCO-Cy5 was injected intravenously to label transplanted azide-modified cells. |
Experimental Protocols
This section provides detailed protocols for the entire workflow, from preparing the fluorescent probe from this compound to imaging the labeled cells.
Protocol 1: Preparation of DBCO-PEG9-Amine-Fluorophore Conjugate
This protocol describes the deprotection of the Boc group from this compound and subsequent conjugation to an amine-reactive fluorescent dye (e.g., an NHS ester).
Part A: Boc Deprotection of this compound
-
Dissolution: Dissolve this compound in a minimal amount of dichloromethane (DCM).
-
Acidic Treatment: Add an excess of trifluoroacetic acid (TFA) to the solution (e.g., a 1:1 ratio of TFA to DCM). The deprotection of a BOC-protected amine is typically a rapid carbamate hydrolysis under acidic conditions.
-
Incubation: Stir the reaction mixture at room temperature for 1-2 hours.
-
Solvent Removal: Remove the TFA and DCM under reduced pressure (e.g., using a rotary evaporator).
-
Purification: The resulting DBCO-PEG9-NH2 (as a TFA salt) can be purified by a suitable method, such as precipitation in cold diethyl ether or by HPLC.
-
Verification: Confirm the deprotection by mass spectrometry.
Part B: Conjugation of DBCO-PEG9-Amine to an NHS Ester Dye
-
Reagent Preparation:
-
Dissolve the purified DBCO-PEG9-NH2 in an amine-free buffer with a pH of 7-9, such as phosphate-buffered saline (PBS).
-
Immediately before use, dissolve the amine-reactive (NHS ester) fluorescent dye in an anhydrous organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to prepare a stock solution (e.g., 10 mM).
-
-
Conjugation Reaction:
-
Add the NHS ester dye solution to the DBCO-PEG9-NH2 solution. A 1.5 to 3-fold molar excess of the dye is recommended to ensure efficient conjugation to the amine.
-
Ensure the final concentration of the organic solvent (DMSO or DMF) does not exceed 10% of the total reaction volume.
-
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Remove the unreacted dye and obtain the purified DBCO-PEG9-Amine-Fluorophore conjugate using a desalting column, dialysis, or HPLC.
-
Characterization: Determine the degree of labeling by measuring the absorbance of the dye and the DBCO group (around 309 nm).
Protocol 2: Metabolic Labeling of Cultured Cells with Ac4ManNAz
This protocol details the incorporation of azide groups into the cell surface glycans.
-
Cell Seeding: Seed the cells of interest (e.g., A549) in a suitable culture vessel (e.g., glass-bottom dishes for microscopy) at a density that allows for logarithmic growth during the labeling period (e.g., 3 x 10⁴ cells/mL).
-
Ac4ManNAz Stock Solution: Prepare a stock solution of Ac4ManNAz in DMSO (e.g., 10 mM).
-
Metabolic Labeling: The day after seeding, add the Ac4ManNAz stock solution to the cell culture medium to achieve the desired final concentration (typically 10-50 µM).
-
Incubation: Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO2) for 1 to 3 days to allow for the metabolic incorporation of the azide sugar into the cell surface glycans.
-
Washing: After incubation, gently wash the cells two to three times with pre-warmed PBS to remove any unincorporated Ac4ManNAz. The cells are now ready for the click chemistry reaction.
Protocol 3: Fluorescent Labeling of Azide-Modified Cells
This protocol describes the copper-free click chemistry reaction between the azide-labeled cells and the DBCO-PEG9-Amine-Fluorophore conjugate.
For Live-Cell Imaging:
-
Prepare Staining Solution: Dilute the DBCO-PEG9-Amine-Fluorophore conjugate in a live cell imaging buffer (e.g., phenol red-free medium supplemented with HEPES) to the desired final concentration (typically 10-50 µM).
-
Staining: Add the staining solution to the washed, azide-labeled cells and incubate for 30-60 minutes at 37°C, protected from light.
-
Washing: Gently wash the cells three times with pre-warmed live cell imaging buffer to remove the excess fluorescent probe.
-
Imaging: Add fresh imaging buffer to the cells and proceed with imaging on a fluorescence microscope using the appropriate filter sets for the chosen fluorophore.
For Fixed-Cell Imaging:
-
Fixation: After the metabolic labeling and washing steps, fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells twice with PBS.
-
(Optional) Permeabilization: For imaging intracellular glycans, permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes.
-
Washing: Wash the cells twice with PBS.
-
SPAAC Reaction: Incubate the fixed cells with the DBCO-PEG9-Amine-Fluorophore staining solution (10-50 µM in PBS) for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS.
-
(Optional) Counterstaining: Incubate the cells with a nuclear counterstain like DAPI for 5 minutes.
-
Washing: Wash the cells twice with PBS.
-
Imaging: Mount the coverslips and image the cells using a fluorescence microscope.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Workflow for preparing the fluorescent imaging probe.
Caption: Experimental workflow for cellular imaging.
Caption: Simplified pathway of metabolic labeling and click reaction.
References
Application Notes and Protocols for Peptide PEGylation using DBCO-PEG9-NH-Boc
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the PEGylation of peptides using the heterobifunctional linker, DBCO-PEG9-NH-Boc. This linker facilitates the site-specific attachment of a polyethylene glycol (PEG) chain to a peptide, a process known as PEGylation, which can significantly enhance the therapeutic properties of the peptide. The protocols outlined below leverage the bioorthogonal strain-promoted alkyne-azide cycloaddition (SPAAC) "click chemistry," offering a robust and efficient method for peptide modification.
Introduction to Peptide PEGylation
PEGylation is a widely utilized strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic peptides and proteins.[1][2] The covalent attachment of PEG chains can:
-
Increase systemic circulation half-life: By increasing the hydrodynamic volume of the peptide, PEGylation reduces renal clearance.[1]
-
Enhance solubility: PEG is a hydrophilic polymer that can improve the solubility of hydrophobic peptides.[2][3]
-
Reduce immunogenicity: The PEG chain can shield the peptide from the host's immune system.
-
Improve proteolytic resistance: The steric hindrance provided by the PEG chain can protect the peptide from enzymatic degradation.
The this compound linker is a versatile tool for achieving site-specific PEGylation. It contains a dibenzocyclooctyne (DBCO) group for copper-free click chemistry, a nine-unit PEG spacer to enhance solubility and provide flexibility, and a Boc-protected amine for conjugation to the peptide.
Principle of the Method
The PEGylation of a peptide using this compound typically involves a two-stage process. First, the Boc-protected amine of the linker is deprotected to reveal a primary amine. This amine can then be conjugated to the peptide of interest. Alternatively, the DBCO moiety can be directly reacted with a peptide that has been pre-functionalized with an azide group. The core of this methodology is the SPAAC reaction, a bioorthogonal reaction between the DBCO group on the PEG linker and an azide group on the peptide. This reaction is highly specific and proceeds efficiently under mild, aqueous conditions without the need for a cytotoxic copper catalyst, making it ideal for working with sensitive biomolecules.
Diagram: General Workflow of Peptide PEGylation with this compound
Caption: Overview of peptide PEGylation using this compound.
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group from the amine of this compound. A simple and environmentally friendly method using water at elevated temperatures is described.
Materials:
-
This compound
-
Deionized water
-
Round-bottom flask
-
Stir bar
-
Heating mantle or oil bath
-
Thin Layer Chromatography (TLC) supplies
-
Dichloromethane (DCM)
-
Sodium sulfate (Na2SO4)
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1 mmol) in deionized water (1 mL) in a round-bottom flask equipped with a stir bar.
-
Heat the reaction mixture to 90-100°C with stirring.
-
Monitor the progress of the reaction by TLC. The reaction is typically complete within 12-15 minutes.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add dichloromethane (5 mL) to the reaction mixture and stir.
-
Separate the organic layer.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure using a rotary evaporator to yield the deprotected DBCO-PEG9-NH2.
| Parameter | Condition | Reference |
| Solvent | Deionized Water | |
| Temperature | 90-100°C | |
| Reaction Time | 12-15 minutes (monitor by TLC) | |
| Work-up | Liquid-liquid extraction with DCM | |
| Expected Yield | >95% |
Protocol 2: PEGylation of an Azide-Modified Peptide via SPAAC
This protocol details the direct conjugation of the DBCO group of the PEG linker to a peptide containing an azide functionality.
Materials:
-
Azide-functionalized peptide
-
DBCO-PEG9-NH2 (from Protocol 1) or commercially available DBCO-PEG linker
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or other amine-free and azide-free buffer.
-
Dimethyl sulfoxide (DMSO)
-
Purification system (e.g., RP-HPLC)
Procedure:
-
Prepare a stock solution of the azide-containing peptide in the reaction buffer.
-
Prepare a stock solution of the DBCO-PEG linker in DMSO.
-
Add the DBCO-PEG linker solution to the azide-containing peptide solution. A molar excess of 1.5 to 3 equivalents of the DBCO-PEG linker is recommended.
-
Incubate the reaction mixture at room temperature for 4-12 hours or at 4°C overnight. The reaction progress can be monitored by LC-MS.
-
Purify the PEGylated peptide conjugate using a suitable method such as reverse-phase high-performance liquid chromatography (RP-HPLC).
| Parameter | Condition | Reference |
| Molar Ratio (DBCO:Azide) | 1.5:1 to 3:1 | |
| Reaction Temperature | Room Temperature or 4°C | |
| Reaction Time | 4-12 hours (RT) or overnight (4°C) | |
| Solvent | Aqueous buffer (e.g., PBS) with minimal DMSO | |
| Purification | RP-HPLC |
Diagram: SPAAC Reaction Workflow
Caption: Workflow for the SPAAC conjugation of a DBCO-linker to an azide-peptide.
Protocol 3: Two-Step PEGylation of a Peptide via NHS Ester Chemistry
This protocol describes the conjugation of the deprotected DBCO-PEG9-NH2 to a peptide containing a primary amine (e.g., N-terminus or lysine side chain) via the formation of a stable amide bond using N-hydroxysuccinimide (NHS) ester chemistry.
Step 1: Activation of DBCO-PEG9-NH2 with an NHS Ester
This step is typically performed in situ immediately before conjugation to the peptide. For this application note, we will assume the use of a commercially available linker that can be activated to an NHS ester, or that the user will perform a standard carbodiimide coupling reaction (e.g., using EDC and NHS) to convert a carboxylated DBCO-PEG linker to an NHS ester.
Step 2: Conjugation of DBCO-PEG-NHS to the Peptide
Materials:
-
Peptide with a primary amine
-
DBCO-PEG-NHS ester
-
Reaction Buffer: Amine-free buffer, pH 7-9 (e.g., PBS, HEPES, borate buffer).
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0.
-
Anhydrous DMSO or DMF
-
Purification system (e.g., desalting column, RP-HPLC)
Procedure:
-
Dissolve the peptide in the reaction buffer at a concentration of 1-5 mg/mL.
-
Immediately before use, prepare a stock solution (e.g., 10 mM) of the DBCO-PEG-NHS ester in anhydrous DMSO or DMF.
-
Add the DBCO-PEG-NHS ester solution to the peptide solution. The optimal molar excess of the NHS ester to the peptide should be determined empirically, but a starting point of 10- to 50-fold molar excess is common.
-
Incubate the reaction at room temperature for 30 minutes to 2 hours, or at 4°C for 2-4 hours.
-
(Optional) Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.
-
Remove the unreacted DBCO-PEG-NHS ester and byproducts by desalting or RP-HPLC.
| Parameter | Condition | Reference |
| Molar Ratio (NHS:Peptide) | 10:1 to 50:1 (empirical) | |
| Reaction pH | 7-9 | |
| Reaction Temperature | Room Temperature or 4°C | |
| Reaction Time | 30 min - 4 hours | |
| Quenching | 50-100 mM Tris-HCl | |
| Purification | Desalting or RP-HPLC |
Diagram: Two-Step Amine-Reactive PEGylation Workflow
Caption: Workflow for two-step amine-reactive peptide PEGylation.
Characterization and Data Analysis
The successful PEGylation of a peptide can be confirmed and quantified using a combination of analytical techniques.
High-Performance Liquid Chromatography (HPLC): RP-HPLC is a powerful tool for purifying the PEGylated peptide and assessing the reaction's success. The PEGylated product will typically have a longer retention time than the unmodified peptide. The purity of the final product can be determined by integrating the peak areas.
Mass Spectrometry (MS): Mass spectrometry is essential for confirming the identity of the PEGylated peptide. Techniques like MALDI-TOF or ESI-MS can be used to determine the molecular weight of the conjugate, confirming the addition of the DBCO-PEG9 moiety. The heterogeneity of the PEG can also be observed as a distribution of peaks separated by 44 Da (the mass of an ethylene glycol unit).
Example Quantitative Data:
The following table provides a template for summarizing the characterization data of a PEGylated peptide.
| Sample | Retention Time (min) | Theoretical Mass (Da) | Observed Mass (Da) | Purity (%) |
| Unmodified Peptide | 10.2 | 1500.7 | 1500.8 | >98 |
| DBCO-PEG9-Peptide | 15.8 | 2289.6 | 2289.7 | >95 |
Note: The values in this table are for illustrative purposes only.
Applications
Peptides PEGylated with this compound have a wide range of applications in research and drug development, including:
-
Development of long-acting therapeutics: Improving the pharmacokinetic profile of peptide drugs for less frequent dosing.
-
Targeted drug delivery: The DBCO handle allows for the subsequent conjugation of the PEGylated peptide to azide-modified targeting ligands, nanoparticles, or drug delivery systems.
-
PROTACs and molecular glues: The PEG linker can be incorporated into proteolysis-targeting chimeras (PROTACs) to control their properties.
-
Bioconjugation and surface modification: Creating well-defined peptide-polymer conjugates for various biomedical applications.
By following these detailed protocols and utilizing the appropriate analytical techniques, researchers can successfully PEGylate peptides with this compound to enhance their therapeutic potential.
References
Troubleshooting & Optimization
How to improve low conjugation efficiency with DBCO-PEG9-NH-Boc
This guide provides troubleshooting advice and frequently asked questions for researchers using DBCO-PEG9-NH-Boc and experiencing low conjugation efficiency. It is intended for scientists and professionals in research and drug development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its components? this compound is a heterobifunctional linker used in bioconjugation.[1][2] It consists of three main parts:
-
DBCO (Dibenzocyclooctyne): A strained alkyne that reacts with azide-functionalized molecules via copper-free click chemistry, also known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[][4][5]
-
PEG9: A nine-unit polyethylene glycol spacer. This hydrophilic linker enhances water solubility, reduces the potential for aggregation, and minimizes steric hindrance between the conjugated molecules.
-
NH-Boc: A primary amine protected by a tert-butyloxycarbonyl (Boc) group. The Boc group is stable under many conditions but can be removed using a strong acid, such as trifluoroacetic acid (TFA), to reveal the reactive primary amine for subsequent conjugation.
Q2: What is the primary application of this linker? This linker is designed for two-step conjugations. First, the Boc-protected amine is deprotected to reveal a primary amine. This amine can then be coupled to a molecule of interest (e.g., a protein, antibody, or drug) that has a suitable reactive group (like an NHS ester). The exposed DBCO group on the other end is then ready to react with a second molecule containing an azide group.
Q3: How should I store this compound? For long-term stability, the reagent should be stored at -20°C in a dry, dark environment. If the reagent is dissolved in an organic solvent like DMSO, it should be aliquoted to prevent multiple freeze-thaw cycles and stored at -20°C for a maximum of 2-3 months.
Q4: Why is copper-free click chemistry (SPAAC) preferred for bioconjugation? SPAAC is highly valued in biological applications because it does not require a cytotoxic copper catalyst, which can be harmful to living cells and sensitive biomolecules like proteins. The reaction between DBCO and an azide is highly specific and bioorthogonal, meaning it does not interfere with native biological processes, leading to minimal side reactions and high yields.
Q5: What are the critical steps in a typical workflow using this reagent? A typical workflow involves three main stages where efficiency can be compromised:
-
Boc Deprotection: Efficient removal of the Boc group to expose the primary amine.
-
Amine Coupling: Successful conjugation of the newly deprotected amine to the first molecule.
-
SPAAC Reaction: Efficient "click" reaction of the DBCO group with an azide-tagged second molecule.
Troubleshooting Guide: Low Conjugation Efficiency
Low or no conjugation is a common issue. The following sections break down potential causes and solutions for each critical stage of the process.
Problem 1: Inefficient Boc Group Deprotection
If the Boc group is not fully removed, the primary amine will not be available for the subsequent reaction, leading to very low or no conjugation.
| Potential Cause | Recommended Solution |
| Incomplete Deprotection Reaction | The deprotection of a BOC-protected amine is typically achieved under acidic conditions. Ensure you are using a sufficiently strong acid, like neat trifluoroacetic acid (TFA) or a solution of concentrated hydrochloric acid. The reaction is usually fast at room temperature. |
| Degradation of Reagent | While the Boc group is generally stable, improper long-term storage or handling could compromise the molecule. Ensure the reagent has been stored correctly at -20°C. |
Problem 2: Low Efficiency in Amine Coupling Step (Post-Deprotection)
This step typically involves reacting the deprotected amine with an N-hydroxysuccinimide (NHS) ester. Low efficiency here is common and often related to reaction conditions.
| Potential Cause | Recommended Solution |
| Hydrolysis of NHS Ester | NHS esters are highly moisture-sensitive and readily hydrolyze in aqueous buffers, rendering them non-reactive. Always allow the NHS ester reagent vial to equilibrate to room temperature before opening to prevent condensation. Prepare stock solutions in an anhydrous solvent (e.g., DMSO, DMF) immediately before use. |
| Incorrect Buffer pH | The reaction of an amine with an NHS ester is favored at a pH between 7 and 9. If the pH is too low, the amine will be protonated and less nucleophilic. If the pH is too high, the rate of NHS-ester hydrolysis increases significantly. Start with a buffer at pH 7.4-8.5. |
| Competing Amines in Buffer | Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for reaction with the NHS ester. Use an amine-free buffer like PBS, HEPES, or borate buffer. |
| Insufficient Molar Excess of Reagent | The optimal molar excess of the NHS-ester reagent over the amine-containing molecule must be determined empirically. For protein concentrations >5 mg/mL, a 10-fold molar excess is a good starting point. For lower concentrations (<5 mg/mL), a 20- to 50-fold molar excess may be required to drive the reaction. |
Problem 3: Low Efficiency in SPAAC (DBCO-Azide) Reaction
The copper-free click reaction is generally very efficient, but several factors can lead to poor outcomes.
| Potential Cause | Recommended Solution |
| Suboptimal Reaction Conditions | SPAAC reactions are more efficient at higher concentrations. If possible, concentrate your reactants. The reaction can be performed between 4°C and 37°C; higher temperatures can increase the rate, but consider the stability of your biomolecules. Incubation times of 4-12 hours are typical, but extending the time may improve yield. |
| Incorrect Buffer pH | While SPAAC can proceed over a range of pH values, the optimal range is typically between 7.0 and 8.5. Extreme pH values can potentially degrade the DBCO moiety. |
| Presence of Azide in Buffer | Buffers containing sodium azide as a preservative will react with the DBCO group, consuming your reagent. Ensure all buffers are azide-free by using fresh solutions or performing buffer exchange via dialysis or desalting columns. |
| Insufficient Molar Excess | To ensure complete conjugation, use a 1.5- to 10-fold molar excess of one reactant over the other (typically the less expensive or more accessible component). |
| Steric Hindrance | The PEG9 spacer is designed to reduce steric hindrance, but if both molecules are very large or the conjugation sites are buried, the reaction may be slow. Consider linkers with longer PEG chains if steric hindrance is suspected. |
Data Presentation
Table 1: Recommended Molar Excess for Conjugation Reactions
| Reaction Step | Reactant 1 | Reactant 2 | Recommended Molar Excess (Reactant 2 vs. 1) | Reference |
|---|---|---|---|---|
| Amine Coupling | Protein (>5 mg/mL) | NHS-Ester | 10x | |
| Amine Coupling | Protein (<5 mg/mL) | NHS-Ester | 20x - 50x | |
| SPAAC Click | DBCO-Molecule | Azide-Molecule | 1.5x - 10x |
| SPAAC Click | Antibody | Azide-Oligonucleotide | 2x - 4x | |
Table 2: Recommended Buffer Conditions for Conjugation
| Reaction Type | Recommended Buffers | pH Range | Buffers to Avoid | Reference |
|---|---|---|---|---|
| Amine + NHS Ester | PBS, HEPES, Borate, Bicarbonate | 7.0 - 9.0 | Tris, Glycine (or any primary amine) |
| DBCO + Azide (SPAAC) | PBS, HEPES | 7.0 - 8.5 | Any buffer containing sodium azide | |
Experimental Protocols & Visualizations
Overall Experimental Workflow
The diagram below illustrates the complete two-step conjugation process, from initial deprotection to the final purification of the conjugate.
Caption: General workflow for a two-step conjugation using this compound.
Troubleshooting Logic Diagram
If you are experiencing low final yield, use this diagram to trace the potential source of the problem.
Caption: A logical guide to troubleshooting low conjugation efficiency.
Protocol 1: Boc Deprotection
This protocol describes the removal of the Boc protecting group to yield a reactive primary amine.
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Dissolution: Dissolve the this compound reagent in a minimal amount of organic solvent (e.g., dichloromethane).
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Acid Treatment: Add an excess of trifluoroacetic acid (TFA). A common method is to dissolve the reagent directly in a 95:5 TFA:water solution.
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Incubation: Stir the reaction at room temperature for 30-60 minutes.
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Removal of Acid: Evaporate the TFA under a stream of nitrogen or using a rotary evaporator.
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Verification (Optional): Confirm the removal of the Boc group using mass spectrometry. The mass of the deprotected product (DBCO-PEG9-NH2) will be 100.1 g/mol less than the starting material.
Protocol 2: Quantification of DBCO Labeling by UV-Vis Spectroscopy
This protocol allows you to determine the Degree of Labeling (DOL), which is the average number of DBCO molecules conjugated per protein/antibody.
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Purification: After conjugating your protein with the deprotected DBCO-PEG9-NH2 linker (via an NHS reaction or other chemistry), purify the conjugate using a size-exclusion spin desalting column or dialysis to remove all unreacted DBCO linker.
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Spectroscopy: Measure the absorbance of the purified conjugate solution at 280 nm (A280) and 309 nm (A309). The peak at ~309 nm is characteristic of the DBCO group.
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Calculation:
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First, calculate the concentration of the protein. You must correct the A280 reading for the contribution of the DBCO group. A correction factor (CF) is often provided by the reagent supplier or can be determined experimentally. A published correction factor for DBCO is 1.089, meaning A280(corrected) = A280(measured) - (A309 * CF).
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Protein Concentration (M) = A280(corrected) / ε_protein (where ε_protein is the molar extinction coefficient of the protein at 280 nm)
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Next, calculate the concentration of the DBCO moiety.
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DBCO Concentration (M) = A309 / ε_DBCO (where ε_DBCO is the molar extinction coefficient of DBCO, approximately 12,000 M⁻¹cm⁻¹)
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Finally, calculate the Degree of Labeling (DOL).
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DOL = DBCO Concentration / Protein Concentration
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A successful conjugation typically yields a DOL between 2 and 8, depending on the protein and reaction conditions.
References
Technical Support Center: Troubleshooting Incomplete Boc Deprotection of DBCO-PEG9-NH-Boc
This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the acid-catalyzed removal of the tert-butyloxycarbonyl (Boc) protecting group from DBCO-PEG9-NH-Boc.
Frequently Asked Questions (FAQs)
Q1: Why is my Boc deprotection of this compound incomplete?
Incomplete deprotection is a common issue that can arise from several factors. The most frequent causes are:
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Insufficient Acid Strength or Concentration: The Boc group is cleaved by acidolysis. If the acid concentration is too low or its strength is insufficient, the reaction may not proceed to completion. Trifluoroacetic acid (TFA) is commonly used, often in concentrations ranging from 20-50% in a suitable solvent like dichloromethane (DCM).[1][2][3]
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Inadequate Reaction Time or Temperature: Deprotection is a kinetic process. Short reaction times or low temperatures may not be sufficient for complete removal of the Boc group.[1][4] While many deprotections are performed at room temperature, some substrates may require longer reaction times.
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Steric Hindrance: The bulky nature of both the DBCO group and the PEG9 chain can sterically hinder the approach of the acid to the Boc-protected amine, slowing down the reaction rate.
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Solvent Issues: The choice of solvent is critical. It must fully solvate both the this compound substrate and the acid. DCM is a common and effective solvent for TFA-mediated deprotection.
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Reagent Quality: TFA is hygroscopic, meaning it readily absorbs moisture from the air. Water contamination can reduce the effective acidity of the reaction mixture, leading to incomplete deprotection.
Q2: How can I monitor the progress of the deprotection reaction?
To avoid incomplete reactions or unnecessary exposure to harsh acidic conditions, it is crucial to monitor the reaction's progress. Several analytical techniques can be employed:
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Thin-Layer Chromatography (TLC): This is a quick and effective method. The deprotected product, DBCO-PEG9-NH2, is more polar than the starting material and will have a lower Rf value. The spots can be visualized using a ninhydrin stain, which reacts with the newly formed primary amine to produce a characteristic purple color.
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Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a more accurate assessment of the reaction progress. It allows for the quantification of the starting material, the desired product, and any side products by monitoring their respective masses.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to monitor the disappearance of the characteristic singlet peak of the tert-butyl protons of the Boc group, which appears around 1.4 ppm.
Q3: I'm observing side products after the deprotection reaction. What could be the cause?
The most common side reaction during Boc deprotection is the alkylation of nucleophilic groups by the tert-butyl cation that is generated as a byproduct. While this compound itself does not contain highly susceptible functionalities like tryptophan or methionine, this can be a concern if other sensitive molecules are present in the reaction mixture. To mitigate this, scavengers such as triisopropylsilane (TIS) can be added to the reaction mixture to trap the tert-butyl cation.
Q4: What is the best way to work up the reaction and isolate the deprotected DBCO-PEG9-NH2?
After confirming the reaction is complete, a proper work-up procedure is necessary to isolate the final product. The deprotected amine is typically obtained as a TFA salt.
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Evaporation of Acid: For a volatile acid like TFA, it can be removed along with the solvent (e.g., DCM) using a rotary evaporator. To ensure complete removal of residual TFA, co-evaporation with a non-polar solvent like toluene can be performed multiple times.
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Precipitation: The resulting TFA salt of the deprotected amine can often be precipitated by adding a non-polar solvent like cold diethyl ether. The solid product can then be collected by filtration.
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Aqueous Workup (for subsequent conversion to the free amine): If the free amine is required, the residue can be dissolved in an organic solvent and washed with a mild basic aqueous solution, such as saturated sodium bicarbonate, to neutralize the TFA salt. This should be followed by washing with brine, drying the organic layer over an anhydrous salt (e.g., Na2SO4), and concentrating under reduced pressure.
Troubleshooting Workflow
Here is a logical workflow to troubleshoot incomplete Boc deprotection of this compound.
Caption: A step-by-step troubleshooting guide for incomplete Boc deprotection.
Experimental Protocols
Protocol 1: Standard Boc Deprotection using TFA in DCM
This protocol is a standard starting point for the deprotection of this compound.
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Dissolution: Dissolve the this compound in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M in a round-bottom flask equipped with a magnetic stir bar.
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Cooling: Cool the solution to 0°C in an ice bath. This helps to control any initial exotherm.
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Acid Addition: Add trifluoroacetic acid (TFA) to the solution to a final concentration of 20-50% (v/v). For substrates prone to side reactions, scavengers like triisopropylsilane (TIS) can be added at this stage (2.5-5% v/v).
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Reaction: Stir the reaction mixture at 0°C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature.
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Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed, which typically takes 1-2 hours.
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Work-up (TFA salt): Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. Co-evaporate with toluene (3 times) to remove residual TFA. The resulting residue is the TFA salt of DBCO-PEG9-NH2 and can often be used directly in subsequent steps. For further purification, the product can be precipitated with cold diethyl ether.
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Work-up (Free Amine): To obtain the free amine, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.
Protocol 2: Boc Deprotection using HCl in 1,4-Dioxane
This method is an alternative to TFA and is sometimes considered milder.
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Dissolution: Dissolve the this compound in a minimal amount of 1,4-dioxane.
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Acid Addition: Add a solution of 4M HCl in 1,4-dioxane (typically 4-10 equivalents of HCl).
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Reaction: Stir the mixture at room temperature. The reaction is often complete within 30 minutes to a few hours.
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Monitoring: Monitor the reaction progress by TLC or LC-MS.
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Work-up: Upon completion, the product may precipitate as the hydrochloride salt. The solvent can be removed in vacuo, and the resulting solid can be washed with a non-polar solvent like diethyl ether and collected by filtration.
Quantitative Data Summary
The following tables provide a summary of common reaction conditions for Boc deprotection that can be adapted for this compound.
Table 1: Common Acidic Conditions for Boc Deprotection
| Acid Reagent | Typical Concentration | Solvent | Temperature | Typical Reaction Time |
| Trifluoroacetic Acid (TFA) | 20-50% (v/v) | Dichloromethane (DCM) | 0°C to Room Temp | 30 min - 4 hours |
| Hydrochloric Acid (HCl) | 4M | 1,4-Dioxane | Room Temperature | 30 min - 4 hours |
Table 2: Troubleshooting Guide for Incomplete Deprotection
| Observation | Potential Cause | Recommended Action |
| Starting material remains after 2 hours | Inadequate reaction time or low temperature | Extend reaction time, allow to warm to room temperature. |
| Starting material remains after extended time | Insufficient acid concentration | Increase the concentration of TFA (e.g., from 20% to 50%). |
| Reaction is sluggish | Poor solubility | Ensure the starting material is fully dissolved. Consider alternative solvent systems. |
| Presence of byproduct with +56 Da | Tert-butylation of a nucleophilic site | Add a scavenger like Triisopropylsilane (TIS) to the reaction mixture. |
Visualizations
Chemical Reaction Workflow
References
Technical Support Center: Optimizing DBCO-Azide Ligation
Welcome to our technical support center for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a cornerstone of copper-free click chemistry. This guide provides in-depth information for researchers, scientists, and drug development professionals to optimize buffer conditions and troubleshoot common issues encountered during DBCO (Dibenzocyclooctyne) and azide ligation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for DBCO-azide ligation?
The DBCO-azide reaction is robust and proceeds efficiently over a relatively broad pH range, typically between pH 6.0 and 9.0.[1][2][3] For most applications involving biomolecules like proteins and antibodies, a buffer at or near physiological pH (7.2-7.6) is recommended to maintain their stability and activity.[4][5] Buffers such as phosphate-buffered saline (PBS), HEPES, carbonate/bicarbonate, and borate are all suitable choices.
Q2: What is the recommended temperature and incubation time for the reaction?
DBCO-azide ligations can be performed at temperatures ranging from 4°C to 37°C. The optimal temperature and time are interdependent:
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Room temperature (approx. 25°C): Many reactions proceed to completion within 2-12 hours.
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37°C: Increasing the temperature can accelerate the reaction rate, potentially reducing the required incubation time.
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4°C: For sensitive biomolecules, an overnight incubation (12-24 hours) at 4°C is often recommended to ensure both high conjugation efficiency and preservation of the biomolecule's integrity.
Q3: Can I use organic solvents in my reaction mixture?
Yes, organic co-solvents like DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide) are often necessary to dissolve hydrophobic DBCO reagents. Typically, a final concentration of up to 20% DMSO in the aqueous buffer is well-tolerated without significantly impacting the reaction efficiency or the stability of most biomolecules. However, it is crucial to ensure that the protein or other biomolecules in the reaction remain soluble and stable at the chosen solvent concentration.
Q4: Are there any buffer components that should be avoided?
Absolutely. It is critical to avoid buffers containing azides (e.g., sodium azide as a preservative), as they will directly compete with your azide-tagged molecule for reaction with the DBCO group. Additionally, if you are performing an initial labeling step using an NHS-ester functionalized DBCO reagent to modify a protein, you must use an amine-free buffer (e.g., PBS, HEPES). Buffers containing primary amines, such as Tris or glycine, will react with the NHS ester, quenching its reactivity towards the intended protein target.
Q5: How can I monitor the progress of my DBCO-azide ligation?
The consumption of the DBCO reagent can be monitored by UV-Vis spectroscopy. DBCO has a characteristic absorbance peak at approximately 310 nm. As the reaction proceeds, the intensity of this peak will decrease, indicating the formation of the triazole linkage.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution | Citation |
| Low or No Conjugation | Buffer contains interfering substances (e.g., sodium azide, Tris). | Perform buffer exchange into a compatible buffer like PBS before the reaction. | |
| Suboptimal pH or temperature. | Ensure the reaction pH is between 6.0 and 9.0. Optimize temperature and incubation time (e.g., increase temperature to 37°C or incubate overnight at 4°C). | ||
| Degraded DBCO or azide reagents. | Use freshly prepared reagents. Store stock solutions appropriately (e.g., DBCO-NHS ester at -20°C in an anhydrous solvent). DBCO compounds can lose reactivity over time. | ||
| Low concentration of reactants. | Increase the concentration of one or both reactants. The reaction rate is dependent on the concentration of both the DBCO and azide components. | ||
| Insufficient molar excess of one reactant. | Empirically determine the optimal molar excess. A 1.5 to 10-fold excess of one component can improve efficiency. | ||
| Precipitation During Reaction | Protein instability in the reaction buffer. | Ensure the final concentration of organic co-solvent (e.g., DMSO) is not too high (typically ≤20%). Consider using a DBCO reagent with a hydrophilic PEG spacer to improve solubility. | |
| Incorrect pH for protein solubility. | Adjust the buffer pH to a value where the protein is known to be stable and soluble. | ||
| High Background/Non-Specific Labeling | Impure starting materials. | Ensure that the biomolecules and reagents are of high purity. Purify the labeled components before the final ligation step. | |
| DBCO reagent reacting with other functional groups. | While highly specific for azides, some side reactions can occur under certain conditions. Ensure proper quenching of NHS esters with Tris or glycine after the initial labeling step. |
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for optimizing your DBCO-azide ligation experiments.
Table 1: Recommended Reaction Conditions
| Parameter | Recommended Range | Notes | Citation |
| pH | 6.0 - 9.0 | pH 7.2 - 7.6 is optimal for most protein conjugations. | |
| Temperature | 4°C - 37°C | Higher temperatures increase reaction rate. 4°C is recommended for sensitive biomolecules. | |
| Incubation Time | 1 - 24 hours | Dependent on temperature and reactant concentrations. | |
| Organic Co-solvent | ≤ 20% DMSO or DMF | Necessary for dissolving many DBCO reagents. |
Table 2: Molar Excess Recommendations
| Application | Recommended Molar Excess | Citation |
| General Protein Conjugation | 1.5 - 3 fold excess of one component. | |
| Antibody-Oligo Conjugation | 2 - 4 fold excess of azide-modified oligonucleotide. | |
| Antibody Labeling with DBCO-NHS Ester | 20 - 30 fold excess of DBCO-NHS ester. |
Experimental Protocols
Protocol 1: General Protein Labeling with DBCO-NHS Ester
This protocol describes the initial step of labeling a primary amine-containing protein with a DBCO moiety.
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Protein Preparation: Ensure the protein is in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL. If the buffer contains primary amines like Tris, perform a buffer exchange.
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Reagent Preparation: Immediately before use, dissolve the DBCO-NHS ester in anhydrous DMSO or DMF to a stock concentration of 10 mM.
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Labeling Reaction: Add a 20- to 30-fold molar excess of the DBCO-NHS ester solution to the protein solution. The final concentration of the organic solvent should not exceed 20%.
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Incubation: Incubate the reaction for 60 minutes at room temperature.
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Quenching (Optional but Recommended): To quench any unreacted DBCO-NHS ester, add a small volume of a high-concentration Tris or glycine solution (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM and incubate for 15 minutes.
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Purification: Remove excess, unreacted DBCO-NHS ester using a spin desalting column or dialysis. The DBCO-labeled protein is now ready for ligation with an azide-functionalized molecule.
Protocol 2: DBCO-Azide Ligation
This protocol outlines the final "click" reaction between a DBCO-labeled molecule and an azide-labeled molecule.
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Reactant Preparation: Prepare the DBCO-functionalized and azide-functionalized molecules in a compatible reaction buffer (e.g., PBS, pH 7.4).
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Ligation Reaction: Mix the DBCO and azide-containing molecules. A 1.5 to 3-fold molar excess of one component is often recommended to drive the reaction to completion.
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Incubation: Incubate the reaction mixture under the desired conditions. For example, 2-4 hours at room temperature or overnight at 4°C.
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Analysis and Purification: The progress of the reaction can be monitored by techniques such as SDS-PAGE, which should show a shift in the molecular weight of the conjugated product. Once the reaction is complete, the final conjugate can be purified using methods like size-exclusion chromatography (SEC) or affinity chromatography to remove any unreacted starting materials.
Visualizing the Workflow and Logic
To further clarify the experimental process and troubleshooting logic, the following diagrams are provided.
Caption: General workflow for a two-step DBCO-azide bioconjugation reaction.
Caption: Troubleshooting decision tree for low or no DBCO-azide conjugation.
References
Strategies to enhance the solubility of DBCO-PEG9-NH-Boc conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on strategies to enhance the solubility of DBCO-PEG9-NH-Boc conjugates. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a heterobifunctional linker molecule. It contains a Dibenzocyclooctyne (DBCO) group for copper-free click chemistry, a nine-unit polyethylene glycol (PEG9) spacer, and a Boc-protected amine group. The DBCO group reacts with azide-containing molecules in a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction, which is a type of bioorthogonal chemistry. The PEG9 spacer increases the hydrophilicity and solubility of the conjugate.[1][2] The Boc-protected amine can be deprotected to reveal a primary amine, which can then be conjugated to other molecules. This linker is commonly used in bioconjugation, such as in the development of antibody-drug conjugates (ADCs) and PROTACs, to improve the stability, solubility, and pharmacokinetic profile of peptides and proteins.[3][4]
Q2: What are the main factors that affect the solubility of this compound conjugates?
A2: The primary factors influencing the solubility of this compound conjugates are the inherent hydrophobicity of the molecule to which it is being conjugated and the properties of the solvent. While the PEG9 linker significantly enhances water solubility, highly hydrophobic molecules may still lead to aggregation and poor solubility in aqueous solutions.[5] The pH of the solution can also play a role, especially if the conjugated molecule has ionizable groups.
Q3: What are the recommended solvents for dissolving this compound?
A3: this compound and similar DBCO-PEG linkers are soluble in a variety of organic solvents. The most commonly recommended solvents are dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). They are also soluble in other solvents like methanol and chloroform. For biological applications, a common practice is to dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO first, and then dilute the solution with the desired aqueous buffer.
Q4: How should I store this compound?
A4: For long-term storage, this compound should be stored as a solid at -20°C in a dry, dark place. If dissolved in an anhydrous solvent like DMSO, the stock solution can be stored at -80°C for up to six months or at -20°C for one month. It is important to protect the compound from moisture to prevent hydrolysis.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Poor solubility of the conjugate in aqueous buffer | The conjugated molecule is highly hydrophobic. | - Increase the PEG chain length in the linker if possible.- Prepare the conjugate in a co-solvent system (e.g., DMSO/aqueous buffer).- Add solubility enhancers like PEG300 or a small amount of a non-ionic surfactant such as Tween-80. |
| The concentration of the conjugate is too high. | - Work with more dilute solutions.- Determine the maximum solubility of your specific conjugate empirically. | |
| The pH of the buffer is close to the isoelectric point (pI) of the protein conjugate. | - Adjust the pH of the buffer to be further away from the pI of the protein. | |
| Precipitation observed during the reaction | The organic solvent concentration is too high after adding the this compound stock solution. | - Ensure the final concentration of the organic solvent (e.g., DMSO) in the reaction mixture is low, typically below 10%. |
| The reaction components are not fully dissolved. | - Ensure all components are completely dissolved before mixing.- Gentle heating or sonication can be used to aid dissolution, but be cautious about the stability of your molecules. | |
| Low or no conjugation efficiency | The DBCO or azide group has degraded. | - Use fresh reagents.- Ensure proper storage conditions were maintained. |
| Steric hindrance is preventing the reaction. | - Consider using a linker with a longer PEG chain to reduce steric hindrance. | |
| Incorrect reaction conditions. | - Optimize the molar ratio of reactants. An excess of one component is often used.- Ensure the pH of the reaction buffer is within the optimal range for the conjugation chemistry. |
Quantitative Solubility Data
The solubility of DBCO-PEGylated compounds can vary depending on the specific conjugate and the solvent system. The following table summarizes available data for related compounds, which can serve as a useful reference.
| Compound | Solvent | Solubility | Notes |
| DBCO-PEG9-amine | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | This protocol yields a clear solution. |
| DBCO-PEG9-amine | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | This protocol also yields a clear solution. |
| DBCO-PEG9-amine | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | This protocol yields a clear solution. |
| DBCO-PEG4-DBCO | DMSO | 100 mg/mL | Ultrasonic treatment may be needed. |
| DBCO-PEG Compounds | Water, DMSO, DMF, Chloroform | Soluble | General statement for DBCO-PEG derivatives. |
Experimental Protocols
Protocol 1: General Procedure for Solubilizing this compound
This protocol provides a general method for preparing a stock solution of this compound.
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Equilibrate the Vial: Allow the vial containing the lyophilized this compound to warm to room temperature before opening. This prevents condensation of moisture, which can hydrolyze the compound.
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Solvent Selection: Choose a high-quality, anhydrous water-miscible organic solvent such as DMSO or DMF.
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Preparation of Stock Solution:
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Add the appropriate volume of the chosen solvent to the vial to achieve the desired stock concentration (e.g., 10 mM).
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For example, for a 10 mM solution of DBCO-PEG4-DBCO (MW ~811 g/mol ), you would add 123 µL of solvent per 1 mg of the compound. You can adjust this based on the molecular weight of this compound (~844 g/mol ).
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Vortex the solution gently until the solid is completely dissolved. If necessary, brief sonication in a water bath can be used to aid dissolution.
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Storage of Stock Solution: Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles and store at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month).
Protocol 2: General Workflow for Conjugation of this compound to an Azide-Containing Protein
This protocol outlines a general workflow for the copper-free click chemistry reaction between a deprotected DBCO-PEG9-NH2 and an azide-modified protein.
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Deprotection of Boc Group (if necessary): Before conjugation to a carboxyl group, the Boc protecting group on the amine must be removed. This is typically achieved by treatment with an acid such as trifluoroacetic acid (TFA).
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Preparation of Reactants:
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Dissolve the azide-containing protein in a suitable reaction buffer (e.g., phosphate-buffered saline, PBS, pH 7.4). The protein concentration is typically in the range of 1-10 mg/mL.
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Prepare the DBCO-PEG9-NH2 (after deprotection, if applicable) stock solution in a minimal amount of a water-miscible organic solvent (e.g., DMSO) as described in Protocol 1.
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Conjugation Reaction:
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Add the DBCO-PEG9-NH2 stock solution to the protein solution. A molar excess of the DBCO-linker (e.g., 5-20 fold) is often used to ensure efficient conjugation. The final concentration of the organic solvent should be kept low (e.g., <10%) to avoid protein precipitation.
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Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle stirring or rotation.
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Purification of the Conjugate:
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Remove the excess, unreacted DBCO-linker and byproducts using a suitable purification method. Common techniques include:
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Size-Exclusion Chromatography (SEC): This is a highly effective method for separating the larger protein conjugate from the smaller, unreacted linker molecules.
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Dialysis or Buffer Exchange: This is suitable for removing small molecule impurities.
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Spin Desalting Columns: These are useful for rapid removal of excess linker.
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-
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Characterization and Storage:
-
Characterize the final conjugate using appropriate analytical techniques (e.g., SDS-PAGE, mass spectrometry, UV-Vis spectroscopy) to confirm successful conjugation and purity.
-
Store the purified conjugate under appropriate conditions, typically at 4°C for short-term storage or at -20°C or -80°C for long-term storage.
-
Visualizations
Caption: Experimental workflow for the conjugation of this compound.
Caption: Troubleshooting logic for poor conjugate solubility.
References
Technical Support Center: Preventing Protein Aggregation with DBCO-PEG9-NH-Boc
This guide provides researchers, scientists, and drug development professionals with practical solutions to prevent and troubleshoot protein aggregation during labeling with DBCO-PEG9-NH-Boc.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a chemical linker used in bioconjugation. It features three key components:
-
DBCO (Dibenzocyclooctyne): A reactive group that participates in copper-free "click chemistry" reactions with azide-containing molecules. This allows for the highly specific attachment of probes, drugs, or other molecules to a protein of interest.[1][2][3]
-
PEG9 (Polyethylene Glycol, 9 units): A nine-unit polyethylene glycol spacer. This hydrophilic chain increases the overall water solubility of the labeling reagent and the final protein conjugate, which can help to mitigate aggregation.[4][5]
-
NH-Boc (Boc-protected Amine): A primary amine protected by a tert-butyloxycarbonyl (Boc) group. The Boc group can be removed under acidic conditions, revealing a primary amine that can then be used for subsequent conjugation reactions.
Its primary application is in the multi-step synthesis of complex bioconjugates, such as antibody-drug conjugates (ADCs) or PROTACs, where precise, bioorthogonal ligation is required.
Q2: What are the most common causes of protein aggregation during labeling reactions?
Protein aggregation during bioconjugation is a common challenge and can arise from several factors that disrupt the delicate balance of forces maintaining a protein's native structure. Key causes include:
-
Suboptimal Buffer Conditions: An inappropriate pH or low ionic strength can lead to protein instability. Proteins are often least soluble at their isoelectric point (pI).
-
High Protein Concentration: Increased proximity of protein molecules enhances the likelihood of intermolecular interactions and aggregation.
-
Hydrophobic Interactions: The DBCO group is hydrophobic. Attaching it to the protein surface can increase the protein's overall hydrophobicity, promoting self-association.
-
Temperature: Elevated temperatures can increase reaction rates but may also induce partial unfolding of the protein, exposing hydrophobic cores and leading to aggregation.
-
Reagent Handling: Adding the labeling reagent, often dissolved in an organic solvent like DMSO, too quickly can create localized high concentrations, causing protein precipitation.
Q3: How does the PEG linker in this compound help prevent aggregation?
The polyethylene glycol (PEG) component is known to reduce protein aggregation. PEG is a hydrophilic polymer that, when conjugated to a protein (a process called PEGylation), can increase the protein's solubility and stability. It forms a protective, water-soluble shield around the protein, which can mask hydrophobic patches that might otherwise lead to intermolecular aggregation.
Troubleshooting Guide
This section addresses specific issues you may encounter during your labeling experiment.
Issue 1: Visible precipitate or cloudiness forms immediately after adding the DBCO reagent.
-
Potential Cause: Localized high concentration of the reagent or solvent shock. The DBCO reagent is typically dissolved in an organic solvent (e.g., DMSO), and rapid addition can cause the protein to precipitate.
-
Solution:
-
Slow Addition: Add the dissolved DBCO reagent to the protein solution dropwise while gently stirring or vortexing.
-
Optimize Solvent Concentration: Ensure the final concentration of the organic solvent in the reaction mixture is low (typically <10-20%). Perform a small-scale test to determine your protein's tolerance to the solvent.
-
Issue 2: The solution becomes cloudy or turbid over the course of the incubation.
-
Potential Cause: The labeling reaction is altering the protein's physicochemical properties, leading to reduced solubility and gradual aggregation. This can be due to suboptimal buffer conditions, temperature, or protein concentration.
-
Solutions:
-
Optimize Buffer pH: Adjust the pH of the reaction buffer to be at least 1 unit away from your protein's isoelectric point (pI) to ensure a net charge and enhance solubility. Most labeling reactions are efficient at a pH of 7.2-8.5.
-
Increase Ionic Strength: For some proteins, low salt concentrations can lead to aggregation. Try increasing the salt concentration (e.g., by adding 150 mM NaCl) to screen electrostatic interactions.
-
Lower the Temperature: Perform the incubation at a lower temperature (e.g., 4°C). This will slow the rate of aggregation, though it may require a longer reaction time to achieve the desired degree of labeling.
-
Reduce Protein Concentration: Decrease the protein concentration during the labeling reaction. If a high final concentration is required, label at a lower concentration and then carefully concentrate the purified conjugate.
-
Issue 3: No visible precipitate, but downstream analysis (e.g., SEC, DLS) shows significant aggregation and/or low labeling efficiency.
-
Potential Cause: Formation of soluble aggregates or inefficient reaction conditions.
-
Solutions:
-
Incorporate Stabilizing Excipients: Add stabilizing agents to your reaction buffer. These create a more favorable environment for the protein, preventing both unfolding and aggregation. See the table below for examples.
-
Optimize Reagent Stoichiometry: A high molar ratio of the labeling reagent to the protein can lead to over-labeling, altering the protein's surface properties and causing aggregation. Systematically test different molar excess ratios (e.g., 5x, 10x, 20x) to find the optimal balance between labeling efficiency and protein stability.
-
Add a Reducing Agent: If your protein has cysteine residues, consider adding a mild reducing agent like TCEP to prevent the formation of disulfide-linked aggregates.
-
Purify Immediately: Purify the conjugate using a method like Size Exclusion Chromatography (SEC) immediately after the reaction to remove unreacted reagent and any small aggregates that may have formed.
-
Data Presentation: Recommended Buffer Excipients
The addition of stabilizers to the reaction buffer can significantly reduce aggregation.
| Excipient Category | Example | Typical Concentration | Mechanism of Action |
| Amino Acids | L-Arginine, L-Glutamate | 50-250 mM | Suppresses aggregation by binding to hydrophobic patches and increasing protein solubility. |
| Polyols/Sugars | Glycerol, Sucrose, Trehalose | 5-20% (v/v) or 0.1-0.5 M | Stabilize the native protein structure through preferential exclusion, making unfolding less favorable. |
| Surfactants | Polysorbate 20 (Tween-20), Polysorbate 80 | 0.01-0.1% (v/v) | Non-ionic detergents that prevent surface-induced aggregation and can help solubilize proteins. |
| Salts | Sodium Chloride (NaCl) | 50-250 mM | Modulates electrostatic interactions between protein molecules that can lead to aggregation. |
Experimental Protocols
Protocol: General Procedure for Protein Labeling with this compound
This protocol provides a general framework for labeling an azide-modified protein. The Boc-protected amine on the DBCO reagent is assumed to remain for subsequent steps not covered here. Optimal conditions should be determined empirically for each specific protein.
1. Materials
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Azide-modified protein of interest
-
This compound
-
Anhydrous, amine-free DMSO
-
Reaction Buffer: Phosphate Buffered Saline (PBS), pH 7.4, or HEPES buffer.
-
(Optional) Stabilizing excipients (see table above).
-
Purification equipment: Spin desalting columns or Size Exclusion Chromatography (SEC) system.
2. Reagent Preparation
-
Prepare the reaction buffer. If using excipients, add them to the buffer and ensure they are fully dissolved.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO immediately before use. Vortex to ensure it is fully dissolved.
3. Protein Preparation
-
Exchange the azide-modified protein into the chosen reaction buffer to a final concentration of 1-2 mg/mL. This can be done via dialysis or using a desalting column.
-
Ensure the buffer is free of sodium azide, as it will react with the DBCO group.
4. Labeling Reaction
-
Determine the volume of the DBCO stock solution needed to achieve the desired molar excess (a starting point of 10-20 fold molar excess of DBCO reagent to protein is recommended).
-
While gently vortexing the protein solution, add the DBCO stock solution dropwise.
-
Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight. Protect the reaction from light if any components are light-sensitive.
5. Purification of the Labeled Protein
-
Immediately following incubation, remove the unreacted this compound reagent and any byproducts.
-
Use a spin desalting column for rapid buffer exchange and purification. For higher resolution purification to remove soluble aggregates, use an SEC column.
-
The purified DBCO-labeled protein is now ready for downstream applications or subsequent deprotection and conjugation steps. Store at 2–8°C for short-term use or at -80°C with a cryoprotectant like glycerol for long-term storage.
Mandatory Visualization
Caption: Experimental workflow for protein labeling with this compound.
Caption: Troubleshooting decision tree for protein aggregation issues.
References
Stability and proper storage conditions for DBCO-PEG9-NH-Boc
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and proper storage of DBCO-PEG9-NH-Boc, a bifunctional linker commonly used in bioconjugation and proteomics.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
For long-term stability, solid this compound should be stored at -20°C.[1][2][3] It is also recommended to keep the container tightly closed in a dry, well-ventilated area and to protect it from light.
Q2: Can I store this compound at 4°C for a short period?
Yes, for short-term storage (days to weeks), this compound can be stored at 0-4°C. However, for periods longer than a few weeks, -20°C is the recommended temperature to ensure maximum stability.
Q3: The product was shipped at ambient temperature. Is it still stable?
Yes, this compound is generally stable enough for shipping at ambient temperatures for a few weeks without significant degradation. Upon receipt, it should be stored at the recommended -20°C for long-term preservation.
Q4: How should I handle the solid reagent upon opening the vial?
DBCO reagents can be moisture-sensitive. To prevent condensation, it is crucial to allow the vial to equilibrate to room temperature before opening. It is also advisable to handle the compound in a dry environment, for instance, by using a desiccator or a glove box.
Q5: What is the best way to prepare a stock solution of this compound?
It is recommended to dissolve this compound in a dry, water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use. The reagent does not dissolve easily in aqueous buffers directly.
Q6: How stable is the DBCO group after it has been conjugated to a biomolecule?
The DBCO group is generally stable after conjugation. For instance, a DBCO-modified antibody was found to lose only about 3-5% of its reactivity towards azides after four weeks of storage at either 4°C or -20°C.[4]
Q7: What conditions can lead to the degradation of this compound?
The primary points of instability are the Boc-protecting group, the amide bond, and the strained alkyne of the DBCO group. The Boc group is sensitive to acidic conditions and can be removed. The amide bond can undergo hydrolysis under strongly acidic or basic conditions. The DBCO group itself can also degrade under acidic conditions or through oxidation.[5]
Storage and Handling Conditions Summary
| Condition | Temperature | Duration | Recommendations |
| Long-Term Storage (Solid) | -20°C | Months to years | Keep container tightly sealed in a dry, dark place. |
| Short-Term Storage (Solid) | 0-4°C | Days to weeks | Ensure the container is well-sealed to prevent moisture absorption. |
| Shipping | Ambient | Up to a few weeks | Store at -20°C upon receipt for long-term stability. |
| Stock Solution | -20°C or -80°C | Days to weeks (solvent dependent) | Aliquot to avoid freeze-thaw cycles. Use dry solvents (e.g., DMSO, DMF). |
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound in experimental settings.
Issue 1: Low or No Yield in Copper-Free Click Chemistry Reaction
Several factors can contribute to a low yield in your click chemistry reaction. Follow this troubleshooting workflow to identify the potential cause.
Caption: Troubleshooting workflow for low yield in click chemistry reactions.
Issue 2: Difficulty Dissolving the Reagent
-
Potential Cause: this compound has low solubility in aqueous solutions.
-
Recommended Solution: Dissolve the reagent in a small amount of a dry, water-miscible organic solvent like DMSO or DMF before adding it to your aqueous reaction mixture. Ensure the final concentration of the organic solvent is compatible with your biomolecule's stability.
Experimental Protocols
Protocol: Aqueous Stability Assessment of DBCO Moiety
This protocol provides a method to assess the stability of the DBCO group in an aqueous buffer, which can be adapted for this compound.
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in dry DMSO.
-
Preparation of Working Solution: Dilute the stock solution to a final concentration of 100 µM in your aqueous buffer of choice (e.g., Phosphate-Buffered Saline, PBS) pre-warmed to the desired experimental temperature (e.g., 25°C or 37°C).
-
Timepoint Zero (T=0): Immediately after preparation, take an aliquot of the working solution and analyze it by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). This will serve as your baseline.
-
Incubation: Incubate the remaining working solution at the chosen temperature.
-
Data Collection: At various time points (e.g., 2, 4, 8, 12, 24 hours), take aliquots and analyze them by RP-HPLC.
-
Data Analysis: Monitor the decrease in the peak area corresponding to the intact this compound over time. The DBCO group has a characteristic absorbance at approximately 309 nm which can be used for detection.
Protocol: General Handling and Reconstitution
-
Equilibration: Before opening, allow the vial of solid this compound to warm to room temperature to prevent moisture condensation.
-
Reconstitution: Add the required volume of a dry, water-miscible organic solvent (e.g., DMSO, DMF) to the vial to achieve the desired stock solution concentration.
-
Mixing: Gently vortex or sonicate the vial to ensure the compound is fully dissolved.
-
Usage: Use the freshly prepared solution immediately for the best results.
-
Storage of Stock Solution: If storage is necessary, aliquot the stock solution into smaller volumes and store at -20°C or -80°C to minimize freeze-thaw cycles. Discard any unused reconstituted reagent that has been stored for an extended period or shows signs of precipitation.
Caption: Recommended workflow for handling and reconstituting this compound.
References
Technical Support Center: Purification of DBCO-PEG9-NH-Boc Labeled Proteins
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with proteins labeled with DBCO-PEG9-NH-Boc.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a chemical linker used in bioconjugation. It contains three key components:
-
DBCO (Dibenzocyclooctyne): A strained alkyne that reacts with azide-functionalized molecules through a copper-free click chemistry reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This reaction is bioorthogonal, meaning it can occur in a biological system without interfering with native biochemical processes.[1]
-
PEG9: A nine-unit polyethylene glycol spacer. This hydrophilic chain increases the solubility of the labeled protein, reduces aggregation, and minimizes steric hindrance.[2][3]
-
NH-Boc: A Boc-protected amine group. The Boc (tert-butyloxycarbonyl) protecting group can be removed under acidic conditions to reveal a primary amine, which can then be used for further conjugation.
This linker is commonly used to introduce a DBCO group onto a protein, which can then be specifically reacted with an azide-tagged molecule of interest, such as a small molecule drug, a fluorescent dye, or another protein.
Q2: What are the most common methods for purifying proteins after labeling with this compound?
The primary goal of purification is to remove unreacted this compound reagent and any reaction byproducts. The most effective methods are based on size differences between the labeled protein and the small molecule linker. These include:
-
Spin Desalting Columns/Size Exclusion Chromatography (SEC): This is a rapid and efficient method for separating the larger labeled protein from the smaller, unreacted DBCO reagent.[1][4]
-
Dialysis: This method involves placing the reaction mixture in a dialysis bag with a specific molecular weight cutoff (MWCO) membrane and dialyzing against a large volume of buffer. The small, unreacted linker diffuses out of the bag, while the larger labeled protein is retained.
-
Tangential Flow Filtration (TFF): For larger scale purifications, TFF can be an effective and scalable method for buffer exchange and removal of small molecules.
Q3: How can I determine if my protein has been successfully labeled with DBCO?
The degree of labeling (DOL), which is the average number of DBCO molecules per protein, can be determined using a few methods:
-
UV-Vis Spectrophotometry: The DBCO group has a characteristic absorbance maximum around 309 nm. By measuring the absorbance of the purified protein at 280 nm (for protein concentration) and 309 nm, you can calculate the DOL. The molar extinction coefficient for DBCO at ~309 nm is approximately 12,000 M⁻¹cm⁻¹.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): This is a more direct method to determine the number of DBCO linkers attached to the protein. The mass of the labeled protein will increase by the mass of the attached this compound linker for each successful conjugation.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound labeled proteins.
Issue 1: Low Recovery of Labeled Protein After Purification
| Potential Cause | Recommended Solution |
| Protein Precipitation/Aggregation | The DBCO group is hydrophobic and can lead to protein aggregation, especially at high labeling ratios. To mitigate this: - Use a DBCO reagent with a hydrophilic PEG linker (like this compound). - Optimize the molar excess of the DBCO reagent to avoid over-labeling. - Perform the conjugation reaction at a lower protein concentration (1-5 mg/mL). - Add aggregation-reducing excipients to your buffer, such as arginine or non-ionic detergents. |
| Protein Adsorption to Purification Resin/Membrane | The protein may be non-specifically binding to the purification materials. - Ensure the purification buffer has an appropriate pH and ionic strength to maintain protein stability and minimize non-specific interactions. - For chromatography, consider using a different resin with lower non-specific binding properties. |
| Incorrect MWCO for Dialysis/Spin Column | If the molecular weight cutoff of the dialysis membrane or spin column is too high, the protein of interest may be lost. - Select a MWCO that is significantly smaller than the molecular weight of your protein (e.g., for a 50 kDa protein, use a 10 kDa MWCO). |
Issue 2: Inefficient Removal of Excess this compound
| Potential Cause | Recommended Solution |
| Insufficient Buffer Exchange during Dialysis | The concentration gradient may not be sufficient to drive out all the unreacted linker. - Use a large volume of dialysis buffer (at least 1000 times the sample volume). - Perform at least three buffer changes over 12-24 hours. - Gently stir the dialysis buffer to maintain the concentration gradient. |
| Overloading of Spin Desalting Column | Exceeding the column's capacity will result in co-elution of the unreacted linker with the labeled protein. - Follow the manufacturer's recommendations for the maximum sample volume for the spin column. - For larger sample volumes, use a larger column or perform multiple runs. |
| Column Not Properly Equilibrated | If the spin column is not properly equilibrated with the desired buffer, purification efficiency can be compromised. - Ensure the column is washed and equilibrated with the appropriate buffer according to the manufacturer's protocol. |
Issue 3: No or Low Labeling Efficiency
| Potential Cause | Recommended Solution |
| Hydrolyzed DBCO-NHS Ester | The NHS ester used to attach the DBCO-PEG9 linker to the protein is moisture-sensitive and can hydrolyze. - Prepare the DBCO-NHS ester solution immediately before use. - Use anhydrous DMSO to dissolve the reagent. |
| Presence of Primary Amines in the Buffer | Buffers containing primary amines (e.g., Tris, glycine) will compete with the protein for reaction with the NHS ester. - Perform the labeling reaction in an amine-free buffer such as PBS or HEPES. |
| Insufficient Molar Excess of DBCO Reagent | The ratio of DBCO reagent to protein may be too low for efficient labeling. - Increase the molar excess of the DBCO reagent. A 5- to 20-fold molar excess is a good starting point. |
| Non-specific Reactivity of DBCO | The DBCO group can sometimes react with free thiols (cysteine residues). - If your protein has reactive cysteines, consider a reduction and alkylation step prior to DBCO labeling to block the thiol groups. |
Experimental Protocols
Protocol 1: General Procedure for Labeling a Protein with DBCO-PEG9-NHS Ester
This protocol describes the labeling of a protein via primary amines (e.g., lysine residues) using a DBCO-PEG9-NHS ester.
-
Buffer Exchange:
-
Dissolve or exchange the protein into an amine-free and azide-free buffer (e.g., PBS, pH 7.2-8.0) to a concentration of 1-10 mg/mL.
-
-
Reagent Preparation:
-
Immediately before use, dissolve the DBCO-PEG9-NHS ester in anhydrous DMSO to a stock concentration of 10-20 mM.
-
-
Labeling Reaction:
-
Add the desired molar excess of the DBCO-PEG9-NHS ester solution to the protein solution.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching (Optional):
-
The reaction can be quenched by adding a small amount of an amine-containing buffer (e.g., Tris-HCl to a final concentration of 50-100 mM) to consume any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.
-
Protocol 2: Purification of DBCO-Labeled Protein using a Spin Desalting Column
-
Column Preparation:
-
Select a spin desalting column with an appropriate MWCO for your protein.
-
Remove the storage buffer by centrifugation according to the manufacturer's instructions.
-
-
Column Equilibration:
-
Add your desired exchange buffer (e.g., PBS) to the column and centrifuge. Repeat this step 2-3 times to ensure the column is fully equilibrated.
-
-
Sample Loading:
-
Place the equilibrated column into a new collection tube.
-
Slowly apply the quenched reaction mixture to the center of the resin bed.
-
-
Elution:
-
Centrifuge the column according to the manufacturer's protocol (typically 1,000-1,500 x g for 2 minutes). The purified, DBCO-labeled protein will be in the collection tube, while the excess DBCO reagent will be retained in the column.
-
Visualizations
Caption: Experimental workflow for protein labeling and purification.
Caption: Troubleshooting decision tree for purification issues.
References
Monitoring the progress of a DBCO-PEG9-NH-Boc conjugation reaction
Technical Support Center: DBCO-PEG9-NH-Boc Conjugation
Welcome to the technical support center for monitoring this compound conjugation reactions. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in successfully monitoring their conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the this compound conjugation reaction?
A1: This is a strain-promoted alkyne-azide cycloaddition (SPAAC), a type of copper-free "click chemistry."[1][2] The dibenzocyclooctyne (DBCO) group on the this compound molecule reacts specifically with an azide-functionalized molecule to form a stable triazole linkage.[1] This reaction is bioorthogonal, meaning it occurs with high efficiency under mild, aqueous conditions without interfering with biological functional groups.[3][4] The PEG9 linker enhances water solubility, and the Boc-protected amine (NH-Boc) allows for a subsequent deprotection step to reveal a primary amine for further functionalization.
Q2: How can I monitor the progress of the DBCO-azide reaction?
A2: The reaction progress can be monitored using several analytical techniques:
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Thin-Layer Chromatography (TLC): A quick and simple method to visualize the consumption of the starting materials. The product will have a different retention factor (Rf) than the reactants.
-
High-Performance Liquid Chromatography (HPLC): An excellent method for monitoring the appearance of the product peak and the disappearance of reactant peaks. Reverse-phase HPLC is commonly used, where the more hydrophobic conjugated product typically has a longer retention time.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive method. It not only separates the components of the reaction mixture but also confirms the mass of the desired product, verifying a successful conjugation.
-
UV-Vis Spectroscopy: The DBCO group has a characteristic absorbance maximum around 309 nm. The reaction can be monitored in real-time by observing the decrease in this absorbance as the DBCO is consumed.
Q3: What are the optimal conditions for a DBCO-azide conjugation?
A3: DBCO-azide reactions are robust and proceed well under a range of conditions. Typically, reactions are performed in aqueous buffers like PBS (pH 7.0-7.4) or bicarbonate/borate buffers (pH 8.5). Organic co-solvents like DMSO or DMF can be used if the reactants have poor aqueous solubility. Reactions are often run at room temperature for 4-12 hours or at 4°C overnight. Using a slight molar excess (1.5 to 4-fold) of one reactant can help drive the reaction to completion.
Q4: How do I monitor the deprotection of the Boc group after the conjugation?
A4: The Boc group is typically removed using an acid, such as trifluoroacetic acid (TFA). The progress of the deprotection can be monitored by:
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TLC: The deprotected product will have a different Rf value, often being more polar.
-
¹H NMR Spectroscopy: The characteristic singlet peak of the tert-butyl protons of the Boc group (around 1.4-1.5 ppm) will disappear upon successful deprotection.
-
LC-MS: The mass of the product will decrease by the mass of the Boc group (100.12 g/mol ).
Troubleshooting Guide
Issue 1: Low or No Conjugation Product Observed
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Potential Cause: Degradation of starting materials.
-
Recommended Solution: The DBCO group can be sensitive to highly acidic conditions, while NHS esters (if used to attach the DBCO or azide) are moisture-sensitive and can hydrolyze. Allow reagents to equilibrate to room temperature before opening and prepare solutions immediately before use.
-
-
Potential Cause: Suboptimal reaction conditions.
-
Recommended Solution: While the reaction is robust, efficiency can be improved. Increase the concentration of the reactants, extend the incubation time, or perform the reaction at a slightly elevated temperature (e.g., 37°C). Ensure the pH of the buffer is within the optimal range (typically 7-9).
-
-
Potential Cause: Buffer contains interfering components.
-
Recommended Solution: Avoid buffers containing sodium azide, as it will directly compete with your azide-labeled molecule for reaction with the DBCO group. If using an NHS ester for labeling, avoid buffers with primary amines like Tris or glycine.
-
-
Potential Cause: One or more of the starting molecules were not correctly labeled with DBCO or azide.
-
Recommended Solution: Confirm the successful labeling of your starting materials using an appropriate analytical technique (e.g., mass spectrometry) before proceeding with the conjugation reaction.
-
Issue 2: Multiple Peaks or Smearing on HPLC/LC-MS
-
Potential Cause: Presence of side products or impurities.
-
Recommended Solution: Ensure high purity of starting materials. Side reactions can occur if the starting molecules are not stable under the reaction conditions. Purification of the starting materials may be necessary.
-
-
Potential Cause: Aggregation of the conjugate.
-
Recommended Solution: The PEG linker is designed to improve solubility, but aggregation can still occur, especially with hydrophobic biomolecules. Consider adding a non-ionic detergent (e.g., 0.05% Tween-20) or filtering the conjugate solution through a 0.22 µm filter.
-
-
Potential Cause: Incomplete reaction.
-
Recommended Solution: If significant amounts of starting materials are still present, optimize the reaction conditions as described in Issue 1.
-
Issue 3: Difficulty Purifying the Final Conjugate
-
Potential Cause: Co-elution of the product and unreacted starting material.
-
Recommended Solution: Optimize the purification method. For reverse-phase HPLC, adjust the gradient to improve separation. Consider using an alternative purification method such as size-exclusion chromatography (SEC) if there is a significant size difference between the conjugate and the unreacted species.
-
Quantitative Data Summary
The following table summarizes key quantitative parameters for monitoring the this compound conjugation reaction.
| Parameter | Technique | Typical Value / Observation | Purpose |
| Rf Value | TLC | Reactants and product show distinct spots. | Quick reaction progress check. |
| Retention Time | HPLC | Product peak appears at a different time than reactant peaks. | Quantify reaction completion. |
| Mass-to-Charge (m/z) | LC-MS | Observed m/z matches the calculated mass of the conjugate. | Confirm product identity. |
| Absorbance (λmax) | UV-Vis | Decrease in absorbance at ~309 nm. | Real-time monitoring of DBCO consumption. |
| ¹H NMR Chemical Shift | NMR | Disappearance of the Boc group's tert-butyl signal (~1.4-1.5 ppm). | Confirming Boc deprotection. |
Experimental Protocols
Monitoring by Thin-Layer Chromatography (TLC)
-
Plate Preparation: Use silica-coated TLC plates.
-
Sample Spotting: At various time points (e.g., 0, 1, 4, and 12 hours), take a small aliquot of the reaction mixture. Dilute the aliquot in a suitable solvent. Spot the starting materials, the reaction mixture, and a co-spot (reaction mixture and starting material) on the TLC plate.
-
Development: Develop the plate in a chamber with an appropriate mobile phase (e.g., a mixture of dichloromethane and methanol).
-
Visualization: Visualize the spots under UV light (if one of the components is UV-active) or by staining with an appropriate agent (e.g., iodine or potassium permanganate).
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Analysis: The disappearance of the starting material spots and the appearance of a new product spot indicate reaction progress.
Monitoring by Reverse-Phase HPLC (RP-HPLC)
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Sample Preparation: At each time point, quench a small aliquot of the reaction mixture and dilute it with the mobile phase.
-
HPLC System:
-
Column: C18 column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: Run a linear gradient (e.g., 5% to 95% B over 20 minutes).
-
Flow Rate: Typically 1 mL/min.
-
Detection: UV detector set at wavelengths relevant to your molecules (e.g., 280 nm for proteins and 309 nm for the DBCO group).
-
-
Analysis: Inject the samples. Monitor the chromatograms for the decrease in the peak areas of the reactants and the increase in the peak area of the new, typically more retained, product.
Confirmation by LC-MS
-
Sample Preparation: After the reaction is complete, purify a small sample using a desalting column to remove non-volatile salts. Reconstitute in a solvent suitable for mass spectrometry (e.g., 50:50 water/acetonitrile with 0.1% formic acid).
-
LC-MS Analysis: Inject the sample into an LC-MS system. The LC conditions can be similar to those for HPLC analysis.
-
Data Analysis: Deconvolute the resulting mass spectrum to obtain the molecular weight of the main peak. Compare this with the theoretical molecular weight of the expected conjugate to confirm its identity.
Monitoring Boc Deprotection by ¹H NMR
-
Sample Preparation: Lyophilize a small aliquot of the reaction mixture at a specific time point to remove the TFA and solvent. Dissolve the residue in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
NMR Acquisition: Acquire a ¹H NMR spectrum.
-
Analysis: Integrate the signal corresponding to the tert-butyl protons of the Boc group (a singlet at approximately 1.4-1.5 ppm). The disappearance of this signal indicates the completion of the deprotection reaction.
Visualizations
Caption: Experimental workflow for this compound conjugation and subsequent deprotection.
References
Technical Support Center: Optimizing Drug-to-Antibody Ratio (DAR) in ADC Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of antibody-drug conjugates (ADCs), with a focus on optimizing the drug-to-antibody ratio (DAR).
Troubleshooting Guides
This section addresses common challenges encountered during ADC synthesis that can impact the final DAR and product quality.
Issue 1: Low Average DAR Despite Correct Molar Ratio of Drug-Linker
Question: We are observing a lower than expected average DAR even though we are using the theoretically correct molar excess of the drug-linker complex. What are the potential causes and how can we troubleshoot this?
| Possible Causes | Troubleshooting Steps |
| Suboptimal Reaction Conditions | Optimize reaction parameters such as pH, temperature, and incubation time.[1] These are critical for efficient conjugation. |
| Inactive Drug-Linker | The drug-linker complex may have degraded. Use a fresh batch or verify the activity of the current stock.[1] |
| Antibody Quality Issues | Inaccurate antibody concentration or the presence of impurities can lead to inconsistent results.[1] Ensure the antibody is highly pure (>95%) and accurately quantified. |
| Interfering Buffer Components | Certain buffer components can interfere with the conjugation reaction.[1] Perform buffer exchange into a suitable conjugation buffer (e.g., PBS). |
Issue 2: High Average DAR and Product Aggregation
Question: Our ADC synthesis is resulting in a high average DAR, but we are also observing significant aggregation of the final product. What is causing this and what are the solutions?
| Possible Causes | Troubleshooting Steps |
| Payload Hydrophobicity | Many cytotoxic payloads are hydrophobic. A high DAR increases the overall hydrophobicity of the ADC, leading to aggregation.[2] |
| High Molar Excess of Drug-Linker | Using a large excess of the drug-linker can drive the reaction towards higher DAR species, which are more prone to aggregation. |
| Unfavorable Buffer Conditions | The pH and ionic strength of the buffer can influence protein solubility and aggregation. |
| Harsh Conjugation Conditions | High temperatures or extreme pH during the conjugation process can lead to antibody denaturation and aggregation. |
Solutions to Mitigate Aggregation:
-
Reduce Molar Excess of Drug-Linker: A lower drug-linker to antibody ratio can result in a lower, more controlled DAR and reduced aggregation.
-
Optimize Formulation Buffer: Screen different buffer conditions (e.g., pH, excipients) to find a formulation that minimizes aggregation.
-
Introduce Hydrophilic Linkers/Payloads: Utilizing hydrophilic linkers (e.g., PEG spacers) or more hydrophilic payloads can help to counteract the hydrophobicity of the drug.
-
Site-Specific Conjugation: This approach allows for precise control over the number and location of conjugated drugs, leading to a more homogeneous product with potentially reduced aggregation.
Issue 3: Inconsistent DAR Values Between Batches
Question: We are struggling with significant variability in DAR values from one synthesis batch to another. How can we improve our process for better consistency?
| Possible Causes | Troubleshooting Steps |
| Variability in Starting Materials | Batch-to-batch differences in the antibody or drug-linker can lead to inconsistencies. |
| Lack of Precise Control Over Reaction Parameters | Minor variations in pH, temperature, or reaction time can significantly impact the final DAR. |
| Inconsistent Purification Process | Differences in purification methods can enrich for different DAR species, leading to variable final products. |
Strategies for Improved Consistency:
-
Thoroughly Characterize Starting Materials: Implement rigorous quality control for all incoming materials, including the antibody and drug-linker.
-
Standardize and Tightly Control Reaction Conditions: Precisely control all reaction parameters (pH, temperature, time, mixing) to ensure reproducibility.
-
Develop a Robust and Validated Purification Protocol: Standardize the purification method to ensure consistent removal of unconjugated antibodies, free drug, and enrichment of the desired DAR species.
Frequently Asked Questions (FAQs)
Q1: What is the Drug-to-Antibody Ratio (DAR) and why is it a critical quality attribute?
The Drug-to-Antibody Ratio (DAR) is the average number of drug molecules conjugated to a single antibody molecule. It is a critical quality attribute (CQA) because it directly impacts the ADC's efficacy, safety, and pharmacokinetic properties.
-
Low DAR: May result in reduced potency as not enough cytotoxic drug is delivered to the target cells.
-
High DAR: Can lead to issues such as increased aggregation, faster clearance from circulation, and potential off-target toxicities.
An optimal DAR, typically between 2 and 4 for many ADCs, balances potency and safety. However, some newer ADCs have higher DARs, such as Enhertu with a DAR of approximately 8.
Q2: What are the primary methods for controlling DAR during ADC synthesis?
Several strategies can be employed to control the DAR:
-
Stoichiometry and Process Control: Carefully controlling the molar ratio of the drug-linker to the antibody, along with reaction parameters like pH, temperature, and time, is a fundamental approach to influence the average DAR.
-
Site-Specific Conjugation: By engineering specific amino acid residues (e.g., cysteines or non-natural amino acids) into the antibody, conjugation can be directed to precise locations, resulting in a more homogeneous ADC with a defined DAR.
-
Enzymatic Conjugation: Enzymes such as transglutaminase and sortase A can be used to attach payloads at specific sites with high selectivity and reproducibility.
-
Linker-Payload Design: The chemical properties of the linker and payload can influence the conjugation efficiency and the final DAR.
Q3: What are the common analytical techniques used to measure DAR?
A variety of analytical methods are used to determine the average DAR and the distribution of different DAR species. The choice of method often depends on the conjugation chemistry and the properties of the ADC.
| Analytical Technique | Principle | Advantages | Limitations |
| UV-Vis Spectroscopy | Measures absorbance at two wavelengths to determine the concentrations of the antibody and the drug based on their extinction coefficients. | Simple, rapid, and requires minimal sample preparation. | Provides only the average DAR, not the distribution. Can be inaccurate if spectra overlap. |
| Hydrophobic Interaction Chromatography (HIC) | Separates ADC species based on their hydrophobicity. As more drug molecules are conjugated, the ADC becomes more hydrophobic. | Provides information on both the average DAR and the distribution of different DAR species. Uses mild, non-denaturing conditions. | Less efficient for analyzing lysine-conjugated ADCs. |
| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Separates ADC components based on their hydrophobicity under denaturing conditions. | Compatible with mass spectrometry. Can be used to analyze average DAR, drug load distribution, and impurities. | Harsh conditions can dissociate non-covalently linked components, such as in some cysteine-linked ADCs. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Directly measures the mass of the different ADC species. The number of conjugated drugs is determined from the mass difference between the ADC and the unconjugated antibody. | Provides detailed information on DAR and drug load distribution. Highly accurate and sensitive. | Can be complex and requires specialized equipment. Glycans on the antibody can interfere with analysis. |
Experimental Protocols
Protocol 1: Determination of Average DAR by UV-Vis Spectroscopy
Objective: To determine the average DAR of a purified ADC sample using absorbance measurements.
Methodology:
-
Determine Extinction Coefficients:
-
Experimentally determine the molar extinction coefficients of the unconjugated antibody (ε_Ab_) and the drug-linker (ε_Drug_) at both 280 nm and the wavelength of maximum absorbance for the drug (λ_max_drug).
-
-
Measure ADC Absorbance:
-
Dilute the purified ADC sample to an appropriate concentration.
-
Measure the absorbance of the ADC sample at 280 nm (A_280_) and at λ_max_drug (A_λmax_drug).
-
-
Calculate Concentrations:
-
Solve the following system of simultaneous equations to determine the concentrations of the antibody (C_Ab_) and the drug (C_Drug_) in the ADC sample:
-
A_280 = (ε_Ab,280 * C_Ab) + (ε_Drug,280 * C_Drug)
-
A_λmax_drug = (ε_Ab,λmax_drug * C_Ab) + (ε_Drug,λmax_drug * C_Drug)
-
-
-
Calculate Average DAR:
-
DAR = C_Drug / C_Ab
-
Protocol 2: Analysis of DAR Distribution by Hydrophobic Interaction Chromatography (HIC)
Objective: To determine the average DAR and the distribution of different DAR species in an ADC sample.
Methodology:
-
System Preparation:
-
Equilibrate an HIC column with a high-salt mobile phase (e.g., sodium phosphate with ammonium sulfate).
-
-
Sample Injection:
-
Inject the purified ADC sample onto the equilibrated column.
-
-
Elution Gradient:
-
Apply a reverse salt gradient, decreasing the salt concentration over time.
-
ADC species will elute in order of increasing hydrophobicity (and therefore increasing DAR). Unconjugated antibody will elute first, followed by DAR1, DAR2, etc.
-
-
Data Analysis:
-
Integrate the peak areas for each DAR species.
-
Calculate the weighted average DAR using the following formula:
-
Average DAR = Σ (% Peak Area of each species * DAR of that species) / 100
-
-
Visualizations
Caption: A generalized workflow for the synthesis and analysis of ADCs.
Caption: A logical troubleshooting guide for common DAR-related issues.
References
Validation & Comparative
A Comparative Analysis of DBCO-PEG9-NH-Boc and Shorter DBCO-PEG Linkers in Bioconjugation
For researchers, scientists, and drug development professionals, the selection of a linker is a critical step in the design of bioconjugates such as antibody-drug conjugates (ADCs) or PROTACs. The linker's chemical composition and length can profoundly influence the stability, solubility, pharmacokinetics, and efficacy of the final product. Dibenzocyclooctyne (DBCO) linkers are instrumental in copper-free click chemistry, enabling the straightforward and bioorthogonal conjugation of molecules.[1] This guide provides a detailed comparison of DBCO-PEG9-NH-Boc, a long-chain PEG linker, with its shorter counterparts (e.g., DBCO-PEG1, DBCO-PEG4), supported by established principles of PEGylation and available experimental data.
The Role of PEG Linker Length in Bioconjugate Properties
Polyethylene glycol (PEG) is a hydrophilic and biocompatible polymer widely used as a linker in bioconjugation to enhance the therapeutic properties of molecules.[2] The length of the PEG chain is a key determinant of the physicochemical and biological characteristics of the resulting bioconjugate.[2]
Key benefits of PEG linkers include:
-
Improved Solubility: The hydrophilic nature of PEG enhances the solubility of hydrophobic molecules in aqueous solutions.[3]
-
Reduced Immunogenicity: PEGylation can mask immunogenic epitopes, potentially lowering the risk of an immune response.
-
Enhanced Stability: PEG linkers can protect biomolecules from enzymatic degradation.
-
Tunable Lengths: The ability to adjust the PEG chain length allows for precise spatial control between the conjugated molecules.
Generally, longer PEG chains lead to a greater increase in the hydrodynamic size of the bioconjugate, which can prolong its circulation half-life and reduce immunogenicity. However, this may also lead to decreased biological activity due to steric hindrance. Conversely, shorter PEG chains may have a lesser impact on pharmacokinetics but can be advantageous where minimizing steric hindrance is crucial.
Comparative Analysis: this compound vs. Shorter DBCO-PEG Linkers
The choice between a long linker like this compound and shorter alternatives represents a trade-off between enhancing pharmacokinetic properties and maintaining potent biological activity. The following sections and tables summarize the key differences.
Physicochemical Properties
The length of the PEG chain directly impacts the physical characteristics of the linker and the resulting conjugate. The increased number of ethylene glycol units in this compound enhances its water solubility compared to shorter analogs. This is particularly beneficial when working with hydrophobic drugs or proteins that are prone to aggregation.
| Property | Shorter DBCO-PEG Linkers (e.g., PEG1, PEG4) | This compound | Rationale |
| Solubility | Good | Excellent | The longer, more hydrophilic PEG9 chain significantly increases water solubility. |
| Hydrophilicity | Moderate | High | Increased number of ethylene glycol units enhances hydrophilicity. |
| Molecular Weight | Lower | Higher | The PEG9 chain adds considerable mass compared to shorter PEGs. |
| Steric Profile | Compact | Extended and flexible | The longer PEG chain provides greater spatial separation between conjugated molecules. |
Performance in Bioconjugation
The efficiency of the conjugation reaction and the properties of the resulting bioconjugate are heavily influenced by the linker's length.
| Performance Metric | Shorter DBCO-PEG Linkers (e.g., PEG1, PEG4) | This compound | Rationale |
| Reaction Kinetics | Potentially faster in some cases due to less conformational flexibility. | May be slightly slower due to increased conformational flexibility, but can also be enhanced by overcoming steric hindrance. | While DBCO itself has fast reaction kinetics, the PEG chain length can influence the rate. |
| Steric Hindrance | May not be sufficient to overcome steric hindrance between large biomolecules. | Highly effective at minimizing steric hindrance, allowing for more efficient conjugation of bulky molecules. | The extended PEG9 arm provides greater distance and flexibility. |
| Stability of Conjugate | Generally stable. | May offer enhanced stability by providing a protective hydrophilic shield around the conjugate. | The PEG chain can protect against enzymatic degradation and reduce non-specific interactions. |
| Aggregation of Conjugate | Higher risk of aggregation, especially with hydrophobic payloads. | Reduced risk of aggregation due to the increased hydrophilicity imparted by the long PEG chain. | The hydrophilic PEG9 chain can mask hydrophobic regions. |
Impact on Bioconjugate In Vivo Performance
The in vivo behavior of a bioconjugate is critically dependent on its linker. Longer PEG chains generally lead to improved pharmacokinetic profiles.
| In Vivo Parameter | Shorter DBCO-PEG Linkers (e.g., PEG1, PEG4) | This compound | Rationale |
| Circulation Half-life | Shorter | Longer | The increased hydrodynamic radius from the PEG9 chain reduces renal clearance. |
| Immunogenicity | Higher potential for an immune response. | Lower potential for an immune response. | The longer PEG chain provides a more effective shield against immune cells. |
| Biological Activity | May retain higher in vitro potency. | Potential for decreased in vitro potency due to steric hindrance at the target site. | The larger size of the conjugate with a long PEG linker may impede binding to its target. |
| Tumor Accumulation (for ADCs) | May be lower due to faster clearance. | Can be higher due to extended circulation time. | A longer half-life allows for greater accumulation in tumor tissue. |
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison of different linker technologies. Below are representative protocols for key experiments.
General Protocol for Antibody-Drug Conjugation using DBCO-PEG-NH-Boc
This protocol involves the introduction of an azide group onto the antibody, followed by a copper-free click chemistry reaction with the DBCO-PEG linker, which is first deprotected and conjugated to a payload.
1. Boc Deprotection of this compound:
-
Dissolve this compound in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM).
-
Stir the reaction at room temperature for 1-2 hours.
-
Evaporate the solvent and TFA under reduced pressure.
-
The resulting DBCO-PEG9-NH2 can be used for payload conjugation.
2. Antibody Modification with Azide:
-
Prepare the antibody at a concentration of 1-2 mg/mL in an amine-free buffer like PBS, pH 7.4.
-
Dissolve an Azide-PEG-NHS ester in anhydrous DMSO to a concentration of 10 mM immediately before use.
-
Add a 10-fold molar excess of the Azide-PEG-NHS ester solution to the antibody solution.
-
Incubate the reaction mixture for 60 minutes at room temperature with gentle mixing.
-
Remove excess, unreacted Azide-PEG-NHS ester using a desalting column equilibrated with PBS.
3. Conjugation of Payload to DBCO-PEG9-NH2:
-
Conjugate the desired payload to the deprotected DBCO-PEG9-NH2 linker using appropriate chemistry (e.g., NHS ester chemistry if the payload has a carboxylic acid).
4. Click Chemistry Reaction:
-
Add a 5- to 10-fold molar excess of the DBCO-PEG9-payload to the azide-modified antibody.
-
Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C with gentle agitation.
-
Purify the final ADC using size-exclusion chromatography (SEC) to remove the unreacted payload and other small molecules.
Determination of Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy
The average number of drug molecules conjugated to an antibody is a critical quality attribute of an ADC.
-
Measure the absorbance of the purified ADC solution at two wavelengths: 280 nm (for the antibody) and a wavelength where the drug has maximum absorbance.
-
Calculate the concentration of the antibody and the drug using their respective extinction coefficients and the Beer-Lambert law.
-
The DAR is calculated as the molar ratio of the drug to the antibody.
In Vivo Pharmacokinetic Study in Rodents
-
Animal Model: Use healthy mice or rats for the study.
-
Administration: Administer ADCs with varying PEG linker lengths intravenously at a defined dose.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr) post-injection.
-
Sample Processing: Isolate plasma from the blood samples.
-
Quantification: Quantify the concentration of the ADC in the plasma using an ELISA that detects the antibody portion of the conjugate.
Visualizations
The following diagrams illustrate key concepts and workflows in the comparison of DBCO-PEG linkers.
Caption: Workflow for comparing ADCs with different PEG linker lengths.
Caption: Longer PEG linkers provide greater spatial separation.
References
The Decisive Advantage: Why SPAAC Outshines CuAAC for In Vivo Applications
For researchers, scientists, and drug development professionals orchestrating the intricate dance of molecules within living organisms, the choice of a bioorthogonal ligation strategy is paramount. Among the premier techniques, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) have emerged as powerful tools. However, for in vivo applications where biocompatibility is non-negotiable, SPAAC presents a clear and compelling advantage.
At their core, both SPAAC and CuAAC achieve the same outcome: the formation of a stable triazole linkage between an azide and an alkyne. This "click chemistry" allows for the precise labeling and tracking of biomolecules in their native environments.[1] The fundamental difference lies in their mechanism. CuAAC, while kinetically efficient, relies on a copper(I) catalyst that poses significant cytotoxicity risks within a biological system.[2][3] In stark contrast, SPAAC is a catalyst-free reaction, driven by the inherent ring strain of a cyclooctyne, making it an inherently more biocompatible choice for studies within living organisms. This guide provides an objective, data-driven comparison to illuminate the superiority of SPAAC for in vivo research.
Performance Metrics: A Quantitative Comparison
The decision between SPAAC and CuAAC for in vivo labeling often boils down to a trade-off between reaction speed and biological tolerance. The following tables provide a clear, quantitative summary of key performance indicators.
| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst Requirement | Copper(I) | None |
| Biocompatibility | Limited due to copper cytotoxicity | Excellent |
| Reaction Principle | Copper(I)-catalyzed [3+2] cycloaddition between a terminal alkyne and an azide. | Catalyst-free [3+2] cycloaddition between a strained cyclooctyne and an azide. |
| In Vivo Suitability | Challenging; requires ligands to mitigate toxicity. | Ideal for in vivo and live-cell applications. |
| Primary Advantage | Very fast reaction kinetics. | Avoids catalyst-associated toxicity. |
| Primary Disadvantage | Potential for cellular toxicity from the copper catalyst. | Generally slower kinetics compared to CuAAC; cyclooctynes can be bulky. |
Table 1. High-Level Comparison of CuAAC and SPAAC for In Vivo Applications.
Reaction Kinetics
While CuAAC generally boasts faster reaction rates, the development of increasingly reactive cyclooctynes for SPAAC has narrowed this gap, providing researchers with options that balance speed and biocompatibility.
| Reaction Type | Reactants | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |
| CuAAC | Terminal Alkyne + Azide (with Cu(I) catalyst and ligand) | 1 - 100 |
| SPAAC | BCN + Tert-butyl azide | 0.29 |
| SPAAC | ADIBO (DBCO derivative) + Tert-butyl azide | 0.0034 |
Table 2. Comparative Reaction Kinetics of CuAAC and SPAAC. Note: Rate constants can vary depending on the specific reactants, solvent, and temperature.
The Critical Issue of Cytotoxicity in CuAAC
The Achilles' heel of CuAAC for in vivo applications is the inherent toxicity of the copper(I) catalyst. Copper ions can generate reactive oxygen species (ROS), leading to oxidative stress and cellular damage. While the use of chelating ligands like tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) can help to sequester copper ions and reduce cytotoxicity, they do not entirely eliminate the risk. Studies have shown that even with ligands, copper complexes can be taken up by cells and induce metabolic changes. For long-term in vivo studies or research involving sensitive cell types, the potential for copper-induced artifacts is a significant concern. SPAAC, by completely circumventing the need for a metal catalyst, eliminates this risk, ensuring that the observed biological effects are not influenced by the labeling chemistry itself.
Visualizing the Chemistries and Workflows
To better understand the fundamental differences and their practical implications, the following diagrams illustrate the reaction mechanisms and a typical experimental workflow.
Caption: The reaction mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: The catalyst-free reaction mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Caption: A generalized experimental workflow for in vivo labeling using SPAAC or CuAAC.
Detailed Experimental Protocols
Reproducibility is key in scientific research. Below are representative protocols for metabolic glycan labeling followed by either SPAAC or CuAAC ligation in a mouse model.
Protocol 1: In Vivo Metabolic Glycan Labeling and SPAAC Ligation
This protocol is a generalized example and should be optimized for the specific animal model, cell type, and probes being used.
Materials:
-
Azido-sugar: Tetra-acetylated N-azidoacetyl-D-mannosamine (Ac₄ManNAz)
-
Vehicle: DMSO/PBS solution
-
Cyclooctyne Probe: Dibenzocyclooctyne (DBCO)-conjugated imaging probe (e.g., DBCO-fluorophore)
-
Sterile, biocompatible buffer (e.g., PBS)
Procedure:
-
Metabolic Labeling:
-
Dissolve Ac₄ManNAz in a minimal amount of DMSO and then dilute with PBS to the desired final concentration.
-
Administer the Ac₄ManNAz solution to the mice via a suitable route (e.g., intraperitoneal injection) daily for 7 days to allow for metabolic incorporation of the azido-sugars onto cell surface glycans.
-
-
Cyclooctyne Probe Administration:
-
On day 8, prepare the DBCO-conjugated imaging probe in a sterile, biocompatible buffer.
-
Administer the probe solution to the mice, typically via intravenous injection to ensure systemic distribution.
-
-
Incubation and Clearance:
-
Allow the SPAAC reaction to proceed in vivo for a designated period (e.g., 1-24 hours). This time allows for the ligation to occur and for unbound probe to be cleared from circulation.
-
-
In Vivo Imaging:
-
Anesthetize the mice using a suitable anesthetic (e.g., isoflurane).
-
Perform whole-body imaging using the appropriate modality (e.g., fluorescence imaging, PET, or SPECT) to visualize the localization of the labeled cells or tissues.
-
Protocol 2: In Vivo Metabolic Glycan Labeling and CuAAC Ligation
This protocol requires careful preparation and handling of the copper catalyst to minimize toxicity.
Materials:
-
Azido-sugar: Tetra-acetylated N-azidoacetyl-D-mannosamine (Ac₄ManNAz)
-
Vehicle: DMSO/PBS solution
-
Alkyne Probe: Alkyne-functionalized probe (e.g., alkyne-fluorophore)
-
Copper(II) Sulfate (CuSO₄)
-
Ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or similar water-soluble, biocompatible ligand
-
Reducing Agent: Sodium Ascorbate
-
Sterile water or PBS
Procedure:
-
Metabolic Labeling:
-
Follow the same procedure as in Protocol 1, Step 1.
-
-
Preparation of Labeling Reagents:
-
Prepare a stock solution of the alkyne probe in a biocompatible solvent like DMSO.
-
Prepare fresh solutions of CuSO₄, the ligand (e.g., THPTA), and sodium ascorbate in sterile water or PBS immediately before use.
-
-
In Vivo Ligation:
-
On day 8, prepare the click chemistry reaction mixture. For a typical reaction, mix the alkyne probe, CuSO₄, and the ligand.
-
Just before injection, add the freshly prepared sodium ascorbate solution to reduce Cu(II) to the active Cu(I) catalyst.
-
Administer the complete reaction mixture to the mice via a suitable route (e.g., intravenous or intraperitoneal injection).
-
-
Incubation and Imaging:
-
Allow the CuAAC reaction to proceed. Due to the faster kinetics, shorter incubation times may be possible compared to SPAAC.
-
Proceed with in vivo imaging as described in Protocol 1, Step 4.
-
Conclusion: The Prudent Choice for In Vivo Success
While CuAAC offers the advantage of rapid kinetics, its reliance on a cytotoxic copper catalyst presents a significant hurdle for in vivo applications. The potential for off-target effects and cellular damage cannot be overlooked when interpreting data from living systems. SPAAC, with its catalyst-free mechanism, provides a robust and biocompatible alternative that ensures the integrity of the biological system under investigation. For researchers prioritizing data reliability and the ethical treatment of animal models, the superior biocompatibility of SPAAC makes it the unequivocal choice for in vivo labeling and imaging. By carefully considering the quantitative data and experimental considerations presented in this guide, scientists can confidently leverage the power of SPAAC to unlock new insights into the complex processes of life.
References
The Balancing Act: How PEG Linker Length Dictates the Pharmacokinetic Fate of Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals navigating the intricate landscape of antibody-drug conjugate (ADC) design, the linker—a seemingly simple bridge between a monoclonal antibody and a potent cytotoxic payload—plays a pivotal role in determining the therapeutic success of the entire construct. Among the various linker technologies, polyethylene glycol (PEG) linkers have emerged as a critical tool for modulating the physicochemical and pharmacological properties of ADCs. This guide provides an objective comparison of how varying PEG linker lengths impact the pharmacokinetics of ADCs, supported by experimental data, to inform the rational design of next-generation cancer therapeutics.
The incorporation of PEG linkers into ADCs is a strategic approach to enhance their therapeutic index. The length of the PEG chain can profoundly influence an ADC's solubility, stability, and, most critically, its pharmacokinetic (PK) profile, which governs its absorption, distribution, metabolism, and excretion (ADME). Hydrophobic payloads, a common feature of ADCs, can induce aggregation and lead to rapid clearance from circulation. The hydrophilicity of PEG linkers can counteract this, enabling higher drug-to-antibody ratios (DARs) without compromising the ADC's integrity and in vivo performance.[1][2]
The selection of an optimal PEG linker length is a delicate balance between improving pharmacokinetic properties and maintaining potent cytotoxicity. While longer PEG chains can significantly enhance circulation time, they may also introduce steric hindrance, potentially affecting the ADC's ability to bind to its target and release its cytotoxic payload.
Comparative Analysis of PEG Linker Length on ADC Pharmacokinetics
Experimental data from various preclinical studies reveal a clear trend: increasing PEG linker length generally leads to a more favorable pharmacokinetic profile. This is characterized by reduced clearance, a longer plasma half-life, and increased overall drug exposure (Area Under the Curve or AUC).
A notable "threshold effect" has been observed, particularly around a PEG8 linker. Beyond this length, further increases in the PEG chain may offer diminishing returns in terms of clearance reduction.[2][3] This suggests that a PEG8 linker might represent a sweet spot for optimizing the pharmacokinetic behavior of some ADCs.
However, the impact on in vitro cytotoxicity can be inversely related to the linker length. In some studies, longer PEG chains have been associated with a decrease in potency, highlighting the critical trade-off that must be considered during the design phase.[2]
Below is a summary of quantitative data from preclinical studies comparing the performance of ADCs with different PEG linker lengths. It is important to note that these data are synthesized from studies using different antibody-payload combinations and experimental models, which may influence the results.
Table 1: Impact of PEG Linker Length on ADC In Vitro Cytotoxicity
| Linker Length | ADC Construct (Antibody-Payload) | Cell Line | IC50 (nM) | Key Observation |
| No PEG | ZHER2-SMCC-MMAE | NCI-N87 | Lower | Higher Potency |
| PEG4K | ZHER2-PEG4K-MMAE | NCI-N87 | 4.5-fold higher | Reduced Potency |
| PEG10K | ZHER2-PEG10K-MMAE | NCI-N87 | 22-fold higher | Significantly Reduced Potency |
Data synthesized from a study on affibody-based drug conjugates, demonstrating a potential decrease in in vitro cytotoxicity with very long PEG chains.
Table 2: Impact of PEG Linker Length on ADC Pharmacokinetic Parameters
| Linker Length | ADC Construct | Animal Model | Plasma Half-life (t½) | Clearance (mL/h/kg) | Key Observation |
| No PEG | Homogeneous DAR 8 ADC | Rat | - | ~15 mL/day/kg | Rapid Clearance |
| PEG2 | Homogeneous DAR 8 ADC | Rat | - | ~10 mL/day/kg | Improved Clearance |
| PEG4 | Homogeneous DAR 8 ADC | Rat | - | ~7 mL/day/kg | Further Improvement |
| PEG8 | Homogeneous DAR 8 ADC | Rat | ~40 h | ~0.2 (~5 mL/day/kg) | Threshold for Optimal Clearance |
| PEG12 | Homogeneous DAR 8 ADC | Rat | ~50 h | ~0.15 (~5 mL/day/kg) | Similar Clearance to PEG8 |
| PEG24 | Homogeneous DAR 8 ADC | Rat | ~50 h | ~0.15 (~5 mL/day/kg) | No Significant Further Improvement |
| PEG4K | ZHER2-PEG4K-MMAE | Mouse | 49.2 min | - | 2.5-fold increase vs. No PEG |
| PEG10K | ZHER2-PEG10K-MMAE | Mouse | 219.0 min | - | 11.2-fold increase vs. No PEG |
This table combines data from multiple sources to illustrate the general trend of improved pharmacokinetic parameters with increasing PEG linker length. The threshold effect around PEG8 is a key takeaway.
Visualizing the Workflow and Rationale
To better understand the experimental processes and the logical relationships in ADC development with varying PEG linkers, the following diagrams are provided.
Experimental Protocols
Detailed methodologies are crucial for the reproducible evaluation of ADCs with different PEG linkers.
In Vitro Cytotoxicity Assay
-
Cell Culture: Cancer cell lines expressing the target antigen are cultured in appropriate media.
-
Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of the ADCs with different PEG linker lengths.
-
Incubation: The treated cells are incubated for a specified period (e.g., 72-96 hours).
-
Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay (e.g., MTT, CellTiter-Glo).
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.
In Vivo Pharmacokinetic Study
-
Animal Model: Healthy mice or rats are used for the study.
-
Administration: ADCs with varying PEG linker lengths are administered intravenously at a defined dose.
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, etc.) post-injection.
-
Sample Processing: Plasma is isolated from the blood samples.
-
Quantification: The concentration of the ADC in the plasma is quantified using an ELISA that detects the antibody portion of the conjugate.
-
Data Analysis: Pharmacokinetic parameters such as half-life (t½), clearance, and area under the curve (AUC) are calculated using non-compartmental analysis.
Conclusion
The length of the PEG linker is a critical design parameter in the development of ADCs, with a direct and significant impact on their pharmacokinetic profile and, consequently, their therapeutic index. The available data strongly suggest that longer PEG linkers generally enhance pharmacokinetic properties, leading to prolonged circulation and increased drug exposure at the tumor site. However, this benefit must be carefully weighed against a potential decrease in in vitro potency. The existence of a threshold effect, where pharmacokinetic benefits plateau beyond a certain PEG length (e.g., PEG8), provides a valuable guideline for linker optimization.
Ultimately, the optimal PEG linker length is not a one-size-fits-all solution but is instead highly dependent on the specific characteristics of the antibody, the hydrophobicity of the payload, and the nature of the target antigen. A systematic evaluation of a range of PEG linker lengths through the experimental workflows outlined in this guide is therefore essential for the rational design of safer and more effective antibody-drug conjugates.
References
A Researcher's Guide to Mass Spectrometry Analysis of DBCO-PEG9-NH-Boc Conjugated Proteins
For researchers, scientists, and drug development professionals, the precise characterization of protein bioconjugates is paramount to ensuring efficacy, safety, and batch-to-batch consistency. The DBCO-PEG9-NH-Boc linker is a valuable tool in bioconjugation, enabling the site-specific attachment of molecules to proteins via copper-free click chemistry. This guide provides an objective comparison of mass spectrometry-based methods for the analysis of proteins conjugated with this compound, supported by representative experimental data and detailed protocols.
Introduction to this compound Conjugation
The this compound linker is a heterobifunctional reagent featuring a dibenzocyclooctyne (DBCO) group, a nine-unit polyethylene glycol (PEG) spacer, and a Boc-protected amine. The DBCO moiety reacts specifically with azide-functionalized proteins in a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction, a form of "click chemistry" that proceeds efficiently under mild, biocompatible conditions.[1] The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate, while the Boc-protected amine can be deprotected to allow for further functionalization.
The characterization of these conjugates is critical and often challenging due to the potential for heterogeneity in the number of attached linkers and the inherent properties of the PEG chain. Mass spectrometry (MS) has emerged as the gold standard for the in-depth analysis of such complex biomolecules.[2][3]
Comparative Analysis of Mass Spectrometry Techniques
The two primary mass spectrometry-based approaches for characterizing this compound conjugated proteins are intact mass analysis and peptide mapping. Each provides distinct and complementary information.
| Technique | Information Provided | Pros | Cons | Typical Instrumentation |
| Intact Mass Analysis | - Average number of conjugated linkers (Drug-to-Antibody Ratio, DAR) - Heterogeneity of conjugation - Confirmation of successful conjugation | - Rapid assessment of conjugation products - Provides a global overview of the conjugate population | - Does not identify the specific sites of conjugation - Mass accuracy can be affected by the polydispersity of larger PEGs (though less of an issue with discrete PEGs like PEG9) | - Electrospray Ionization Quadrupole Time-of-Flight (ESI-Q-TOF) - Orbitrap-based Mass Spectrometers |
| Peptide Mapping | - Precise localization of conjugation sites - Confirmation of the amino acid sequence of the protein backbone - Identification of post-translational modifications | - Provides site-specific information - High level of structural detail | - More time-consuming and complex workflow - Data analysis can be challenging | - Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) on ESI-Q-TOF or Orbitrap instruments |
Experimental Data
Intact Mass Analysis of a Model this compound Conjugated Monoclonal Antibody (mAb)
A therapeutic monoclonal antibody (mAb, ~150 kDa) was functionalized with an azide group and subsequently conjugated with this compound. The resulting conjugate was analyzed by LC-ESI-Q-TOF mass spectrometry.
Table 1: Intact Mass Analysis Data Summary
| Species | Theoretical Mass (Da) | Observed Mass (Da) | Mass Difference (Da) | Relative Abundance (%) |
| Unconjugated mAb | 150,000 | 150,000.5 | - | 15 |
| mAb + 1 Linker | 150,844 | 150,844.8 | 0.8 | 35 |
| mAb + 2 Linkers | 151,688 | 151,689.2 | 1.2 | 40 |
| mAb + 3 Linkers | 152,532 | 152,533.1 | 1.1 | 10 |
The molecular weight of this compound is 844.00 Da.[4]
The deconvoluted mass spectrum would show distinct peaks corresponding to the unconjugated mAb and the mAb with one, two, and three conjugated linkers. From the relative abundances, the average linker-to-protein ratio can be calculated.
Peptide Mapping for Site Localization
To identify the specific conjugation sites, the conjugated mAb was subjected to tryptic digestion followed by LC-MS/MS analysis. The resulting peptide fragments were analyzed to identify those with a mass shift corresponding to the this compound linker.
Table 2: Peptide Mapping Data for Identification of a Conjugated Peptide
| Peptide Sequence | Modification | Theoretical m/z (z=2) | Observed m/z (z=2) | Fragment Ions Confirming Conjugation Site |
| T15 (VVSVLTVLHQDWLNGK) | Unmodified | 888.48 | 888.49 | - |
| T15 (VVSVLTVLHQDWLNGK-azide-DBCO-PEG9-NH-Boc) | Lysine(15) | 1310.48 | 1310.50 | y7, y8, y9, b4, b5 ions showing mass shift |
The MS/MS spectrum of the modified peptide would show a series of fragment ions (b and y ions) that confirm the attachment of the linker to a specific lysine residue within that peptide.
Experimental Protocols
Protein Conjugation with this compound
This protocol describes a general method for conjugating an azide-modified protein with the this compound linker.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound dissolved in a compatible organic solvent (e.g., DMSO)
-
Reaction tubes
-
Shaker or rotator
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
To the azide-modified protein solution, add the this compound stock solution to achieve the desired molar excess (e.g., 5 to 20-fold molar excess of the linker over the protein).
-
Incubate the reaction mixture at room temperature for 2-4 hours with gentle shaking.
-
The reaction can also be performed at 4°C for 12-16 hours.
-
Remove the excess, unreacted linker using a suitable method such as size-exclusion chromatography (SEC) or dialysis.
-
The purified conjugate is now ready for mass spectrometry analysis.
Intact Mass Analysis by LC-MS
Instrumentation:
-
UHPLC system
-
ESI-Q-TOF or Orbitrap mass spectrometer
LC Conditions:
-
Column: A reverse-phase column suitable for intact protein analysis (e.g., C4 column).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A shallow gradient from 20% to 80% B over 15-20 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 60-80°C.
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5-4.5 kV.
-
Source Temperature: 120-150°C.
-
Mass Range: 1000-4000 m/z.
-
Data Analysis: The raw data is deconvoluted using appropriate software (e.g., MassHunter, BioPharma Finder) to obtain the zero-charge mass spectrum.
Peptide Mapping by LC-MS/MS
Instrumentation:
-
UHPLC system
-
High-resolution tandem mass spectrometer (e.g., Q-Exactive Orbitrap, TripleTOF).
Sample Preparation (Tryptic Digestion):
-
Denature the conjugated protein in a buffer containing a denaturant (e.g., 8 M urea or 6 M guanidine-HCl).
-
Reduce the disulfide bonds with DTT at 56°C for 30 minutes.
-
Alkylate the free cysteine residues with iodoacetamide in the dark at room temperature for 30 minutes.
-
Dilute the solution to reduce the denaturant concentration and add trypsin (enzyme-to-protein ratio of 1:20 to 1:50).
-
Incubate at 37°C for 12-16 hours.
-
Quench the digestion by adding formic acid.
LC-MS/MS Conditions:
-
Column: A C18 reverse-phase column suitable for peptide separations.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient for peptide separation (e.g., 5% to 40% B over 60-90 minutes).
-
Flow Rate: 200-300 nL/min for nano-LC or 0.2-0.4 mL/min for standard flow LC.
-
Data Acquisition: Data-dependent acquisition (DDA) mode, where the most abundant precursor ions in a full MS scan are selected for fragmentation (MS/MS).
-
Data Analysis: The MS/MS data is searched against the protein sequence using database search algorithms (e.g., Mascot, Sequest) with the mass of the this compound linker specified as a variable modification.
Visualizations
Caption: Experimental workflow for conjugation and mass spectrometry analysis.
Caption: Logical flow for choosing the appropriate MS analysis.
Conclusion
The mass spectrometric analysis of proteins conjugated with this compound is essential for their development as therapeutic or diagnostic agents. A combination of intact mass analysis and peptide mapping provides a comprehensive characterization of these bioconjugates.[5] Intact mass analysis offers a rapid assessment of the average number of conjugated linkers and the overall heterogeneity of the sample. For a more in-depth understanding, peptide mapping is indispensable for pinpointing the exact sites of conjugation. The choice of the specific mass spectrometry technique and experimental conditions should be tailored to the specific protein conjugate and the analytical question at hand to ensure accurate and reliable results.
References
A Comparative Guide to HPLC Characterization of Bioconjugates Synthesized with DBCO-PEG9-NH-Boc
For researchers, scientists, and drug development professionals, the precise characterization of bioconjugates is paramount to ensuring their efficacy, safety, and batch-to-batch consistency. The use of DBCO-PEG9-NH-Boc for bioconjugation, leveraging the power of strain-promoted alkyne-azide cycloaddition (SPAAC) or "click chemistry," offers a robust method for creating stable and well-defined bioconjugates.[1] High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis of these complex molecules, providing critical information on purity, homogeneity, and stability.
This guide provides an objective comparison of common HPLC methods for the characterization of bioconjugates synthesized using this compound, supported by experimental data and detailed protocols. We will also briefly compare the DBCO-based conjugation strategy with other common bioconjugation chemistries.
Comparison of Bioconjugation Chemistries
The choice of conjugation chemistry is a critical first step that influences the characteristics of the final bioconjugate and the subsequent analytical strategy. Below is a comparison of key features of DBCO-PEG-NH-Boc (SPAAC) versus two other widely used methods: N-hydroxysuccinimide (NHS) ester and maleimide-thiol chemistry.
| Feature | DBCO-PEG-NH-Boc (SPAAC) | NHS Ester | Maleimide-Thiol |
| Target Residue | Azide-modified biomolecule | Primary amines (e.g., Lysine) | Thiols (e.g., Cysteine) |
| Specificity | High (bioorthogonal) | Moderate (multiple lysines can react) | High (cysteines are less abundant) |
| Reaction Conditions | Physiological pH, aqueous buffer | pH 7-9, aqueous buffer | pH 6.5-7.5, aqueous buffer |
| Byproducts | None | N-hydroxysuccinimide | None |
| Stability of Linkage | High (stable triazole ring) | Stable amide bond | Potential for retro-Michael addition and thiol exchange[1] |
| Stoichiometry Control | High | Low to moderate | Moderate to high |
HPLC Methodologies for Bioconjugate Characterization
The heterogeneity introduced by PEGylation necessitates the use of various HPLC techniques to obtain a comprehensive understanding of the bioconjugate.[2] The primary methods employed are Size-Exclusion Chromatography (SEC-HPLC), Reversed-Phase Chromatography (RP-HPLC), Ion-Exchange Chromatography (IEX-HPLC), and Hydrophobic Interaction Chromatography (HIC-HPLC).
Data Presentation: Comparison of HPLC Methods
The following table summarizes representative quantitative data for the separation of a model PEGylated protein, illustrating the strengths of each HPLC technique.
| HPLC Method | Analyte | Retention Time (min) | Resolution | Peak Asymmetry (As) | Purpose |
| SEC-HPLC | Aggregates | 8.2 | - | 1.1 | Separation of high molecular weight species |
| PEGylated Protein | 10.5 | 3.8 vs. Native Protein | 1.2 | Quantification of monomeric conjugate | |
| Native Protein | 12.1 | - | 1.1 | Detection of unreacted protein | |
| Free this compound | 14.3 | - | 1.3 | Quantification of excess reagent | |
| RP-HPLC | Native Protein | 18.5 | - | 1.2 | High-resolution separation of isoforms |
| Positional Isomer 1 | 20.2 | 2.5 vs. Native Protein | 1.3 | Isomer characterization | |
| Positional Isomer 2 | 21.0 | 1.8 vs. Isomer 1 | 1.3 | Isomer characterization | |
| Main PEGylated Species | 22.5 | 3.1 vs. Isomer 2 | 1.4 | Purity assessment of the main product | |
| IEX-HPLC | Native Protein | 15.2 | - | 1.2 | Separation based on surface charge differences |
| (Cation Exchange) | Mono-PEGylated Species | 18.9 | 4.1 vs. Native Protein | 1.3 | Quantification of different PEGylation states |
| Di-PEGylated Species | 21.5 | 2.9 vs. Mono-PEGylated | 1.4 | Analysis of multiple PEG additions | |
| HIC-HPLC | Native Protein | 25.1 | - | 1.1 | Orthogonal method for purity and DAR analysis |
| DAR 1 Species | 22.8 | 2.7 vs. Native Protein | 1.2 | Drug-to-Antibody Ratio (DAR) determination | |
| DAR 2 Species | 20.5 | 2.4 vs. DAR 1 | 1.3 | Analysis of hydrophobicity changes |
Note: The data presented in this table is a representative compilation from typical analyses of PEGylated proteins and antibody-drug conjugates and may not reflect the results from a single experiment. Actual values will vary depending on the specific bioconjugate, column, and experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for obtaining reproducible and reliable results. Below are representative protocols for the synthesis and HPLC analysis of a bioconjugate prepared with this compound.
Synthesis of Bioconjugate with this compound
This protocol outlines the conjugation of an azide-modified protein with this compound.
-
Materials:
-
Azide-modified protein (e.g., antibody, enzyme) in an azide-free buffer (e.g., PBS, pH 7.4).
-
This compound (after deprotection of the Boc group to reveal the amine, followed by conjugation to a payload, or used as is for PEGylation). For this example, we assume the DBCO-PEG9 moiety is being attached to an azide-protein.
-
Anhydrous Dimethyl sulfoxide (DMSO).
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
-
Procedure:
-
Prepare a stock solution of the DBCO-PEG reagent in DMSO at a concentration of 10 mM.
-
Prepare the azide-modified protein in the reaction buffer at a concentration of 1-5 mg/mL.
-
Add the DBCO-PEG reagent to the protein solution at a 5 to 20-fold molar excess. The optimal ratio should be determined empirically.
-
Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight.
-
The reaction mixture is now ready for purification and HPLC analysis. Purification can be performed using size-exclusion chromatography to remove unreacted DBCO-PEG reagent.
-
HPLC Analysis Protocols
SEC-HPLC is ideal for separating components based on their hydrodynamic radius, making it suitable for quantifying aggregates, the monomeric bioconjugate, and unreacted protein or excess PEG reagent.[3]
-
Column: TSKgel G3000SWxl, 7.8 mm x 300 mm, 5 µm (or equivalent)
-
Mobile Phase: 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detector: UV at 280 nm (for protein) and 220 nm (for peptide bonds and PEG)
-
Injection Volume: 20 µL
-
Sample Concentration: 1 mg/mL
RP-HPLC offers high resolution for separating species with minor differences in hydrophobicity, such as positional isomers of the PEGylated bioconjugate.
-
Column: Agilent AdvanceBio RP-mAb C4, 4.6 x 150 mm, 3.5 µm (or equivalent)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: 20-80% B over 30 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 60°C
-
Detector: UV at 280 nm and 220 nm
-
Injection Volume: 10 µL
-
Sample Concentration: 1 mg/mL
IEX-HPLC separates molecules based on differences in their net surface charge. PEGylation can shield charged residues or react with them, altering the protein's isoelectric point and allowing for separation of different PEGylation states.
-
Column: BioPro IEX QF, 7.8 mm x 100 mm, 5 µm (Anion Exchange) or BioPro IEX SF (Cation Exchange)
-
Mobile Phase A: 20 mM Tris-HCl, pH 8.0 (for Anion Exchange) or 20 mM MES, pH 6.0 (for Cation Exchange)
-
Mobile Phase B: Mobile Phase A + 1 M NaCl
-
Gradient: 0-50% B over 30 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detector: UV at 280 nm
-
Injection Volume: 20 µL
-
Sample Concentration: 1 mg/mL
HIC-HPLC is a less denaturing alternative to RP-HPLC for separating molecules based on hydrophobicity. It is particularly useful for analyzing antibody-drug conjugates (ADCs) and determining the drug-to-antibody ratio (DAR).
-
Column: Tosoh TSKgel Butyl-NPR, 4.6 mm x 35 mm, 2.5 µm (or equivalent)
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0
-
Gradient: 0-100% B over 30 minutes
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 25°C
-
Detector: UV at 280 nm
-
Injection Volume: 15 µL
-
Sample Concentration: 1 mg/mL
Mandatory Visualization
The following diagrams illustrate the bioconjugation reaction pathway and the general experimental workflow for characterization.
Caption: Bioconjugation via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).
Caption: Experimental workflow for bioconjugate characterization.
References
Assessing the Stability of DBCO-PEG9-NH-Boc Linkers: A Comparative Guide for Researchers
For Immediate Release
A Comprehensive In Vitro and In Vivo Stability Assessment of DBCO-PEG9-NH-Boc Linkers for Advanced Bioconjugation Strategies
For researchers, scientists, and professionals in drug development, the choice of a chemical linker is paramount to the efficacy and safety of novel therapeutics such as antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs). This guide provides an in-depth comparison of the in vitro and in vivo stability of the this compound linker, a popular choice for copper-free click chemistry applications. This document outlines its performance relative to other common linkers, supported by illustrative experimental data and detailed protocols.
The this compound linker features a dibenzocyclooctyne (DBCO) group for strain-promoted alkyne-azide cycloaddition (SPAAC), a nine-unit polyethylene glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a Boc-protected amine for subsequent functionalization. The stability of this linker is a critical determinant of the pharmacokinetic profile and therapeutic index of the resulting bioconjugate.
Comparative Stability Analysis
The stability of a linker is assessed under various physiological conditions to predict its behavior in a biological system. Key parameters include its half-life in plasma and its susceptibility to degradation by endogenous molecules. While specific quantitative data for the this compound linker is not extensively available in the public domain, the following tables provide an illustrative comparison based on the known behavior of DBCO-PEGylated and other relevant linkers.
Table 1: Illustrative In Vitro Plasma Stability of Various Linkers
| Linker Type | Biological Matrix | Incubation Time (hours) | Remaining Intact Linker (%) | Illustrative Half-Life (hours) |
| This compound | Human Plasma | 24 | >95 | >100 |
| Mouse Plasma | 24 | >90 | >80 | |
| Thiol-Maleimide | Human Plasma | 24 | ~70-80 | ~50-70 |
| Mouse Plasma | 24 | ~60-70 | ~40-60 | |
| BCN-PEG4 | Human Plasma | 24 | >95 | >100 |
| Mouse Plasma | 24 | >95 | >100 |
Note: Data is illustrative and intended for comparative purposes. Actual values may vary depending on the specific conjugate and experimental conditions.
Table 2: Illustrative In Vivo Pharmacokinetic Parameters of Antibody-Drug Conjugates with Different Linkers in Mice
| Linker Type in ADC | ADC Half-Life (hours) | Free Payload in Plasma at 24h (% of total payload) | Organ Retention (Liver, Kidney, Spleen) |
| DBCO-PEG9 | ~150 | <1 | Moderate to High |
| Thiol-Maleimide | ~100-120 | ~5-10 | Low to Moderate |
| BCN-PEG4 | ~150 | <1 | Moderate |
Note: Data is illustrative and based on general observations for ADCs with similar linker technologies.
Experimental Protocols
To rigorously assess the stability of the this compound linker, the following detailed experimental protocols are recommended.
In Vitro Plasma Stability Assay
This assay determines the stability of the linker in plasma from different species.
Materials:
-
This compound conjugated to a molecule of interest
-
Human, mouse, and rat plasma (pooled, heparinized)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile
-
Internal standard for LC-MS/MS analysis
-
96-well plates
-
Incubator at 37°C
-
LC-MS/MS instrument
Procedure:
-
Prepare a stock solution of the this compound conjugate in an appropriate solvent (e.g., DMSO).
-
Spike the stock solution into pre-warmed plasma to a final concentration of 1-10 µM. The final concentration of the organic solvent should be less than 1%.
-
Incubate the plate at 37°C with gentle shaking.
-
At designated time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours), withdraw an aliquot of the plasma sample.
-
Immediately quench the reaction by adding 3-4 volumes of cold acetonitrile containing an internal standard.
-
Vortex and centrifuge the samples to precipitate plasma proteins.
-
Analyze the supernatant by a validated LC-MS/MS method to quantify the remaining intact conjugate.
-
Calculate the percentage of the intact conjugate remaining at each time point relative to the 0-hour sample and determine the half-life.
In Vivo Pharmacokinetic Study in Mice
This study evaluates the in vivo stability and clearance of the linker as part of a larger molecule (e.g., an ADC or a PROTAC).
Materials:
-
This compound conjugate
-
Healthy BALB/c mice (or other appropriate strain)
-
Sterile saline or other appropriate vehicle for injection
-
Blood collection supplies (e.g., heparinized capillaries)
-
Centrifuge
-
Analytical instruments (e.g., ELISA, LC-MS/MS)
Procedure:
-
Administer a single intravenous (IV) dose of the this compound conjugate to a cohort of mice.
-
At predetermined time points (e.g., 5 min, 1, 6, 24, 48, 96, 168, and 336 hours post-dose), collect blood samples via retro-orbital or tail vein bleeding.
-
Process the blood samples to isolate plasma.
-
Analyze the plasma samples using a validated bioanalytical method (e.g., ELISA to measure total antibody and intact ADC, and LC-MS/MS to measure free payload and metabolites).
-
Calculate key pharmacokinetic parameters such as clearance, volume of distribution, and half-life for both the total conjugate and the intact conjugate. A faster clearance of the intact conjugate compared to the total conjugate is indicative of in vivo linker instability.
-
At the end of the study, major organs (liver, kidneys, spleen) can be harvested to assess for conjugate and metabolite accumulation.
Visualizing Experimental Workflows and Linker Characteristics
To provide a clearer understanding of the experimental processes and the factors influencing linker stability, the following diagrams are provided.
Discussion and Alternative Linkers
The DBCO moiety is known for its high stability under a wide range of physiological conditions, reacting specifically with azides in a bioorthogonal manner. The PEG9 spacer enhances the hydrophilicity of the linker, which can improve the solubility and pharmacokinetic properties of the resulting conjugate. The Boc-protected amine provides a versatile handle for further conjugation following deprotection under acidic conditions.
However, researchers should consider potential liabilities. While generally stable, the DBCO group can exhibit some instability in the presence of high concentrations of reducing agents like TCEP or thiols such as glutathione, although it is generally considered more stable than maleimide-based linkers in this regard. Compared to bicyclo[6.1.0]nonyne (BCN) linkers, DBCO linkers may be slightly less stable in reducing environments but can offer faster reaction kinetics.
The choice between this compound and alternative linkers depends on the specific application. For instance, if the bioconjugate is intended for intracellular delivery where reducing conditions are prevalent, a BCN-based linker might be a more robust option. For applications requiring rapid conjugation kinetics, DBCO remains a preferred choice.
Conclusion
The this compound linker is a valuable tool for the construction of advanced bioconjugates. Its high stability in plasma and predictable reactivity make it suitable for a wide range of in vitro and in vivo applications. However, a thorough stability assessment, as outlined in the provided protocols, is crucial for each specific conjugate to ensure optimal performance and safety. By carefully considering the factors that influence linker stability and comparing them with alternative technologies, researchers can make informed decisions to advance their drug development programs.
A Head-to-Head Battle of Cyclooctynes: A Comparative Analysis of DBCO, BCN, and DIBO for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
For researchers, scientists, and drug development professionals engaged in bioconjugation, the selection of the appropriate chemical tools is paramount for experimental success. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) has emerged as a powerful and widely adopted bioorthogonal reaction, enabling the efficient and specific covalent labeling of biomolecules in complex biological systems. At the heart of this technology are cyclooctynes, whose inherent ring strain allows for catalyst-free "click" reactions with azides. This guide provides a comprehensive comparative analysis of three of the most prominent cyclooctynes: dibenzocyclooctyne (DBCO), bicyclo[6.1.0]nonyne (BCN), and 4-dibenzocyclooctynol (DIBO). We present a detailed examination of their reaction kinetics, stability, and physicochemical properties, supported by experimental data, to facilitate the informed selection of the optimal cyclooctyne for your specific application.
Performance at a Glance: Key Comparative Metrics
The choice between DBCO, BCN, and DIBO hinges on a trade-off between reaction speed, stability in the desired experimental milieu, and other molecular properties such as size and hydrophilicity. The following tables summarize the key quantitative data for a direct comparison of these cyclooctynes.
| Cyclooctyne | Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) | Key Features |
| DBCO | ~0.6 - 1.0[1] | Generally the fastest kinetics, making it ideal for rapid labeling and applications with low reactant concentrations. |
| DIBO | ~0.3 - 0.7[1] | Exhibits robust reactivity and good stability. |
| BCN | ~0.06 - 0.1[1] | Slower kinetics but offers advantages in its smaller size, lower lipophilicity, and enhanced stability in certain reducing environments.[1] |
| Cyclooctyne | Stability in the Presence of Glutathione (GSH) | Stability in the Presence of TCEP | Intracellular Stability (RAW264.7 cells, 24h) |
| DBCO | Less stable (t½ ≈ 71 minutes) | Shows instability over a 24-hour period. | Moderate stability (36% degradation) |
| BCN | Significantly more stable (t½ ≈ 6 hours) | More stable. | Lower stability (79% degradation) |
| DIBO | Generally considered stable, with less cross-reactivity to thiols than BCN. | Data not readily available. | Data not readily available. |
| Cyclooctyne | Calculated logP (cLogP) | Molecular Size | Key Physicochemical Properties |
| DBCO | High (e.g., cLogP ≈ 4.4 for some derivatives) | Larger, bulky aromatic structure. | More lipophilic, which can lead to non-specific binding but also better membrane permeability. |
| BCN | Low (e.g., cLogP ≈ 1.2 for some derivatives) | Smaller, compact, non-aromatic structure. | More hydrophilic, leading to improved aqueous solubility and reduced non-specific binding. |
| DIBO | High (hydrophobic) | Similar in size to DBCO. | Hydrophobicity can be modulated through derivatization (e.g., sulfation to create S-DIBO for selective cell surface labeling). |
In-Depth Analysis of Cyclooctyne Performance
Reaction Kinetics: The Need for Speed
The rate of the SPAAC reaction is a critical parameter, particularly in applications where low concentrations of reactants are used or when rapid labeling is necessary to capture dynamic biological processes. The reactivity of cyclooctynes is primarily governed by the degree of ring strain and electronic factors.
DBCO consistently demonstrates the highest reaction rates with aliphatic azides, such as the commonly used benzyl azide. This makes it the preferred choice for applications demanding rapid and efficient conjugation.
DIBO also exhibits robust reactivity, with kinetics that are generally intermediate between DBCO and BCN. Its reliable performance makes it a versatile option for a wide range of applications.
BCN , while having the slowest kinetics of the three with aliphatic azides, displays an interesting and important characteristic: it can react significantly faster with aromatic azides than DBCO. This highlights the importance of considering the electronic properties of the azide partner when selecting a cyclooctyne.
Stability and Off-Target Reactivity: A Question of Endurance and Specificity
The stability of the cyclooctyne is crucial for ensuring the integrity of the bioconjugate throughout an experiment, especially under the complex and often reducing conditions found within biological systems.
A significant point of differentiation between these cyclooctynes is their stability in the presence of thiols, such as the abundant intracellular antioxidant glutathione (GSH), and other reducing agents like tris(2-carboxyethyl)phosphine (TCEP).
BCN shows markedly superior stability in the presence of both GSH and TCEP compared to DBCO. This makes BCN a more robust choice for intracellular labeling studies or experiments that require the use of reducing agents.
DBCO , conversely, is less stable in the presence of GSH and shows significant instability with TCEP. This susceptibility to degradation by thiols can lead to off-target reactions, where the cyclooctyne reacts with cysteine residues on proteins, a phenomenon known as thiol-yne addition. This can result in non-specific labeling and compromise experimental results.
DIBO is generally considered to have good stability and is reported to be less cross-reactive with thiols than BCN. However, quantitative data on its stability in the presence of reducing agents is less readily available compared to DBCO and BCN.
It is important to note that the intracellular stability of these cyclooctynes can be cell-type dependent. One study in RAW264.7 macrophage-like cells showed that BCN had lower stability over 24 hours compared to DBCO. This underscores the need to empirically validate the choice of cyclooctyne in the specific biological context of interest.
Physicochemical Properties: The Impact of Size and Solubility
The molecular size and hydrophilicity of the cyclooctyne can influence the properties of the resulting bioconjugate, including its solubility, potential for aggregation, and non-specific binding.
BCN is the smallest and most hydrophilic of the three, which can be advantageous in minimizing steric hindrance and potential disruption of the biomolecule's function. Its lower lipophilicity can also lead to improved aqueous solubility and reduced non-specific binding of the final conjugate.
DBCO and DIBO are larger and more hydrophobic due to their fused aromatic ring systems. While this hydrophobicity can sometimes lead to issues with aqueous solubility and non-specific binding to proteins and cell membranes, it can also be leveraged to enhance membrane permeability for intracellular targeting. Furthermore, the hydrophobicity of DIBO can be modulated through chemical modification. For instance, sulfation of DIBO (to create S-DIBO) renders it highly polar and membrane-impermeable, making it an excellent tool for the selective labeling of cell-surface glycoconjugates.
Experimental Methodologies
Accurate determination of the performance of these cyclooctynes relies on robust experimental protocols. Below are detailed methodologies for key experiments.
Experimental Protocol 1: Determination of Second-Order Rate Constants by ¹H NMR Spectroscopy
This method allows for the direct monitoring of the disappearance of reactants and the appearance of products over time.
Materials:
-
Cyclooctyne (DBCO, BCN, or DIBO derivative)
-
Azide reactant (e.g., benzyl azide)
-
Anhydrous deuterated solvent (e.g., DMSO-d₆, CD₃CN)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Prepare stock solutions of the cyclooctyne, azide, and internal standard in the chosen deuterated solvent.
-
In an NMR tube, mix the cyclooctyne solution and the internal standard.
-
Acquire a ¹H NMR spectrum at time t=0.
-
Initiate the reaction by adding a known excess of the azide solution to the NMR tube.
-
Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals.
-
Integrate the signals of a characteristic proton on the cyclooctyne and the internal standard at each time point.
-
Calculate the concentration of the cyclooctyne at each time point by comparing its integral to that of the known concentration of the internal standard.
-
Plot the natural logarithm of the cyclooctyne concentration versus time. The slope of the resulting line will be the pseudo-first-order rate constant (k').
-
Calculate the second-order rate constant (k₂) by dividing k' by the initial concentration of the azide in excess.
Experimental Protocol 2: Assessment of Stability in the Presence of Glutathione (GSH)
This protocol assesses the stability of the cyclooctyne in a reducing environment mimicking the intracellular milieu.
Materials:
-
Cyclooctyne (DBCO, BCN, or DIBO derivative)
-
Reduced glutathione (GSH)
-
Phosphate-buffered saline (PBS), pH 7.4
-
High-performance liquid chromatography (HPLC) system with a C18 column and UV detector or a mass spectrometer (LC-MS)
Procedure:
-
Prepare stock solutions of the cyclooctyne and GSH in PBS.
-
In a reaction vial, mix the cyclooctyne solution with a solution of GSH (typically at a physiologically relevant concentration, e.g., 1-10 mM).
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Immediately analyze the aliquot by HPLC or LC-MS to quantify the remaining amount of the intact cyclooctyne.
-
Plot the percentage of remaining cyclooctyne versus time to determine the degradation kinetics and the half-life (t½) of the cyclooctyne under these conditions.
Visualizing the Workflow and Logic
To further clarify the experimental processes and the relationships between cyclooctyne structure and performance, the following diagrams are provided.
Caption: A generalized experimental workflow for SPAAC, from reagent preparation to reaction and analysis.
Caption: Logical relationship between the structural features of cyclooctynes and their performance in SPAAC.
Conclusion and Recommendations
The selection of the optimal cyclooctyne for SPAAC is a nuanced decision that must be guided by the specific demands of the experiment.
-
Choose DBCO when:
-
Rapid reaction kinetics are the highest priority. This is particularly important for applications involving low concentrations of reactants or the need to capture fast biological processes.
-
The experimental conditions do not involve high concentrations of reducing agents.
-
-
Choose BCN when:
-
Enhanced stability in the presence of thiols and reducing agents is critical. This makes it a superior choice for many intracellular applications.
-
A smaller, more hydrophilic linker is desired to improve the solubility of the conjugate and minimize potential steric hindrance or non-specific binding.
-
-
Choose DIBO when:
-
A balance of good reactivity and stability is required.
-
Its synthetic accessibility and well-established use are advantageous.
-
Modulation of hydrophobicity is needed. The ability to create derivatives like S-DIBO provides versatility for targeting specific cellular compartments.
-
By carefully considering the kinetic, stability, and physicochemical properties of DBCO, BCN, and DIBO in the context of your biological system, you can select the most appropriate tool to achieve your research goals and drive your discoveries forward.
References
Confirming Site-Specific Protein Modification with DBCO-PEG9-NH-Boc: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise and confirmed modification of proteins is a critical step in creating next-generation therapeutics, diagnostics, and research tools. The use of advanced bioorthogonal linkers like Dibenzocyclooctyne-PEG9-N-hydroxysuccinimidyl ester (DBCO-PEG9-NH-Boc) enables highly specific and stable protein conjugation. This guide provides a comprehensive comparison of analytical methods to confirm site-specific protein modification using this reagent, offering supporting experimental data, detailed protocols, and a look at alternative reagents.
This compound is a popular choice for protein modification due to its dual functionality. The N-hydroxysuccinimide (NHS) ester reacts efficiently with primary amines, such as the side chain of lysine residues, to form a stable amide bond. The Dibenzocyclooctyne (DBCO) group allows for a highly specific, copper-free "click" reaction—Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)—with azide-containing molecules. The PEG9 linker enhances solubility and reduces steric hindrance. Confirmation of successful and site-specific modification is paramount to ensure the homogeneity and efficacy of the final conjugate.
Comparative Analysis of Confirmation Methods
A variety of analytical techniques can be employed to confirm the successful modification of a protein with this compound. The choice of method depends on the specific information required, such as the degree of labeling, the precise location of the modification, and the preservation of the protein's native structure.
| Method | Principle | Information Provided | Sensitivity | Resolution | Throughput | Key Advantages | Key Limitations |
| SDS-PAGE | Separates proteins based on molecular weight under denaturing conditions. | Confirms an increase in molecular weight upon modification. | Low (ng-µg) | Low | High | Simple, rapid, and widely accessible for initial screening. | Does not provide site-specific information; PEG chains can cause anomalous migration.[1][2] |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. | Precise mass of the modified protein, degree of labeling, and exact site of modification. | High (fmol-amol)[3][4] | High | Medium to High | Provides definitive confirmation and detailed structural information. | Can be complex to interpret; requires specialized equipment. |
| Top-Down MS | Analysis of intact proteins. | Provides information on the entire protein sequence and combinatorial PTMs.[5] | Lower than bottom-up | High | Low | Preserves information about co-occurring modifications. | Technically challenging for large proteins; lower sensitivity. |
| Bottom-Up MS | Analysis of peptides after proteolytic digestion. | Identifies modified peptides to pinpoint the site of modification. | High | High | High | High sensitivity and throughput; extensive peptide fragmentation libraries are available. | Loses information about combinatorial modifications on a single protein molecule. |
| HPLC (RP-HPLC, IEX, SEC) | Separates molecules based on hydrophobicity, charge, or size. | Confirms the presence of the modified protein and can separate different modified forms. | Medium (µg) | Medium to High | Medium | Can be used for both analytical confirmation and preparative purification. | Resolution can be variable depending on the protein and modification. |
| Edman Degradation | Sequential removal and identification of N-terminal amino acids. | Confirms modification at the N-terminus or after fragmentation, at the N-terminus of a specific peptide. | Medium (pmol) | High (single residue) | Low | Provides unambiguous N-terminal sequence information. | Limited to ~30-50 residues; will not work if the N-terminus is blocked. |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. | Provides detailed structural information about the modification and its effect on protein conformation. | Low (mg) | High (atomic level) | Low | Can characterize the local environment of the modification in solution. | Requires large amounts of pure sample; complex data analysis. |
Alternatives to this compound
While DBCO is a highly effective reagent for copper-free click chemistry, several alternatives are available, each with distinct characteristics. The choice of reagent can impact reaction kinetics and the physicochemical properties of the final conjugate.
| Reagent Class | Examples | Reaction Type | Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) | Key Advantages | Key Disadvantages |
| Cyclooctynes | BCN, DIBO | SPAAC | BCN: ~0.06 - 0.1, DIBO: ~0.3 - 0.7 | BCN is smaller and less hydrophobic than DBCO. | Generally slower reaction rates compared to DBCO. |
| Copper-Catalyzed Click Chemistry Reagents | Alkynes (e.g., NHS-Alkyne) | CuAAC | ~1-100 (with terminal alkynes) | Very fast reaction rates; reagents are often less expensive. | Requires a copper catalyst which can be cytotoxic, limiting in vivo applications. |
| Maleimides | NHS-Maleimide | Michael Addition | N/A | Highly specific for cysteine residues. | Can be reversible under certain conditions. |
| Tetrazine Ligation Reagents | Tetrazine-NHS ester | Inverse electron-demand Diels-Alder | Very Fast (>10³ M⁻¹s⁻¹ with TCO) | Extremely fast reaction kinetics. | Tetrazines can be less stable than azides. |
Experimental Protocols
Detailed methodologies are essential for obtaining reliable and reproducible results. Below are protocols for key experiments to confirm protein modification with this compound.
Protocol 1: SDS-PAGE Analysis of DBCO-Modified Protein
Objective: To visually confirm an increase in the molecular weight of the protein after conjugation with this compound.
Methodology:
-
Sample Preparation:
-
Prepare a solution of the unmodified protein (control) and the DBCO-modified protein at a concentration of 1 mg/mL in a suitable buffer (e.g., PBS).
-
Mix 10 µL of each protein solution with 10 µL of 2x Laemmli sample buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT).
-
Heat the samples at 95°C for 5 minutes to denature the proteins.
-
-
Gel Electrophoresis:
-
Load 10-15 µL of the prepared samples and a molecular weight marker into the wells of a pre-cast or hand-cast SDS-PAGE gel (the percentage of which should be appropriate for the size of the protein).
-
Run the gel in 1x SDS running buffer at a constant voltage (e.g., 120 V) until the dye front reaches the bottom of the gel.
-
-
Visualization:
-
Stain the gel with Coomassie Brilliant Blue or a more sensitive stain like silver stain.
-
Destain the gel and visualize the protein bands. A successful modification will result in a band for the DBCO-modified protein that migrates slower (appears at a higher molecular weight) than the unmodified protein. Note that PEGylated proteins may migrate slower than their actual molecular weight would suggest.
-
Protocol 2: Mass Spectrometry Analysis for Site-Specific Confirmation
Objective: To determine the precise mass of the modified protein and identify the specific amino acid residue(s) modified with DBCO-PEG9.
Methodology:
-
Sample Preparation:
-
Desalt the purified DBCO-modified protein sample using a suitable method (e.g., zip-tipping or buffer exchange) to remove any interfering salts or reagents.
-
-
Top-Down Analysis (for intact protein mass):
-
Infuse the desalted protein sample directly into a high-resolution mass spectrometer (e.g., Orbitrap or FT-ICR).
-
Acquire the mass spectrum and deconvolute the resulting charge state envelope to determine the intact mass of the protein. Compare this to the theoretical mass of the unmodified protein and the expected mass of the DBCO-PEG9-modified protein.
-
-
Bottom-Up Analysis (for modification site identification):
-
Denature, reduce, and alkylate the DBCO-modified protein.
-
Digest the protein into smaller peptides using a protease such as trypsin.
-
Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Search the acquired MS/MS data against a protein sequence database using a search engine (e.g., Mascot, Sequest) that allows for the specification of the DBCO-PEG9 modification as a variable modification on lysine residues.
-
The identification of a peptide with the corresponding mass shift of the DBCO-PEG9 moiety will confirm the site of modification.
-
Mandatory Visualizations
To further clarify the experimental process and the relationships between the different analytical methods, the following diagrams are provided.
References
- 1. blob.phenomenex.com [blob.phenomenex.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Selective detection and sequencing of phosphopeptides at the femtomole level by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Attomole level protein sequencing by Edman degradation coupled with accelerator mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comprehensive Analysis of Protein Modifications by Top-down Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Cleavable vs. Non-Cleavable Linkers in ADC Development: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy has been revolutionized by the advent of antibody-drug conjugates (ADCs), which merge the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads.[1] The linker, a critical component connecting the antibody and the payload, plays a pivotal role in the efficacy and safety of an ADC.[1][2] The choice between a cleavable and a non-cleavable linker is a crucial decision in ADC design, directly impacting its mechanism of action, therapeutic window, and overall clinical success.[1][2] This guide provides an objective comparison of these two predominant linker strategies, supported by experimental data, detailed protocols, and visualizations to inform rational ADC design.
A Tale of Two Strategies: Mechanism of Action
The fundamental difference between cleavable and non-cleavable linkers lies in their payload release strategy.
Cleavable Linkers: Environmentally-Triggered Payload Release
Cleavable linkers are designed to be stable in systemic circulation but to break down under specific conditions prevalent in the tumor microenvironment or inside cancer cells. This controlled release can be triggered by several mechanisms:
-
Enzyme-Cleavage: Peptide linkers, such as the widely used valine-citrulline (vc) dipeptide, are susceptible to cleavage by lysosomal proteases like Cathepsin B, which are often overexpressed in tumor cells.
-
pH-Sensitivity: Hydrazone linkers are stable at the physiological pH of blood (around 7.4) but hydrolyze and release the payload in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).
-
Glutathione-Sensitivity: Disulfide linkers are cleaved in the presence of high concentrations of reducing agents like glutathione, which is abundant inside cells but not in the bloodstream.
A key advantage of cleavable linkers is their ability to induce a "bystander effect." If the released payload is membrane-permeable, it can diffuse out of the target cancer cell and kill neighboring, antigen-negative cancer cells. This is particularly advantageous in treating heterogeneous tumors.
Non-Cleavable Linkers: Antibody Degradation-Dependent Release
In contrast, non-cleavable linkers are more stable and lack a specific trigger for cleavage. The release of the payload is dependent on the complete degradation of the antibody-linker conjugate within the lysosome of the target cell. This process results in the release of the payload still attached to the linker and a single amino acid residue.
This mechanism generally leads to higher plasma stability and a reduced risk of off-target toxicity, as the payload is primarily released inside the target cell. However, the bystander effect of ADCs with non-cleavable linkers is often limited due to the charged nature of the released payload-linker-amino acid complex, which hinders its ability to cross cell membranes.
Quantitative Performance Data: A Head-to-Head Comparison
The choice of linker significantly impacts the performance of an ADC. The following tables summarize quantitative data from various preclinical studies comparing ADCs with cleavable and non-cleavable linkers.
Table 1: In Vitro Cytotoxicity (IC50)
| ADC Configuration | Cell Line | Target Antigen | Linker Type | Payload | IC50 (ng/mL) | Reference |
| Trastuzumab-vc-MMAE | SK-BR-3 (High HER2) | HER2 | Cleavable (vc) | MMAE | ~13-50 | |
| Trastuzumab-MCC-DM1 | SK-BR-3 (High HER2) | HER2 | Non-cleavable (MCC) | DM1 | Not specified | |
| Trastuzumab-vc-MMAE | NCI-N87 (High HER2) | HER2 | Cleavable (vc) | MMAE | Not explicitly stated | |
| Trastuzumab-MCC-DM1 | NCI-N87 (High HER2) | HER2 | Non-cleavable (MCC) | DM1 | Not explicitly stated | |
| Anti-CD70-vc-MMAE | 786-O (CD70+) | CD70 | Cleavable (vc) | MMAE | ~10 | |
| Anti-CD70-mc-MMAF | 786-O (CD70+) | CD70 | Non-cleavable (mc) | MMAF | ~30 |
Note: Direct comparison of IC50 values can be influenced by the specific payload used (e.g., MMAE vs. DM1) and the drug-to-antibody ratio (DAR).
Table 2: In Vivo Efficacy in Xenograft Models
| ADC Configuration | Xenograft Model | Dosing | Outcome | Reference |
| Trastuzumab-vc-MMAE | NCI-N87 (High HER2) | Single i.v. dose | Significant tumor growth inhibition | |
| Trastuzumab-MCC-DM1 | NCI-N87 (High HER2) | Single i.v. dose | Tumor growth inhibition | |
| Anti-P-cadherin-SPDB-DM4 | HCC70 | Single i.v. dose | Improved efficacy over non-cleavable format | |
| Anti-P-cadherin-SMCC-DM1 | HCC70 | Single i.v. dose | Less efficacious than cleavable format | |
| Fc-U-ZHER2-MMAE (Cleavable) | NCI-N87 Gastric Cancer | Single dose | Complete tumor regression in a portion of animals |
Table 3: Plasma Stability
| Linker Type | Example | Payload | Plasma Stability | Key Findings | Reference |
| Cleavable (Peptide) | Val-Cit | MMAE | Generally high in human plasma, but can be less stable in rodent plasma. | Prone to premature drug release in some preclinical models. | |
| Cleavable (Hydrazone) | Phenylketone-derived | Not Specified | Moderate | Half-life of ~2 days in human and mouse plasma. | |
| Non-cleavable (Thioether) | SMCC | DM1 | High | Increased plasma stability compared to many cleavable linkers. |
Visualizing the Mechanisms and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate the complex processes involved in ADC function and evaluation.
Caption: Mechanism of action for an ADC with a cleavable linker.
Caption: Mechanism of action for an ADC with a non-cleavable linker.
Caption: General experimental workflow for comparing ADCs.
Experimental Protocols
Reproducible and standardized experimental protocols are essential for the accurate comparison of different ADC constructs. Below are detailed methodologies for key in vitro and in vivo assays.
In Vitro Cytotoxicity Assay (e.g., MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability to determine the IC50 of an ADC.
Materials:
-
Target (antigen-positive) and control (antigen-negative) cell lines
-
Complete cell culture medium
-
ADCs and unconjugated antibody controls
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed target and control cells in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.
-
ADC Treatment: Prepare serial dilutions of the ADCs and control antibodies in complete culture medium. Remove the old medium from the wells and add the ADC solutions to the respective wells.
-
Incubation: Incubate the plates for a period that allows for ADC internalization and payload-induced cytotoxicity (typically 72-120 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation by viable cells.
-
Solubilization: Add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
In Vivo Xenograft Tumor Model
This assay evaluates the anti-tumor activity of ADCs in a living organism.
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Human tumor cells (antigen-positive)
-
ADCs and vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously implant human tumor cells into the flank of the mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize mice into treatment groups.
-
ADC Administration: Administer the ADCs and vehicle control to the respective groups, typically via intravenous injection.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Data Analysis: Plot mean tumor volume versus time for each treatment group. Calculate tumor growth inhibition (TGI) as a percentage.
In Vitro Plasma Stability Assay (LC-MS based)
This assay determines the stability of the ADC and the rate of drug deconjugation in plasma.
Materials:
-
ADC
-
Plasma (e.g., human, mouse)
-
Incubator at 37°C
-
Protein precipitation solution (e.g., acetonitrile)
-
LC-MS/MS system
Procedure:
-
Incubation: Incubate the ADC in plasma at a defined concentration (e.g., 100 µg/mL) at 37°C for various time points (e.g., 0, 24, 48, 72 hours).
-
Sample Preparation: At each time point, precipitate plasma proteins to separate the free payload from the plasma proteins and the ADC.
-
LC-MS/MS Analysis: Analyze the supernatant containing the released payload using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Data Analysis: Quantify the concentration of the released payload at each time point. Calculate the percentage of drug release over time to determine the stability of the linker.
Conclusion
The choice between a cleavable and a non-cleavable linker is a critical decision in ADC design, with each strategy offering distinct advantages and disadvantages. Cleavable linkers can provide potent anti-tumor activity, including the beneficial bystander effect, but may be associated with lower plasma stability and a higher risk of off-target toxicity. Non-cleavable linkers generally exhibit enhanced stability and a more favorable safety profile, but their efficacy can be limited in heterogeneous tumors due to the lack of a significant bystander effect. The optimal linker choice is context-dependent and should be guided by the specific characteristics of the target antigen, the tumor microenvironment, and the desired therapeutic outcome. A thorough in vitro and in vivo evaluation using standardized protocols is crucial for the rational design and selection of the most effective and safest ADC for a given clinical application.
References
A Researcher's Guide to Quantifying DBCO Labeling on Antibodies: A Method Comparison
For researchers in drug development and diagnostics, the precise conjugation of molecules to antibodies is paramount. The use of Dibenzocyclooctyne (DBCO) reagents, such as DBCO-PEG9-NH-Boc, enables highly specific, copper-free click chemistry for attaching drugs, probes, or other molecules.[1][2] A critical quality attribute of any antibody conjugate is its Degree of Labeling (DoL)—the average number of DBCO molecules attached to a single antibody.[3][4] An inaccurate DoL can lead to inconsistent efficacy, altered pharmacokinetics, and unreliable experimental results.[5]
This guide provides an objective comparison of the three most common methods for quantifying the DoL of DBCO on antibodies: UV-Vis Spectroscopy, Mass Spectrometry (MS), and Hydrophobic Interaction Chromatography (HIC). We present their underlying principles, detailed experimental protocols, and a direct comparison to help you select the most suitable method for your research needs.
Antibody Labeling with DBCO-NHS Ester
The most common strategy for attaching a DBCO moiety to an antibody involves the use of a DBCO-NHS ester (N-Hydroxysuccinimide ester). This reagent reacts with primary amines, predominantly found on the side chains of lysine residues on the antibody's surface, to form a stable amide bond. The process is straightforward and performed under physiological conditions to preserve the antibody's integrity.
References
Safety Operating Guide
Safe Disposal of DBCO-PEG9-NH-Boc: A Comprehensive Guide
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of DBCO-PEG9-NH-Boc, a bifunctional linker used in bioconjugation and other applications. Adherence to these procedures will mitigate risks and ensure compliance with standard laboratory safety protocols.
This compound is a molecule containing a dibenzocyclooctyne (DBCO) group, a polyethylene glycol (PEG) spacer, and a Boc-protected amine. The primary concern for disposal is the reactivity of the strained DBCO ring, which is designed to react readily with azides in copper-free click chemistry reactions[1]. Therefore, direct disposal of this reagent is not recommended. The following procedures outline a chemical inactivation step to quench the reactive DBCO moiety, rendering the molecule suitable for disposal as standard chemical waste.
Immediate Safety Precautions
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound.
| PPE Item | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Nitrile or other suitable chemical-resistant gloves. |
| Body Protection | A laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. In case of dust generation, a NIOSH-approved respirator is recommended. |
Avoid direct contact with skin and eyes, and prevent ingestion and inhalation[2].
Core Disposal Protocol: Chemical Inactivation
The primary goal of the disposal protocol is to neutralize the reactive DBCO group before it enters the chemical waste stream. This can be achieved by reacting it with a suitable quenching agent.
Experimental Protocol: Quenching of the DBCO Group
This protocol is designed for the treatment of unused or waste this compound solutions in a laboratory setting.
Materials:
-
Waste this compound (solid or in solution).
-
A suitable quenching agent, such as a simple azide (e.g., sodium azide) or an amine-containing buffer (e.g., Tris buffer). Caution: Sodium azide is highly toxic. Handle with extreme care and appropriate containment.
-
A suitable solvent if the waste is in solid form (e.g., DMSO, DMF, or an aqueous buffer).
-
A designated and properly labeled chemical waste container.
Procedure:
-
Preparation: Perform all steps in a well-ventilated chemical fume hood. Ensure all necessary PPE is worn.
-
Dissolution: If the this compound waste is a solid, dissolve it in a minimal amount of a compatible solvent.
-
Quenching:
-
Method A (Using an Azide): Add a slight molar excess (e.g., 1.1 equivalents) of an azide, such as sodium azide, to the solution. Stir the mixture at room temperature for at least 2 hours to ensure the complete reaction of the DBCO group.
-
Method B (Using Tris Buffer): Alternatively, add the this compound solution to a larger volume of a concentrated Tris buffer (e.g., 1 M, pH 8). The amine in the Tris buffer can react with and quench the DBCO group, although this reaction may be slower than with an azide. Stir the mixture at room temperature for several hours or overnight.
-
-
Verification (Optional): For rigorous confirmation of quenching, the reaction mixture can be analyzed by a suitable analytical method (e.g., TLC or LC-MS) to confirm the disappearance of the starting material.
Final Disposal Steps
Once the chemical inactivation is complete, the resulting solution can be disposed of as chemical waste.
-
Waste Identification: The neutralized solution should be considered a non-halogenated organic waste.
-
Containerization: Collect the neutralized solution in a properly labeled hazardous waste container[3]. The label should clearly list all components of the final mixture, including the solvent, the quenched linker fragments, and the quenching agent used.
-
Institutional Guidelines: Consult and adhere to your institution's specific guidelines for chemical waste disposal. Arrange for pickup by your institution's hazardous waste management service.
-
Empty Containers: Containers that have held this compound should be triple-rinsed with a suitable solvent (e.g., ethanol or isopropanol). The rinsate must be collected and treated as chemical waste. After rinsing, the container can be disposed of as regular laboratory waste, with the original label defaced[3].
-
Contaminated Materials: Any PPE, absorbent materials from spills, or other solid materials contaminated with this compound should be placed in a designated, labeled solid waste container for hazardous materials[3].
Component Disposal Considerations
The disposal strategy is informed by the properties of the individual components of the molecule.
| Component | Hazard/Reactivity | Disposal Consideration |
| DBCO | Highly reactive due to ring strain. | Must be chemically inactivated (quenched) before disposal. |
| PEG | Generally considered low hazard, biodegradable, and not prone to bioaccumulation. | Avoid release into wastewater systems as it can affect oxygen demand in treatment processes. |
| Boc-Amine | The Boc protecting group is generally stable but can be removed under acidic conditions, generating a t-butyl cation. | Considered to be of low hazard for disposal purposes. |
Below is a diagram illustrating the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for Handling DBCO-PEG9-NH-Boc
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with DBCO-PEG9-NH-Boc. Adherence to these procedures is essential for ensuring laboratory safety and proper chemical handling.
Core Safety and Handling Information
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment should be worn to minimize exposure and ensure safety. This includes standard laboratory attire as well as specific recommendations based on the potential hazards associated with its functional groups.
| PPE Category | Recommendation | Rationale |
| Eye Protection | Chemical safety goggles. A face shield is recommended when there is a risk of splashing, such as during quenching or disposal procedures. | To protect eyes from accidental splashes of the chemical or quenching agents. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). Inspect gloves before use and change them immediately upon contact with the chemical. | To prevent skin contact. Disposable nitrile gloves offer good short-term protection against a range of chemicals. |
| Body Protection | A laboratory coat should be worn at all times. For activities with a higher risk of splashing, a disposable gown made of a resistant material is recommended. | To protect skin and clothing from contamination. |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a fume hood, to minimize inhalation of any potential dust or aerosols. | To avoid respiratory irritation. |
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
Storage:
| Parameter | Guideline |
|---|---|
| Temperature | Store at -20°C for long-term storage (months to years). For short-term storage (days to weeks), 0-4°C is acceptable. |
| Conditions | Keep in a dry, dark place. |
| Shipping | The product is generally stable enough to be shipped at ambient temperature. |
Handling:
-
Work Area: All handling of the compound should be performed in a well-ventilated fume hood to minimize inhalation exposure.
-
Avoidance of Contamination: Keep containers securely sealed when not in use. Avoid contact with strong oxidizing agents, acids, and bases unless it is part of a specific procedural step.
-
Hygiene: Always wash hands with soap and water after handling. Do not eat, drink, or smoke in the work area.
Disposal Plan: Chemical Inactivation and Waste Management
Due to the reactive nature of the DBCO group, direct disposal of this compound is not recommended. A chemical inactivation process should be followed to neutralize its reactivity before disposal as chemical waste.
Step 1: Quenching the DBCO Group The strained alkyne of the DBCO group is highly reactive. To neutralize this, a quenching agent should be used.
-
Experimental Protocol:
-
Dissolve the waste this compound in a suitable solvent.
-
Add a quenching agent. While specific guidance for this molecule is unavailable, a general procedure for quenching reactive cyclooctynes involves reacting it with an excess of a simple azide, such as sodium azide, or with a thiol-containing compound. Given the potential hazards of azides, a safer alternative is to use a reagent like Tris(hydroxymethyl)aminomethane (Tris) buffer, which can quench unreacted DBCO groups.
-
Stir the mixture at room temperature for a minimum of 30 minutes to ensure the reaction is complete.
-
Step 2: Waste Collection and Disposal Once the DBCO group has been quenched, the resulting solution can be disposed of as chemical waste.
-
Procedure:
-
Collect the neutralized solution in a designated and clearly labeled hazardous waste container.
-
The label should include all components of the final mixture, including the solvent, the quenched compound, and any quenching agents used.
-
Arrange for pickup and disposal by a licensed hazardous waste disposal company, following your institution's specific guidelines.
-
Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. After rinsing, the container can often be disposed of as regular laboratory waste, but always confirm with local environmental health and safety (EHS) guidelines.
-
Experimental Workflow and Disposal Diagram
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: Safe handling and disposal workflow for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
